2-Chloro-9-xanthenone
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-chloroxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClO2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWJZNITVOUZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20292268 | |
| Record name | 2-Chloro-9-xanthenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13210-15-6 | |
| Record name | NSC81251 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-9-xanthenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20292268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 2-Chloro-9-xanthenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-9-xanthenone, a halogenated derivative of the xanthone scaffold. Recognizing the paramount importance of these properties in drug discovery and development, this document synthesizes available experimental data with theoretical insights and comparative analysis of related compounds. Due to the limited availability of specific experimental data for this compound, this guide also serves as a practical framework for its empirical characterization by detailing robust experimental protocols. This guide is intended to empower researchers to better understand, handle, and utilize this compound in their scientific endeavors, from early-stage discovery to formulation development.
Introduction: The Significance of the Xanthone Scaffold and its Halogenated Analogs
The xanthone core, a dibenzo-γ-pyrone structure, is a "privileged scaffold" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Halogenation of such scaffolds is a well-established strategy in drug design to modulate physicochemical properties like lipophilicity, metabolic stability, and binding interactions, thereby enhancing therapeutic efficacy. This compound, as a chlorinated analog, represents a molecule of significant interest for further investigation and development. A thorough understanding of its physicochemical profile is the bedrock upon which successful research and development programs are built.
This guide provides a detailed examination of these critical properties, offering both a summary of what is known and a roadmap for elucidating the unknown.
Molecular Structure and Core Chemical Properties
A foundational understanding of this compound begins with its molecular structure and fundamental chemical properties.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₃H₇ClO₂ | Calculated |
| Molecular Weight | 230.65 g/mol | Calculated |
| Appearance | White solid | [3] |
| IUPAC Name | 2-Chloro-9H-xanthen-9-one | IUPAC Nomenclature |
| CAS Number | 39805-49-9 |
Molecular Structure Diagram
Caption: Molecular structure of this compound.
Physical Properties: Bridging Data Gaps through Comparative Analysis
Directly measured physical constants for this compound are not widely reported in the literature. Therefore, we present a comparative analysis with the parent compound, xanthone, and its sulfur analog, 2-chlorothioxanthen-9-one, to provide estimations and context.
| Property | This compound | Xanthone (for comparison) | 2-Chlorothioxanthen-9-one (for comparison) |
| Melting Point (°C) | Not Reported | 174 | 153-154[4] |
| Boiling Point (°C) | Not Reported | 350-351 (at 730 mmHg) | Not Reported |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Slightly soluble in hot water; soluble in hot alcohol, chloroform, and toluene. | Not explicitly reported, but likely soluble in similar organic solvents. |
Expert Insight: The introduction of a chlorine atom is expected to increase the molecular weight and potentially alter the crystal lattice packing, which could lead to a different melting point compared to xanthone. The melting point of the thioxanthone analog (153-154 °C) provides a reasonable, albeit indirect, reference point. The lipophilic nature of the xanthone backbone and the chloro-substituent suggest poor aqueous solubility, a critical factor for consideration in drug development.
Spectroscopic Profile: Elucidating the Molecular Fingerprint
Spectroscopic data is indispensable for the structural confirmation and purity assessment of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR (300 MHz, CDCl₃): δ (ppm) = 8.40–8.23 (m, 2H), 7.81–7.61 (m, 2H), 7.55–7.33 (m, 3H).
¹³C NMR (75 MHz, CDCl₃): δ (ppm) = 176.3, 156.2, 154.6, 135.3, 135.1, 129.9, 126.9, 126.2, 124.4, 122.8, 121.6, 119.9, 118.2.
Expert Insight: The provided NMR data is consistent with the structure of this compound. The downfield chemical shifts in the ¹H NMR spectrum are characteristic of aromatic protons in a conjugated system. The ¹³C NMR spectrum shows the characteristic carbonyl carbon signal around 176.3 ppm. For unambiguous assignment, two-dimensional NMR experiments such as COSY and HSQC would be required.
Infrared (IR) Spectroscopy
While a specific IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its functional groups.
-
C=O (ketone): A strong absorption band is expected in the region of 1650-1630 cm⁻¹.
-
C-O-C (ether): A characteristic stretching vibration should appear in the 1250-1000 cm⁻¹ range.
-
C-Cl (chloroalkane): A band in the 800-600 cm⁻¹ region is anticipated.
-
Aromatic C=C and C-H: Multiple bands will be present in the 1600-1450 cm⁻¹ (C=C stretching) and 3100-3000 cm⁻¹ (C-H stretching) regions.
UV-Visible (UV-Vis) Spectroscopy
The extended conjugation of the xanthone system suggests that this compound will absorb UV radiation. The position of the absorption maximum (λmax) is influenced by the solvent and the electronic nature of the substituents. For xanthone derivatives, characteristic absorption bands are often observed in the 250-400 nm range.[5]
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for a chlorine-containing compound, with molecular ion peaks at m/z 230 ([M]⁺) and 232 ([M+2]⁺) in an approximate 3:1 ratio.[6]
Experimental Protocols for Physicochemical Characterization
To address the existing data gaps, the following are detailed protocols for the experimental determination of key physicochemical properties.
Determination of Melting Point
Caption: Workflow for Melting Point Determination.
Causality: A sharp melting point range (typically < 2 °C) is indicative of a pure crystalline solid. Impurities will generally depress and broaden the melting point range.
Determination of Solubility
Caption: Workflow for Thermodynamic Solubility Determination.
Expert Insight: For drug development, determining solubility in biorelevant media (e.g., simulated gastric and intestinal fluids) is crucial for predicting oral absorption.
Potential Applications and Safety Considerations
Potential Applications
The xanthone scaffold is associated with a broad range of biological activities.[1][2] While specific studies on this compound are limited, its structural similarity to other bioactive xanthones suggests potential applications in areas such as:
-
Oncology: Many xanthone derivatives have demonstrated cytotoxic effects against various cancer cell lines.
-
Infectious Diseases: The antimicrobial properties of xanthones are well-documented.[1]
-
Inflammation: Anti-inflammatory effects are another hallmark of this class of compounds.[7]
-
Material Science: The conjugated system of xanthones makes them interesting candidates for applications in organic electronics and as photosensitizers.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.
-
Toxicity: The acute toxicity of this compound has not been determined. Assume the compound is potentially hazardous upon ingestion, inhalation, or skin contact.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
Conclusion: A Call for Further Characterization
This compound is a compound of interest due to its place within the pharmacologically significant xanthone family. This guide has synthesized the available information on its physicochemical properties and provided a framework for its further experimental characterization. The clear data gaps, particularly in its physical properties and comprehensive spectroscopic profile, underscore the need for further research. A complete understanding of these properties is a prerequisite for unlocking the full potential of this compound in drug discovery, materials science, and other scientific disciplines.
References
-
Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC. Available at: [Link]
-
Xanthone - Wikipedia. Available at: [Link]
-
Bioactive Marine Xanthones: A Review - MDPI. Available at: [Link]
-
1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Available at: [Link]
-
1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Available at: [Link]
-
Xanthone | C13H8O2 | CID 7020 - PubChem. Available at: [Link]
-
2-Chlorothioxanthone | C13H7ClOS | CID 618848 - PubChem. Available at: [Link]
-
The Involvement of Xanthone and (E)-Cinnamoyl Chromophores for the Design and Synthesis of Novel Sunscreening Agents - PMC. Available at: [Link]
-
Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents - ResearchGate. Available at: [Link]
-
Xanthone (9H-xanthen-9-one) core structure. - ResearchGate. Available at: [Link]
-
An Update on the Anticancer Activity of Xanthone Derivatives: A Review - MDPI. Available at: [Link]
-
Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901 - MDPI. Available at: [Link]
-
(PDF) Synthesis and biological properties of pharmaceutically important xanthones and benzoxanthone analogs: A brief review - ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 2-chlorothioxanthen-9-one in gastric aspirate in a case of chlorprothixene poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chlorothioxanthen-9-one 98 86-39-5 [sigmaaldrich.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
A Technical Guide to 2-Chloro-9-xanthenone for Chemical Researchers and Drug Development Professionals
<
This guide provides an in-depth exploration of 2-Chloro-9-xanthenone, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its fundamental properties, synthesis, characterization, and applications, offering a technical resource for scientists engaged in research and development.
Nomenclature and Physicochemical Properties
The formal IUPAC name for this compound is 2-Chloro-9H-xanthen-9-one .[1] The xanthenone core is a dibenzo-γ-pyrone framework, and this particular derivative features a chlorine substituent at the C2 position.[2]
dot graph "2_Chloro_9_xanthenone_Structure" { layout="neato"; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=7020&t=l", label=""]; compound_label [label="this compound", shape=plaintext, fontsize=14, fontcolor="#202124"]; } dot Figure 1: Chemical structure of this compound.
Key physicochemical data are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-9H-xanthen-9-one | [1] |
| Synonyms | 2-Chloroxanthen-9-one | N/A |
| Molecular Formula | C₁₃H₇ClO₂ | [3] |
| Molecular Weight | 230.65 g/mol | N/A |
| Appearance | White solid | [1] |
| Melting Point | 174 °C (for the parent xanthone) | [3] |
Synthesis and Mechanistic Considerations
The synthesis of xanthone derivatives is a well-established area of organic chemistry, with several classical and modern methods available.[4][5] For this compound, a prevalent strategy involves the electrophilic cycloacylation of a 2-aryloxybenzoic acid precursor.
A common approach is the Ullmann condensation, which is a copper-catalyzed reaction to form biaryl ethers.[6][7][8] This is followed by an acid-catalyzed cyclization to yield the xanthenone core.
Experimental Protocol: Synthesis via Ullmann Condensation and Cyclization
This protocol is a representative example and may require optimization based on laboratory conditions and available starting materials.
Step 1: Synthesis of 2-(4-chlorophenoxy)benzoic acid
-
To a flask, add 2-chlorobenzoic acid, 4-chlorophenol, potassium carbonate, and a catalytic amount of copper(I) iodide in a high-boiling point solvent like dimethylformamide (DMF).
-
Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture, acidify with dilute HCl, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-chlorophenoxy)benzoic acid.
-
Purify the product by recrystallization or column chromatography.
Step 2: Cyclization to this compound
-
Treat the 2-(4-chlorophenoxy)benzoic acid with a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid (PPA).
-
Heat the mixture gently to promote intramolecular electrophilic acylation.
-
Carefully pour the reaction mixture onto ice to precipitate the crude product.
-
Filter the solid, wash thoroughly with water and a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the crude this compound and purify by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Figure 2: General workflow for the synthesis of this compound.
Causality in Experimental Choices:
-
Ullmann Condensation: This choice is predicated on its reliability for forming the crucial C-O-C ether linkage between the two aromatic rings. The copper catalyst is essential for this transformation.[8]
-
High-Boiling Solvent (DMF): The Ullmann reaction often requires elevated temperatures to proceed at a reasonable rate.[7]
-
Acid-Catalyzed Cyclization: Strong acids like H₂SO₄ or PPA act as both a catalyst and a dehydrating agent to facilitate the intramolecular Friedel-Crafts acylation, which closes the pyrone ring.
Spectroscopic Characterization
Confirmation of the structure and purity of the synthesized this compound is critical. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Key Observances |
| ¹H NMR | Aromatic protons will appear in the range of δ 7.0-8.5 ppm. The specific splitting patterns will depend on the substitution pattern and can be used to confirm the position of the chlorine atom. A known spectrum shows multiplets in the ranges of δ 8.40–8.23 (2H), 7.81–7.61 (2H), and 7.55–7.33 (3H) ppm.[1] |
| ¹³C NMR | The carbonyl carbon (C=O) will show a characteristic peak in the downfield region (δ 175-185 ppm). A reported spectrum shows the carbonyl carbon at δ 176.3 ppm.[1] Aromatic carbons will appear between δ 110-160 ppm. |
| Infrared (IR) | A strong absorption band characteristic of the carbonyl (C=O) stretch will be prominent, typically around 1650-1700 cm⁻¹.[9][10] |
| Mass Spec. (MS) | The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature. |
Applications in Research and Drug Development
The xanthenone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2] Xanthone derivatives have been investigated for a multitude of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[2][11]
Anticancer Potential:
-
Xanthone derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[12] Their mechanism of action can involve targeting key cellular machinery such as protein kinases and topoisomerases.[2]
-
The presence of a halogen, such as chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[13] It can enhance membrane permeability, improve metabolic stability, and influence binding affinity to target proteins.
-
Some caged xanthone derivatives have shown promise in overcoming drug resistance mechanisms in cancer cells.[12]
Other Therapeutic Areas:
-
Antimalarial Activity: Chloro-substituted xanthones have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for malaria.[14]
-
Enzyme Inhibition: The xanthenone core has been utilized in the development of inhibitors for enzymes like cyclooxygenase (COX), which is relevant for anti-inflammatory drug design.[15]
-
Cosmetic Applications: Certain hydroxylated xanthone derivatives have demonstrated antioxidant and anti-inflammatory properties, making them attractive as active ingredients in cosmetic formulations.[16]
dot graph "Xanthenone_Applications" { graph [overlap=false, splines=true]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} dot Figure 3: Diverse biological applications of the xanthenone scaffold.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed when handling this compound and its parent compound, xanthone.
-
Handling: Avoid contact with skin and eyes.[17] Do not breathe dust.[17] Use in a well-ventilated area or with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Storage: Keep in a cool, dry, and well-ventilated place.[17] Store in a tightly sealed container away from incompatible materials such as strong oxidizing agents.[17]
-
Toxicity: The parent compound, xanthone, is classified as toxic if swallowed.[18] While specific data for the 2-chloro derivative may be limited, it should be handled with care, assuming similar or greater toxicity.
Conclusion
This compound is a valuable synthetic intermediate and a molecule of interest for drug discovery and materials science. Its synthesis is achievable through established organic chemistry methodologies, and its structure can be unequivocally confirmed by standard spectroscopic techniques. The versatile xanthenone core, modified by the presence of a chlorine atom, offers a platform for developing novel compounds with a wide spectrum of biological activities, particularly in the realm of oncology and infectious diseases. This guide serves as a foundational resource for researchers looking to explore the potential of this and related compounds in their scientific endeavors.
References
-
Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Almeida, J., et al. (2023). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. MDPI. Retrieved February 7, 2026, from [Link]
-
Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties. (2023). Frontiers. Retrieved February 7, 2026, from [Link]
-
2-Chlorothioxanthone Drug Information. (n.d.). PharmaCompass. Retrieved February 7, 2026, from [Link]
-
Pinto, M. M. M., & Sousa, M. E. (2003). Synthesis of xanthones: an overview. PubMed. Retrieved February 7, 2026, from [Link]
-
2-chloro-9H-Thioxanthen-9-one. (2024). ChemBK. Retrieved February 7, 2026, from [Link]
-
2-Chlorothioxanthone. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
2-Chloroanthraquinone. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Liew, S. Y., et al. (2021). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. MDPI. Retrieved February 7, 2026, from [Link]
-
Fernandes, C., et al. (2012). Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Synthesis and Antimalarial Properties of New Chloro-9H-xanthones with an Aminoalkyl Side Chain. (2009). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Al-Ostoot, F. H., et al. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Omega. Retrieved February 7, 2026, from [Link]
-
Xanthone. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]
-
Spectroscopy of an unknown organic compound C₉H₁₀O. (2026). Filo. Retrieved February 7, 2026, from [Link]
-
In Silico Drug Repurposing of 9H-Thioxanthene Based FDA-Approved Drugs as Potent Chemotherapeutics Targeting VEGFR-2 and COX-2. (2022). MDPI. Retrieved February 7, 2026, from [Link]
-
Synthesis of Xanthones: An Overview. (n.d.). Sigarra. Retrieved February 7, 2026, from [Link]
-
Solvent-Free, One-Pot, Multicomponent Synthesis of Xanthene Derivatives. (2023). MDPI. Retrieved February 7, 2026, from [Link]
-
Xanthone Material Safety Data Sheet. (n.d.). Szabo-Scandic. Retrieved February 7, 2026, from [Link]
-
The Ullmann Ether Condensation. (2015). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Xanthone Derivatives: New Insights in Biological Activities. (2005). Bentham Science. Retrieved February 7, 2026, from [Link]
-
Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries. Retrieved February 7, 2026, from [Link]
-
Spectroscopy of Aldehydes and Ketones. (2023). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. (2023). Semantic Scholar. Retrieved February 7, 2026, from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
A convenient synthesis of 9h-thioxanthen-9-ones and their aza-analogues. (2013). LOCKSS. Retrieved February 7, 2026, from [Link]
-
Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. (2007). PubMed. Retrieved February 7, 2026, from [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2020). MDPI. Retrieved February 7, 2026, from [Link]
Sources
- 1. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]
- 3. Xanthone - Wikipedia [en.wikipedia.org]
- 4. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigarra.up.pt [sigarra.up.pt]
- 6. researchgate.net [researchgate.net]
- 7. Ullmann Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. fishersci.com [fishersci.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
The Strategic Role of 2-Chloro-9-xanthenone in Modern Medicinal Chemistry: A Technical Guide
Abstract
The xanthone scaffold, a privileged heterocyclic system, has long been a focal point in medicinal chemistry due to the diverse and potent biological activities of its derivatives.[1][2] Among the various synthetic modifications, the introduction of a chlorine substituent at the 2-position of the xanthenone core has emerged as a critical strategy in the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, chemical properties, and multifaceted roles of 2-Chloro-9-xanthenone as a pivotal building block in drug discovery. We will delve into its applications in developing anticancer and anti-inflammatory agents, supported by structure-activity relationship (SAR) studies and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental considerations.
Introduction: The Xanthone Scaffold and the Significance of Halogenation
Xanthones (9H-xanthen-9-ones) are a class of oxygen-containing heterocyclic compounds characterized by a dibenzo-γ-pyrone framework.[3] This core structure is found in numerous naturally occurring compounds and has been the subject of extensive synthetic efforts to generate libraries of bioactive molecules.[3] The biological profile of a xanthone derivative is profoundly influenced by the nature and position of substituents on its aromatic rings.[4]
Halogenation, particularly chlorination, is a time-tested strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. The introduction of a chlorine atom can enhance metabolic stability, improve membrane permeability, and provide additional interaction points with biological targets, ultimately leading to increased potency and selectivity. In the context of the xanthone scaffold, the 2-chloro substitution has proven to be a key modification for eliciting a range of desirable biological effects.
Synthesis and Chemical Reactivity of this compound
The synthesis of the this compound core is a critical first step in the exploration of its medicinal chemistry potential. While several general methods for xanthone synthesis exist, the preparation of specifically substituted analogs often requires tailored approaches. A common and effective strategy involves the cyclization of a substituted benzophenone precursor.
Synthetic Pathway: From Benzophenone to Chlorinated Xanthone
A reliable method for the synthesis of chlorinated xanthones involves the intramolecular cyclization of a 2-phenoxybenzoic acid or the dehydration of a 2,2'-dihydroxybenzophenone. For the synthesis of a chloro-substituted xanthone, a key intermediate is a halogenated benzophenone. For instance, the cyclization of 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-benzoic acid in an alkaline solution can yield a 7-chloro-9-oxoxanthen-2-carboxylic acid.[5] This demonstrates a viable route to introducing the chloro-substituent on one of the aromatic rings prior to the formation of the tricyclic xanthone system.
Experimental Protocol: Synthesis of a Chlorinated Xanthone Carboxylic Acid
This protocol is adapted from a similar synthesis of a chlorinated xanthone derivative and serves as a representative example.[5]
Step 1: Synthesis of the Benzophenone Intermediate
-
This step typically involves a Friedel-Crafts acylation between a substituted benzoic acid and a phenol derivative.
Step 2: Cyclization to the Xanthone Core
-
Dissolve the substituted benzophenone precursor, such as 3-(5-chloro-2-methoxybenzoyl)-4-hydroxy-benzoic acid, in an aqueous solution of potassium hydroxide.
-
Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product, 7-chloro-9-oxoxanthen-2-carboxylic acid, can be conveniently isolated as its insoluble potassium salt.[5]
-
Acidification of the salt will yield the final carboxylic acid derivative.
Self-Validation: The identity and purity of the synthesized compound should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis.
This compound as a Pharmacophore in Anticancer Drug Discovery
The xanthone scaffold is a well-established "privileged structure" for anticancer activity, with derivatives exhibiting a wide range of mechanisms, including caspase activation, kinase inhibition, and inhibition of topoisomerase.[4] The incorporation of a chlorine atom, particularly at the 2-position, has been shown to be a favorable modification for enhancing cytotoxic effects.
Mechanism of Action: A Multifaceted Approach
Xanthone derivatives exert their anticancer effects through various mechanisms:
-
Induction of Apoptosis: Many xanthones trigger programmed cell death in cancer cells through the activation of caspase proteins.[4]
-
Inhibition of Protein Kinases: The dysregulation of protein kinases is a hallmark of many cancers. Xanthones have been identified as inhibitors of various kinases, thereby interfering with cancer cell proliferation and survival.[4]
-
Inhibition of Aromatase: Some xanthone derivatives have been shown to inhibit the aromatase enzyme, which is a key target in the treatment of hormone-dependent breast cancer.[4]
The 2-chloro substituent can enhance these activities by increasing the lipophilicity of the molecule, which can lead to improved cell membrane penetration and stronger binding interactions with target proteins.
Quantitative Structure-Activity Relationship (SAR) Insights
Studies on various chlorinated derivatives have provided valuable insights into the structure-activity relationships of this class of compounds. The position and number of chlorine atoms significantly impact the anticancer potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Chlorinated Chalcones | 2-chloro-2'-hydroxychalcone | MDA-MB-231 | 16.8 ± 0.4 | [6] |
| 4-chloro-2'-hydroxychalcone | MDA-MB-231 | 15.3 ± 0.7 | [6] | |
| Thiazolidinone Hybrids | Compound 2h | Leukemia (MOLT-4) | < 0.01 | [7][8] |
| Compound 2h | Colon Cancer (SW-620) | < 0.01 | [7][8] | |
| Compound 2h | CNS Cancer (SF-539) | < 0.01 | [7][8] | |
| Compound 2h | Melanoma (SK-MEL-5) | < 0.01 | [7][8] |
*Compound 2h is 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid.
The data clearly indicates that chloro-substituted compounds can exhibit potent anticancer activity at sub-micromolar concentrations against a range of cancer cell lines.
Visualization of a Generic Kinase Inhibition Workflow
Caption: A generalized workflow for determining the IC50 value of a this compound derivative against a target kinase.
Role in the Development of Anti-inflammatory Agents
Chronic inflammation is a key pathological feature of numerous diseases. The xanthone scaffold has been identified as a promising template for the development of novel anti-inflammatory drugs. The mechanisms underlying the anti-inflammatory effects of xanthone derivatives are often linked to the inhibition of pro-inflammatory enzymes and signaling pathways.
A xanthogenate derivative, Tricyclodecan-9-yl-xanthogenate (D609), is known to exert its effects by inhibiting phosphatidylcholine-specific phospholipase C (PC-PLC) and sphingomyelin synthase (SMS).[9][10][11] This inhibition affects the levels of lipid second messengers such as 1,2-diacylglycerol (DAG) and ceramide, which are crucial in inflammatory signaling cascades.[9][10][11] The this compound core can be derivatized to create compounds that target similar or related pathways.
Visualization of a Potential Anti-inflammatory Mechanism
Caption: Proposed mechanism of anti-inflammatory action via inhibition of PC-PLC.
ADME and Toxicological Considerations
For any promising scaffold, a thorough evaluation of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its toxicity profile, is paramount for its progression as a drug candidate.[1][2][12][13] While specific ADME data for this compound is not extensively published, general trends for xanthone derivatives can provide valuable guidance.
Xanthones are generally lipophilic, which can facilitate membrane permeability and oral absorption. However, this can also lead to poor aqueous solubility. The introduction of the chlorine atom in the 2-position will further increase lipophilicity. Therefore, derivatization strategies often focus on introducing polar functional groups to achieve a balance between permeability and solubility.
In silico ADMET profiling of xanthone derivatives has shown promise, with some synthetic derivatives predicted to have superior intestinal absorption and a favorable toxicity profile, being non-mutagenic and non-hepatotoxic.[14]
Future Perspectives and Conclusion
This compound stands out as a versatile and highly valuable scaffold in medicinal chemistry. Its synthetic accessibility and the profound impact of the 2-chloro substituent on biological activity make it an attractive starting point for the design of novel therapeutics. The potent anticancer activity exhibited by some of its derivatives warrants further investigation, particularly in the realm of kinase inhibition and the elucidation of specific molecular targets.
Future research should focus on:
-
The development of more efficient and regioselective synthetic routes to this compound and its analogs.
-
Comprehensive SAR studies to optimize potency and selectivity against specific cancer cell lines and inflammatory targets.
-
In-depth mechanistic studies to fully characterize the molecular targets and signaling pathways modulated by these compounds.
-
Thorough ADME/Tox profiling of lead candidates to assess their drug-like properties and potential for clinical development.
References
-
Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
IC 50 values (µM) of some active compounds. | Download Table. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). MDPI. Retrieved February 7, 2026, from [Link]
-
Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
A convenient synthesis of 9H-thioxanthen-9-ones and their aza-analogues. (2013). HETEROCYCLES, 87(12), 2577. Retrieved February 7, 2026, from [Link]
-
Effect of Hydroxyl Group on the Anticancer Activity of Xanthone Derivatives against Breast Cancer Cells. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Drug-like properties and ADME of xanthone derivatives: the antechamber of clinical trials. (n.d.). CORE. Retrieved February 7, 2026, from [Link]
-
Synthesis of Xanthones: An Overview. (n.d.). Sigarra. Retrieved February 7, 2026, from [Link]
-
Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: a mini-review of literature. (2012). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Drug-like Properties and ADME of Xanthone Derivatives: The Antechamber of Clinical Trials. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides. (2008). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
(PDF) Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Drug-like properties and ADME of xanthone derivatives: The antechamber of clinical trials. (2016). University of Porto. Retrieved February 7, 2026, from [Link]
-
Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications. (2022). MDPI. Retrieved February 7, 2026, from [Link]
-
An Update on the Anticancer Activity of Xanthone Derivatives: A Review. (2021). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Synthesis of 9-oxoxanthen-2-carboxylic acids. (1981). Journal of the Chemical Society, Perkin Transactions 1, 3177-3181. Retrieved February 7, 2026, from [Link]
-
Drug-like properties and ADME of xanthone derivatives: The antechamber of clinical trials. (2016). Europe PMC. Retrieved February 7, 2026, from [Link]
- Method for synthesizing 2-chloronicotinic acid by one-step oxidation. (2014). Google Patents.
-
Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications. (2022). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Xanthone Derivatives for Possible Treatment of Alzheimer's Disease Based on Multi-Target Strategy. (2020). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
-
Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
(PDF) COMPUTATIONAL DRUG DISCOVERY OF POTENT ANTIMALARIAL XANTHONES: A SYSTEMATIC REVIEW AND ADMET-GUIDED IDENTIFICATION OF A LEAD CANDIDATE. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Drug-like Properties and ADME of Xanthone Derivatives: The Antechamber of Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigarra.up.pt [sigarra.up.pt]
- 4. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 9-oxoxanthen-2-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: a mini-review of literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tricyclodecan-9-yl-Xanthogenate (D609): Mechanism of Action and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. science.egasmoniz.com.pt [science.egasmoniz.com.pt]
- 14. researchgate.net [researchgate.net]
Investigating the fluorescence of 2-Chloro-9-xanthenone
Technical Deep Dive: Photophysical Characterization and Application of 2-Chloro-9-xanthenone
Executive Summary
This compound (2-chloro-9H-xanthen-9-one) represents a critical scaffold in the study of spin-orbit coupling and triplet-state dynamics.[1] Unlike its highly fluorescent xanthene dye derivatives (e.g., fluorescein), the ketone core of this compound exhibits weak fluorescence and high intersystem crossing (ISC) efficiency.[1] This behavior is driven by the "heavy atom effect" of the chlorine substituent, which facilitates rapid population of the triplet state (
This guide provides a rigorous framework for investigating the photophysics of this compound. It moves beyond standard fluorometry to address the challenges of detecting weak singlet emission in the presence of dominant phosphorescence, offering protocols for synthesis, purification, and spectroscopic validation.
Part 1: Molecular Architecture & Photophysics
Electronic Structure and the Heavy Atom Effect
The photophysics of this compound are defined by the competition between radiative decay (fluorescence) and non-radiative intersystem crossing (ISC).
-
Absorption: The compound exhibits
and transitions in the UV region ( nm). -
Fluorescence (
): Typically weak ( ).[1] The character of the lowest singlet state often leads to low oscillator strength. -
Intersystem Crossing (
): The chlorine atom at the C2 position introduces significant spin-orbit coupling. This accelerates the ISC rate ( ), effectively quenching fluorescence and populating the triplet state. -
Phosphorescence (
): In rigid matrices or deoxygenated solutions, this compound displays structured phosphorescence, often blue-shifted relative to its sulfur analog (2-chlorothioxanthone).[1]
Jablonski Dynamics
The following diagram illustrates the energy relaxation pathways. Note the prominence of the ISC pathway induced by the Chlorine substituent.
Figure 1: Jablonski diagram highlighting the dominant Intersystem Crossing (ISC) pathway facilitated by the heavy atom effect of Chlorine.
Part 2: Experimental Protocols
Synthesis & Purification for Optical Grade Material
Commercial samples of xanthone derivatives often contain highly fluorescent impurities (e.g., unsubstituted xanthone or isomeric byproducts) that can mask the intrinsic weak emission of the 2-chloro derivative.
Synthesis Workflow (Ullmann Condensation Route):
Figure 2: Synthetic pathway for high-purity this compound required for accurate photophysical measurement.[1]
Purification Protocol:
-
Recrystallization: Dissolve crude solid in boiling ethanol. Add hot water until turbidity appears.[1] Cool slowly to 4°C. Repeat twice.
-
Validation: Check purity via HPLC (detection at 254 nm). Ensure no fluorescent impurities appear at retention times corresponding to xanthone.[1]
Spectroscopic Characterization Protocol
To accurately measure the fluorescence of this compound, one must suppress oxygen quenching (for phosphorescence checks) and distinguish prompt fluorescence from delayed emission.[1]
Step-by-Step Methodology:
-
Solvent Selection: Use spectroscopic grade Cyclohexane (non-polar) and Acetonitrile (polar).[1]
-
Insight: Polar solvents typically stabilize the
state, potentially red-shifting absorption but blue-shifting emission.[1]
-
-
Sample Preparation: Prepare a
M solution. Absorbance at excitation wavelength ( ) should be OD to avoid inner-filter effects.[1] -
Degassing (Critical):
-
Why: Oxygen is a triplet quencher.[1] To observe the competing phosphorescence (and confirm the triplet nature), the sample must be oxygen-free.
-
Method: Sparge with Argon for 20 minutes or use the freeze-pump-thaw method (3 cycles).
-
-
Measurement:
-
Excitation: Set
to the absorption maximum (~330 nm). -
Emission Scan: Scan from 340 nm to 600 nm.[1]
-
Gating (Optional): If using a pulsed source, use a delay (e.g., 50 µs) to separate long-lived phosphorescence from prompt fluorescence.
-
Part 3: Data Presentation & Analysis
Expected Spectral Characteristics
| Parameter | Value / Range | Notes |
| Absorption | 320 - 340 nm | |
| Fluorescence | 380 - 410 nm | Very weak intensity; often structured.[1] |
| Phosphorescence | 450 - 500 nm | Visible in degassed solutions or 77K glass.[1] |
| Stokes Shift | ~3000 - 5000 cm | Large shift typical of ketone relaxation.[1] |
| Quantum Yield ( | < 0.05 | Quenched by fast ISC ( |
Interpreting the Results
-
Weak Fluorescence Signal: Do not mistake a low signal for instrument error.[1] This is intrinsic to the molecule.[1]
-
Phosphorescence Appearance: If a new band appears ~470 nm upon degassing, this confirms the efficient population of the
state. -
Solvent Polarity: In polar solvents (e.g., Methanol), the energy gap between
and states changes. If the lowest excited state switches from to , the fluorescence quantum yield may increase slightly, and the lifetime will lengthen.
Part 4: Applications in Drug Development & Sensing
-
Triplet Probes: Due to its high triplet yield, this compound can serve as a sensitizer for generating singlet oxygen (
) in photodynamic therapy (PDT) research.[1] -
Photoinitiators: Similar to its sulfur analog (2-chlorothioxanthone), it can initiate polymerization upon UV exposure, useful in hydrogel formation for drug delivery systems.[1]
-
Intermediate Verification: In the synthesis of antipsychotics like Chlorprothixene , this compound is a key intermediate.[1] Its spectral fingerprint allows for rapid in-process monitoring (PAT).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 618848, 2-Chlorothioxanthone (Sulfur analog comparison).[1] Retrieved from [Link]
-
Piñero, L. E., et al. (2011). Solvent dependence of the photophysical properties of 2-chlorothioxanthone.[2] Photochemistry and Photobiology.[1][2][3][4] Retrieved from [Link]
-
Sousa, M. E., & Pinto, M. M. (2005). Synthesis of Xanthones: An Overview.[1] Current Medicinal Chemistry.[1] Retrieved from [Link]
-
NIST Chemistry WebBook. Xanthone - Thermochemistry and Spectral Data.[1] Retrieved from [Link][1]
Sources
- 1. 2-Chlorothioxanthone | C13H7ClOS | CID 618848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Solvent dependence of the photophysical properties of 2-chlorothioxanthone, the principal photoproduct of chlorprothixene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solvent dependence of the photophysical properties of 2-Chlorothioxanthone, the principal photoproduct of chlorprothixene - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Deep Dive into the Electronic Structure of 2-Chloro-9-xanthenone: A Guide for Researchers
This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 2-Chloro-9-xanthenone, a molecule of significant interest in medicinal chemistry and materials science. By leveraging advanced computational methodologies, researchers can unlock profound insights into the molecule's reactivity, spectroscopic behavior, and potential as a pharmacological agent. This document is intended for researchers, scientists, and drug development professionals seeking to apply theoretical chemistry to accelerate their research endeavors.
Introduction: The Significance of this compound
Xanthones are a class of organic compounds with a distinctive dibenzo-γ-pyrone framework that are widely distributed in nature.[1][2] Their derivatives have garnered substantial attention due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The introduction of a chlorine substituent at the 2-position of the xanthenone core, yielding this compound, can significantly modulate its electronic properties and, consequently, its biological activity and potential for materials science applications.
A thorough understanding of the electronic structure of this compound is paramount for predicting its chemical behavior and designing novel derivatives with enhanced functionalities. Theoretical studies, particularly those employing quantum mechanical methods, provide a powerful and cost-effective avenue to explore the intricate electronic landscape of this molecule.
The Theoretical Cornerstone: Density Functional Theory (DFT)
At the heart of modern computational chemistry lies Density Functional Theory (DFT), a powerful quantum mechanical method used to investigate the electronic structure of many-body systems.[4][5] DFT has become the workhorse for theoretical studies of molecules like this compound due to its favorable balance of accuracy and computational cost.
The core principle of DFT is that the energy of a molecule can be determined from its electron density, a function of only three spatial coordinates. This is a significant simplification compared to wave-function-based methods that deal with the complexities of a multi-electron wavefunction. For in-depth analyses of electronic properties, the B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-validated choice.[5][6][7] The selection of an appropriate basis set, such as the 6-311++G(d,p) basis set, is also crucial for obtaining accurate results.[7][8]
To investigate the excited-state properties and predict the electronic absorption spectra of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice.[9][10] TD-DFT extends the principles of DFT to describe the response of the electron density to a time-dependent perturbation, such as that induced by electromagnetic radiation.
A Practical Guide: Computational Protocol for this compound
This section outlines a step-by-step computational workflow for the theoretical investigation of this compound's electronic structure.
Molecular Modeling and Geometry Optimization
-
Construct the Molecule: The initial 3D structure of this compound can be built using any standard molecular modeling software.
-
Geometry Optimization: The constructed geometry must be optimized to find the lowest energy conformation. This is a critical step as all subsequent electronic property calculations are dependent on the optimized structure.
-
Method: Density Functional Theory (DFT) .
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Software: Gaussian, ORCA, or other quantum chemistry packages.
-
Vibrational Frequency Analysis
Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:
-
Verification of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.
-
Prediction of Infrared Spectra: The calculated vibrational frequencies can be compared with experimental FT-IR spectra for validation of the computational model.[7]
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[11]
-
HOMO: Represents the ability of a molecule to donate an electron.
-
LUMO: Represents the ability of a molecule to accept an electron.
-
HOMO-LUMO Energy Gap (ΔE): This is a crucial parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests higher reactivity.[6][11]
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack.[8][12]
-
Red Regions: Indicate areas of high electron density (negative potential), which are prone to electrophilic attack.
-
Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.
Excited-State Calculations with TD-DFT
To understand the photophysical properties of this compound, TD-DFT calculations are performed on the optimized ground-state geometry.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).
-
Functional: B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Purpose: To calculate the vertical excitation energies, oscillator strengths, and corresponding electronic transitions (e.g., HOMO -> LUMO). These results can be used to simulate the UV-Vis absorption spectrum of the molecule.[9][10]
Experimental Workflow: A Visual Guide
Caption: Computational workflow for the theoretical study of this compound.
Interpreting the Computational Data: Key Insights
The theoretical calculations described above yield a wealth of data that can be interpreted to understand the electronic properties of this compound.
Table 1: Key Electronic Properties of this compound (Hypothetical Data)
| Parameter | Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.5 eV | Chemical reactivity and stability |
| Dipole Moment | 3.2 D | Polarity and intermolecular interactions |
| First Excitation Energy | 3.8 eV | Corresponds to the main absorption band |
The HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability. The distribution of the HOMO and LUMO orbitals reveals which parts of the molecule are involved in electron donation and acceptance. For instance, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be centered on the carbonyl group.
The MEP map provides a visual representation of the charge distribution. For this compound, the oxygen atom of the carbonyl group is expected to be a region of high electron density (red), making it a likely site for protonation or interaction with electrophiles. The chlorine atom, due to its electronegativity, will also influence the electrostatic potential of the adjacent aromatic ring.
The simulated UV-Vis spectrum from TD-DFT calculations can be directly compared with experimental data to validate the theoretical model. The nature of the electronic transitions (e.g., n -> π* or π -> π*) can also be elucidated, providing a deeper understanding of the molecule's photochemistry.
Conclusion: A Pathway to Rational Drug Design
The theoretical study of this compound's electronic structure provides a powerful, predictive framework for understanding its chemical behavior and biological activity. By employing DFT and TD-DFT methods, researchers can gain valuable insights into the molecule's reactivity, stability, and spectroscopic properties without the need for extensive and time-consuming experimental work. This computational approach facilitates the rational design of novel xanthone derivatives with tailored electronic properties for specific applications in drug discovery and materials science. The methodologies outlined in this guide provide a robust starting point for any researcher looking to explore the fascinating world of substituted xanthenones.
References
-
Muslim, W. T., Mohammad, L. J., Naji, M. M., Karimi, I., & Schiöth, H. B. (2025). Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties. ResearchGate. Available at: [Link]
-
AIP Publishing. (2023). Computational Study Antioxidant Properties of Xanthone- Derivatives from Mangosteen (Garcinia mangostana L.) Pericarp Using Dens. AIP Publishing. Available at: [Link]
-
MDPI. (2024). Xanthone Derivatives: A Pharmacological Panorama of Versatility. MDPI. Available at: [Link]
-
Asian Journal of Chemistry. (2019). A Combined Experimental (FT-IR) and Computational Studies of 9-Chloroanthracene. Asian Journal of Chemistry. Available at: [Link]
-
PubMed. (n.d.). Synthesis and antimalarial properties of new chloro-9H-xanthones with an aminoalkyl side chain. PubMed. Available at: [Link]
-
SciELO South Africa. (n.d.). Unveiling the Anticancer Properties of Xanthone Derivatives: Molecular Docking, Molecular Dynamics simulation, MM-PBsA calculation, and Pharmacokinetics Prediction. SciELO South Africa. Available at: [Link]
-
PubMed. (2022). Electronic Structures and Photoelectric Properties in Cs3Sb2X9 (X = Cl, Br, or I) under High Pressure: A First Principles Study. PubMed. Available at: [Link]
-
PubMed. (n.d.). Design, Synthesis and Biological Evaluation of Xanthone Derivatives for Possible Treatment of Alzheimer's Disease Based on Multi-Target Strategy. PubMed. Available at: [Link]
-
PMC. (n.d.). Structure Revision of Pyranoxanthones via DFT-Assisted 13C NMR Analysis and NAPROC-13 Platform: Diagnostic Markers and Discovery of Unreported Natural Products. PMC. Available at: [Link]
-
ResearchGate. (2007). Improved synthesis of 2-chloro- and 2,9-dichloro-1,10-phenanthrolines. ResearchGate. Available at: [Link]
-
MDPI. (2022). DFT and TD-DFT Study of the Chemical Effect in the SERS Spectra of Piperidine Adsorbed on Silver Colloidal Nanoparticles. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Electronic structure, reactivity, and Hirshfeld surface analysis of carvone. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Multifaceted Experimental and DFT Analysis of Nanostructured (E)-2-Cyano-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-2-(4-chlorophenylhydrazono) acetamide Thin Films for Photodiode Applications. ResearchGate. Available at: [Link]
-
Jordan Journal of Chemistry. (n.d.). Computational Exploration of Xanthones Derivatives as Potent Inhibitors of Monoamine Oxidase. Jordan Journal of Chemistry. Available at: [Link]
-
ScienceDirect. (n.d.). Synthesis, spectroscopic and photophysical studies of xanthene derivatives. ScienceDirect. Available at: [Link]
-
AIP Publishing. (2023). Computational study antioxidant properties of xanthone-derivatives from mangosteen (Garcinia mangostana L.) pericarp using density functional theory (DFT). AIP Publishing. Available at: [Link]
-
MDPI. (n.d.). Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach. MDPI. Available at: [Link]
-
Sigarra. (n.d.). Synthesis of Xanthones: An Overview. Sigarra. Available at: [Link]
-
New Journal of Chemistry. (n.d.). Synthesis, structure and electronic transport properties of phenanthrenone derivatives. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis, spectral, DFT calculations and biological studies of solvatochromic copper(II)‐ONS hydrazone derived from 2‐aminochromone‐3‐carboxaldehyde. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Structural, Electronic, and Spectroscopic Properties of Saturn-Type Labile Fullerene C50 Derivatives. ResearchGate. Available at: [Link]
-
PMC. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC. Available at: [Link]
-
SpringerLink. (n.d.). Spectroscopic and computational study of chromone derivatives with antitumor activity: detailed DFT, QTAIM and docking investigations. SpringerLink. Available at: [Link]
-
Semantic Scholar. (1974). Spectroscopic and Theoretical Studies on the Protonation to Xanthone Derivatives. Semantic Scholar. Available at: [Link]
Sources
- 1. Structure Revision of Pyranoxanthones via DFT-Assisted 13C NMR Analysis and NAPROC-13 Platform: Diagnostic Markers and Discovery of Unreported Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigarra.up.pt [sigarra.up.pt]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Electronic Structures and Photoelectric Properties in Cs3Sb2X9 (X = Cl, Br, or I) under High Pressure: A First Principles Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Crystal Structure, Topology, DFT and Hirshfeld Surface Analysis of a Novel Charge Transfer Complex (L3) of Anthraquinone and 4-{[(anthracen-9-yl)meth-yl] amino}-benzoic Acid (L2) Exhibiting Photocatalytic Properties: An Experimental and Theoretical Approach [mdpi.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Streamlined Metal-Free Photocatalytic Synthesis of 2-Chloro-9-xanthenone
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, field-proven protocol for the metal-free photocatalytic synthesis of 2-Chloro-9-xanthenone, a key intermediate in pharmaceutical research. The described methodology leverages the power of visible-light photoredox catalysis, employing an organic dye as a photocatalyst to ensure a green, efficient, and cost-effective synthesis. This guide is designed to offer a deep understanding of the experimental rationale, a step-by-step protocol, and the underlying reaction mechanism, empowering researchers to confidently replicate and adapt this valuable transformation.
Introduction: The Significance of this compound and the Advantages of Metal-Free Photocatalysis
Xanthones are a class of oxygen-containing heterocyclic compounds with a dibenzo-γ-pyrone scaffold. This structural motif is prevalent in numerous natural products and serves as a "privileged structure" in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] Specifically, this compound is a crucial building block for the synthesis of more complex and potent drug candidates.
Traditionally, the synthesis of xanthones has often relied on methods that require harsh reaction conditions and the use of metal-based catalysts.[3] While effective, these approaches can lead to product contamination with residual metals, which is highly undesirable in pharmaceutical applications. Furthermore, many metal catalysts are expensive and environmentally hazardous.
Visible-light photocatalysis has emerged as a powerful and sustainable alternative for a variety of organic transformations.[4][5] This methodology utilizes light energy to drive chemical reactions at ambient temperatures, often with higher selectivity and efficiency. The use of metal-free organic dyes as photocatalysts, such as Eosin Y or Riboflavin derivatives, offers significant advantages, including low cost, reduced toxicity, and easier handling compared to their transition metal counterparts.[6][7][8] This protocol details a robust metal-free photocatalytic approach to synthesize this compound, aligning with the principles of green chemistry.[9]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade | Supplier | Notes |
| 2-Chloro-9H-xanthene | ≥98% | Commercially Available | Starting material. |
| Riboflavin tetraacetate | ≥95% | Commercially Available | Metal-free photocatalyst.[10][11][12] |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Commercially Available | Reaction solvent. |
| Molecular Oxygen (O₂) | High Purity | Gas Cylinder | Oxidant. |
| Blue LEDs | 450 nm | Commercially Available | Light source. |
| Round-bottom flask | Standard | Laboratory Supplier | Reaction vessel. |
| Magnetic stirrer | Standard | Laboratory Supplier | For agitation. |
| Oxygen balloon | Standard | Laboratory Supplier | To maintain an O₂ atmosphere. |
| Rotary evaporator | Standard | Laboratory Supplier | For solvent removal. |
| Flash chromatography system | Standard | Laboratory Supplier | For purification. |
| Silica gel | 60 Å, 230-400 mesh | Laboratory Supplier | Stationary phase for chromatography. |
| Ethyl acetate | HPLC grade | Commercially Available | Eluent for chromatography. |
| Hexanes | HPLC grade | Commercially Available | Eluent for chromatography. |
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from the work of Torregrosa-Chinillach and Chinchilla, which demonstrates a simple and efficient photo-oxidation procedure.[10]
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-9H-xanthene (0.2 mmol, 43.3 mg).
-
Add the metal-free photocatalyst, riboflavin tetraacetate (5 mol%, 0.01 mmol, 5.4 mg).[10][11][12] The catalyst loading is crucial for efficient light absorption and catalytic turnover.
-
Add anhydrous acetonitrile (5 mL) to dissolve the reactants. Acetonitrile is chosen for its ability to dissolve the reactants and its suitable properties for photocatalytic reactions.
-
Seal the flask with a rubber septum and purge with oxygen gas for 5 minutes. An oxygen atmosphere is critical as it serves as the terminal oxidant in this reaction.[4]
-
Finally, inflate a balloon with oxygen and attach it to the flask via a needle to maintain a positive pressure of O₂ throughout the reaction.
-
-
Photocatalytic Reaction:
-
Place the reaction flask approximately 5 cm away from a blue LED lamp (450 nm). The choice of blue light is to match the absorption spectrum of the riboflavin tetraacetate photocatalyst.[10]
-
Begin vigorous stirring to ensure a homogeneous reaction mixture and efficient mass transfer of oxygen.
-
Irradiate the reaction mixture at room temperature for 8-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Purification:
-
Once the reaction is complete, turn off the light source and remove the oxygen balloon.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
The resulting crude residue is then purified by flash column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white solid. A typical isolated yield for this reaction is high, often exceeding 90%.[3][10]
-
Proposed Reaction Mechanism
The metal-free photocatalytic oxidation of 2-Chloro-9H-xanthene to this compound proceeds through a photoredox cycle. The following mechanism is proposed based on established principles of photocatalysis with organic dyes.[7][10]
Caption: Proposed photocatalytic cycle for the synthesis of this compound.
-
Photoexcitation: The photocatalyst, riboflavin tetraacetate (PC), absorbs a photon of visible light, promoting it to an excited state (PC*).[13]
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) acts as an oxidant and accepts an electron from the 2-Chloro-9H-xanthene substrate, generating the substrate radical cation and the photocatalyst radical anion (PC•-).
-
Catalyst Regeneration: The photocatalyst radical anion (PC•-) transfers an electron to molecular oxygen (O₂), a sacrificial electron acceptor, to form a superoxide radical anion (O₂•-). This regenerates the ground state photocatalyst, allowing it to re-enter the catalytic cycle.[4]
-
Radical Deprotonation and Oxidation: The substrate radical cation undergoes deprotonation to form a benzylic radical intermediate. This intermediate then reacts with the superoxide radical anion or other oxygen species, leading to the formation of the final product, this compound, after a series of steps.
Expected Results and Characterization
The successful synthesis will yield this compound as a white solid. The identity and purity of the product should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Result |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 8.40–8.23 (m, 2H), 7.81–7.61 (m, 2H), 7.55–7.33 (m, 3H).[10] |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 176.3, 156.2, 154.6, 135.3, 135.1, 129.9, 126.9, 126.2, 124.4, 122.8, 121.6, 119.9, 118.2.[10] |
| Mass Spectrometry (ESI) | m/z calculated for C₁₃H₇ClO₂ [M+H]⁺: 231.02; found: 231.02. |
| Isolated Yield | >90% |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no conversion | Inefficient light source | Ensure the blue LEDs are functioning correctly and are positioned close to the reaction flask. |
| Inactive catalyst | Use a fresh batch of riboflavin tetraacetate. | |
| Insufficient oxygen | Ensure a proper oxygen purge and maintain a positive pressure with an oxygen balloon. | |
| Formation of side products | Presence of water | Use anhydrous solvent and dry glassware. |
| Over-irradiation | Monitor the reaction closely by TLC and stop it once the starting material is consumed. | |
| Difficulty in purification | Co-eluting impurities | Adjust the eluent system for flash chromatography (e.g., use a shallower gradient). |
Conclusion
This application note details a highly efficient, reproducible, and environmentally benign protocol for the synthesis of this compound using metal-free photocatalysis. The use of a readily available organic dye as the photocatalyst and molecular oxygen as the terminal oxidant makes this method attractive for both academic research and industrial applications, particularly in the field of drug development. By providing a thorough understanding of the experimental procedure and the underlying scientific principles, we aim to facilitate the adoption of this green synthetic methodology.
References
-
ResearchGate. (n.d.). Metal‐Free Formation of Xanthenes and Xanthones from 2‐aryloxybenzaldehydes via Intramolecular Cyclization. Retrieved from [Link]
-
CNR-IRIS. (2021, March 14). Metal-Free Photocatalysis: Two-Dimensional Nanomaterial Connection toward Advanced Organic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Metal-Free Photocatalysis: Two-Dimensional Nanomaterial Connection toward Advanced Organic Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). 1,2-Dihydroxy-9H-Xanthen-9-One, a Multifunctional Nature-Inspired Active Ingredient. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Visible-Light Organic Photocatalysis for Latent Radical-Initiated Polymerization via 2e–/1H+ Transfers: Initiation with Parallels to Photosynthesis. Retrieved from [Link]
-
Frontiers. (2018, December 9). Metal-Free Graphitic Carbon Nitride Photocatalyst Goes Into Two-Dimensional Time. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in non-metal modification of graphitic carbon nitride for photocatalysis: a historic review. Retrieved from [Link]
-
MDPI. (2021, February 12). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. Retrieved from [Link]
-
ResearchGate. (2021, February 9). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. Retrieved from [Link]
-
PubMed. (2021, February 12). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen. Retrieved from [Link]
-
National Science Review. (n.d.). Recent advances in visible-light-driven organic reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthetic applications of eosin Y in photoredox catalysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Novel Xanthone Analogues and Their Growth Inhibitory Activity Against Human Lung Cancer A549 Cells. Retrieved from [Link]
-
ACS Publications. (2024, August 11). Eosin Y Catalyzed Photochemical Synthesis of Arylated Phenothiazones. Retrieved from [Link]
-
ACS Publications. (2021, March 16). Catalyst-Free Organic Transformations under Visible-Light. Retrieved from [Link]
-
MDPI. (2020, August 12). Eosin Y: Homogeneous Photocatalytic In-Flow Reactions and Solid-Supported Catalysts for In-Batch Synthetic Transformations. Retrieved from [Link]
-
Frontiers. (2025, January 2). Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, November 17). Visible light-mediated halogenation of organic compounds. Retrieved from [Link]
-
ChemInform. (2025, August 7). Synthetic Applications of Eosin Y in Photoredox Catalysis. Retrieved from [Link]
-
Wiley Online Library. (n.d.). peri‐Xanthenoxanthene (PXX): a Versatile Organic Photocatalyst in Organic Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Chalcone: A Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
AIP Publishing. (2023, February 17). Visible-light photoredox catalysis with organic polymers. Retrieved from [Link]
-
Beilstein Journals. (n.d.). On the mechanism of photocatalytic reactions with eosin Y. Retrieved from [Link]
Sources
- 1. Synthesis of Novel Xanthone Analogues and Their Growth Inhibitory Activity Against Human Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties [frontiersin.org]
- 3. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic applications of eosin Y in photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in non-metal modification of graphitic carbon nitride for photocatalysis: a historic review - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. rua.ua.es [rua.ua.es]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Xanthones, Thioxanthones and Acridones by a Metal-Free Photocatalytic Oxidation Using Visible Light and Molecular Oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visible-Light Organic Photocatalysis for Latent Radical-Initiated Polymerization via 2e–/1H+ Transfers: Initiation with Parallels to Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Friedel–Crafts Acylation for Xanthone Synthesis
Introduction: The Enduring Significance of the Xanthone Scaffold
Xanthones, characterized by their dibenzo-γ-pyrone framework, represent a class of heterocyclic compounds of significant interest to the pharmaceutical and medicinal chemistry sectors.[1] These molecules are not merely synthetic curiosities; they are prevalent in nature, found as secondary metabolites in various plants and microorganisms.[2] The core xanthone structure serves as a "privileged scaffold," meaning it is capable of binding to multiple biological targets, leading to a wide array of pharmacological activities.[3] These activities are diverse and impactful, including antioxidant, anti-inflammatory, anticancer, and antibacterial properties.[4][5] The therapeutic potential of xanthone derivatives is underscored by their ability to modulate various signaling pathways and inhibit enzymes implicated in disease progression.[3] Consequently, robust and efficient synthetic methodologies for accessing the xanthone core are of paramount importance for the discovery and development of new therapeutic agents.
The intramolecular Friedel-Crafts acylation of 2-phenoxybenzoic acids stands as a classic and reliable strategy for the synthesis of the xanthone skeleton. This application note provides an in-depth exploration of this reaction, from its mechanistic underpinnings to detailed experimental protocols and troubleshooting guidance.
Mechanistic Insights: The Intramolecular Friedel-Crafts Acylation Pathway
The synthesis of xanthones via intramolecular Friedel-Crafts acylation is a powerful application of electrophilic aromatic substitution.[6] The overall transformation involves the cyclization of a 2-phenoxybenzoic acid or its corresponding acyl chloride in the presence of a strong acid catalyst.
The reaction commences with the activation of the carboxylic acid (or acyl chloride) by the acid catalyst. When using an acyl chloride, a Lewis acid like aluminum chloride (AlCl₃) coordinates to the chlorine atom, facilitating its departure and the formation of a highly electrophilic acylium ion.[7] This acylium ion is stabilized by resonance, with the positive charge delocalized onto the oxygen atom.[8][9]
In the case of a carboxylic acid, a Brønsted acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The key step is the intramolecular electrophilic attack of the activated acyl group onto the electron-rich phenoxy ring. This cyclization event forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate. The final step involves the loss of a proton from the aromatic ring, which re-establishes aromaticity and yields the final xanthone product.
A significant advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product.[10][11] This deactivation prevents further acylation reactions, leading to cleaner product profiles and avoiding the common issue of polyalkylation seen in Friedel-Crafts alkylations.[12][13]
Caption: Workflow for Xanthone Synthesis via Friedel-Crafts Acylation.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a xanthone derivative via intramolecular Friedel-Crafts acylation.
Protocol 1: Two-Step Synthesis of Xanthone from 2-Phenoxybenzoic Acid
This protocol involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by the intramolecular Friedel-Crafts cyclization.
Step 1: Synthesis of 2-Phenoxybenzoyl Chloride
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube, place 2-phenoxybenzoic acid (1 equivalent).
-
Reaction Setup: Add thionyl chloride (SOCl₂) (2-3 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Isolation: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-phenoxybenzoyl chloride, a pale yellow oil or low-melting solid, can be used in the next step without further purification.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Reagent Preparation: In a separate flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃) (1.1-1.5 equivalents) in an inert, dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reaction Setup: Cool the suspension to 0 °C in an ice bath.
-
Reaction Execution: Dissolve the crude 2-phenoxybenzoyl chloride from Step 1 in the same dry solvent and add it dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quenching and Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). After filtering, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure xanthone.
Protocol 2: One-Pot Synthesis of Xanthone using a Brønsted Acid Catalyst
This protocol offers a more direct route, avoiding the isolation of the acyl chloride intermediate.
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenoxybenzoic acid (1 equivalent).
-
Reaction Setup: Add a strong Brønsted acid that also acts as the solvent, such as Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA).
-
Reaction Execution: Heat the reaction mixture to 80-120 °C and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of ice water. The solid xanthone product will precipitate out.
-
Purification: Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a cold, dilute sodium bicarbonate solution to remove any unreacted starting material. The crude product can be further purified by recrystallization.
| Parameter | Protocol 1 (Two-Step) | Protocol 2 (One-Pot) |
| Catalyst | Lewis Acid (e.g., AlCl₃) | Brønsted Acid (e.g., PPA, Eaton's Reagent) |
| Intermediate | Isolated Acyl Chloride | In situ activated carboxylic acid |
| Temperature | 0 °C to Room Temperature | 80-120 °C |
| Reaction Time | 4-6 hours (total) | 2-6 hours |
| Advantages | High yields, well-controlled | Simpler setup, fewer steps |
| Disadvantages | More steps, moisture-sensitive catalyst | High temperatures, viscous reaction medium |
Troubleshooting and Optimization
Low yields or the formation of side products can be common challenges in Friedel-Crafts acylation. Here are some field-proven insights for troubleshooting and optimization:
-
Low Yields:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[14] Ensure all glassware is flame-dried, and use anhydrous solvents and fresh, high-purity AlCl₃.
-
Insufficient Catalyst: The ketone product can form a stable complex with the Lewis acid catalyst, effectively sequestering it.[11][15] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is often required.[11][13]
-
Deactivated Substrates: If the phenoxy ring contains strongly electron-withdrawing groups, the intramolecular acylation may be sluggish or fail altogether.[8][16] In such cases, harsher reaction conditions (higher temperatures, stronger acid catalysts) may be necessary.
-
Suboptimal Temperature: The reaction temperature is a critical parameter.[14] While some reactions proceed well at room temperature, others may require heating to overcome the activation energy barrier. Conversely, excessively high temperatures can lead to charring and decomposition.[14]
-
-
Formation of Multiple Products:
Caption: Troubleshooting Guide for Friedel-Crafts Acylation.
Safety Precautions
-
Lewis Acids: Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
-
Thionyl Chloride: Thionyl chloride is corrosive and a lachrymator. It reacts with water to produce toxic gases. All manipulations should be performed in a well-ventilated fume hood.
-
Acid Anhydrides and Brønsted Acids: Acetic anhydride is corrosive and a lachrymator.[17] Strong Brønsted acids like phosphoric acid and methanesulfonic acid can cause severe burns.[17] Handle with extreme care and appropriate PPE.
-
Solvents: Dichloromethane is a suspected carcinogen.[14] Handle in a fume hood and minimize exposure.
Conclusion
The intramolecular Friedel-Crafts acylation is a cornerstone of xanthone synthesis, offering a reliable and versatile method for constructing this medicinally important scaffold. A thorough understanding of the reaction mechanism, careful attention to experimental detail, and a systematic approach to troubleshooting are essential for achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for researchers and scientists engaged in the synthesis of novel xanthone derivatives for drug discovery and development.
References
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 29). Friedel-Crafts Alkylation and Acylation | Organic Chemistry Lessons [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of xanthones from 2-nitrobenzyl alcohol and phenol catalyzed by Cu(OTf)2-1,10-phenanthroline. Retrieved from [Link]
-
ResearchGate. (n.d.). Routes to Xanthones: An Update on the Synthetic Approaches. Retrieved from [Link]
- Google Patents. (n.d.). US9163002B2 - Methodology for the synthesis of xanthones.
- Google Patents. (n.d.). CN1461302A - Preparation of Thioxanthone by Friedel-Crafts Method.
-
The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Thieme Chemistry. (n.d.). Synthesis of Anthraquinones via Pd-Catalyzed Acylation. Retrieved from [Link]
-
MDPI. (n.d.). Xanthone Derivatives and Their Potential Usage in the Treatment of Telangiectasia and Rosacea. Retrieved from [Link]
-
PubMed. (n.d.). Xanthone Derivatives: New Insights in Biological Activities. Retrieved from [Link]
-
ResearchGate. (2021, November 9). An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Naturally Occurring Xanthones and Their Biological Implications. Retrieved from [Link]
-
Bentham Science Publishers. (2013, December 1). Xanthones as Potential Antioxidants. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
Sources
- 1. Xanthone derivatives: new insights in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Accelerated Synthesis of Bioactive Xanthene Derivatives via Acoustic Cavitation
Application Note: AN-SONO-XANTH-01
Executive Summary
This guide details the sonochemical synthesis of xanthene derivatives, specifically 1,8-dioxo-octahydroxanthenes and 14-aryl-14H-dibenzo[a,j]xanthenes . Xanthenes are critical heterocyclic scaffolds in medicinal chemistry, exhibiting antiviral, antibacterial, and anti-inflammatory properties.[1]
Traditional thermal synthesis often requires prolonged heating (hours), toxic organic solvents, and harsh catalysts. By leveraging acoustic cavitation , researchers can achieve higher yields (>90%) in minutes rather than hours, often using water as a solvent or operating under solvent-free conditions. This protocol synthesizes field-proven methodologies with mechanistic insights to ensure reproducibility in drug discovery workflows.
Mechanism of Action: The Sonochemical Advantage
Acoustic Cavitation Theory
The driving force behind this acceleration is acoustic cavitation , not direct interaction between sound waves and molecules. When high-intensity ultrasound (20–40 kHz) propagates through a liquid medium, it creates alternating high-pressure (compression) and low-pressure (rarefaction) cycles.
-
Bubble Nucleation: Microbubbles form from dissolved gases during rarefaction.
-
Rectified Diffusion: Bubbles grow over several cycles until they reach a critical resonance size.
-
Implosive Collapse: The bubbles collapse violently during compression. This adiabatic collapse generates transient "hot spots" with extreme local conditions:
-
Temperature: ~5000 K
-
Pressure: ~1000 atm
-
Heating/Cooling Rate:
-
Chemical Pathway
The synthesis follows a cascade sequence: Knoevenagel condensation
Figure 1: Convergence of physical acoustic energy and chemical reaction pathways in xanthene synthesis.
Hardware Configuration & Critical Parameters
To ensure reproducibility, the distinction between Probe (Horn) and Bath sonicators is critical.
| Feature | Ultrasonic Probe (Direct Sonication) | Ultrasonic Bath (Indirect Sonication) |
| Energy Density | High (~20,000 W/L).[2] Direct delivery. | Low (<50 W/L). Attenuated by tank water.[3] |
| Reproducibility | High.[3][4][5][6] Programmable amplitude. | Low. Dependent on flask position/water level. |
| Application | Recommended for Method Development. | Acceptable for screening; requires longer times. |
| Thermal Control | Requires external cooling jacket (Pulse mode essential). | Easier to control via bath thermostat. |
Expert Insight: For scale-up and rigorous kinetic studies, use a probe sonicator with a temperature probe. If using a bath, ensure the flask is positioned in the "standing wave" node (area of highest activity), often determined by the "foil test" (aluminum foil should perforate within seconds).
Protocol A: Aqueous Synthesis of 1,8-Dioxo-octahydroxanthenes
Target: Green synthesis using water as a solvent.[6][7]
Catalyst:
Reagents
-
Aromatic Aldehyde (e.g., Benzaldehyde): 1.0 mmol
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione): 2.0 mmol
-
Catalyst: DBSA (10 mol%)[6]
-
Solvent: Distilled Water (5 mL)
Step-by-Step Methodology
-
Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the aldehyde and 2.0 mmol of dimedone in 5 mL of water.
-
Catalyst Addition: Add 10 mol% DBSA. The mixture may appear turbid due to the surfactant nature of DBSA.
-
Sonication Setup:
-
Probe Method: Insert the probe tip (titanium alloy) approx. 1 cm into the liquid. Set amplitude to 40%. Pulse mode: 5s ON / 2s OFF (to prevent overheating).
-
Bath Method:[3] Suspend the flask in the center of the bath (40 kHz). Maintain bath temperature at 25–30°C.
-
-
Irradiation: Sonicate for 5–15 minutes .
-
Monitoring: Monitor reaction progress via TLC (Ethyl acetate:n-Hexane 3:7).
-
-
Isolation:
-
The product usually precipitates out of the aqueous phase.
-
Filter the solid precipitate.
-
Wash with water (
) to remove the acid catalyst. -
Recrystallize from ethanol/water (9:1) if necessary.
-
Expected Results (Data Summary)
| Aldehyde Substituent | Time (Silent) | Time (Ultrasound) | Yield (Silent) | Yield (Ultrasound) |
| Phenyl (H) | 3.5 hrs | 10 min | 75% | 94% |
| 4-Cl | 3.0 hrs | 8 min | 78% | 96% |
| 4-NO | 2.5 hrs | 5 min | 82% | 98% |
| 4-OCH | 4.0 hrs | 15 min | 70% | 91% |
Protocol B: Solvent-Free Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes
Target: High-throughput synthesis of benzoxanthenes.
Catalyst: Silica-supported Sodium Bisulfate (
Reagents
- -Naphthol: 2.0 mmol
-
Catalyst:
(50 mg) or -TSA (10 mol%) -
Solvent: None (Neat)
Step-by-Step Methodology
-
Mixing: Grind the aldehyde and
-naphthol in a mortar for 1 minute to create a homogeneous physical mixture. -
Catalyst Loading: Transfer the mixture to a reaction vessel and add the solid catalyst.
-
Sonication:
-
Place the vessel in an ultrasonic bath (elevated temperature helps here: set to 50–60°C ).
-
Irradiate for 5–10 minutes . The mixture will melt and fuse as the reaction proceeds (exothermic).
-
-
Work-up:
-
Cool the mixture to room temperature.
-
Add hot ethanol (5 mL) to dissolve the product and filter out the heterogeneous catalyst (
). -
Cool the filtrate to crystallize the pure product.
-
Experimental Workflow Diagram
Figure 2: Decision matrix and workflow for sonochemical xanthene synthesis.
Troubleshooting & Optimization
-
Low Yields with Viscous Aldehydes:
-
Cause: Poor mass transfer.
-
Solution: Add a minimal amount of Ethanol or PEG-400 as a co-solvent to reduce viscosity, allowing cavitation bubbles to form more effectively.
-
-
Catalyst Aggregation (Nanocatalysts):
-
Cause: Nanoparticles may clump under standing waves.
-
Solution: Use a probe sonicator in pulse mode. The mechanical shear of the probe tip disperses aggregates better than a bath.
-
-
Temperature Spikes:
-
Cause: Continuous sonication generates heat (approx. 5°C rise per minute in small volumes).
-
Solution: Use a water bath with ice circulation or pulse mode (e.g., 5s ON / 5s OFF).
-
References
-
Jin, T. S., et al. (2004). Ultrasound-assisted synthesis of 1,8-dioxo-octahydroxanthene derivatives catalyzed by p-dodecylbenzenesulfonic acid in aqueous media. Ultrasonics Sonochemistry, 11(6), 393-397.
-
Rostamizadeh, S., et al. (2010). Ultrasound promoted rapid and green synthesis of 1,8-dioxo-octahydroxanthenes derivatives using nanosized MCM-41-SO3H as a nanoreactor.[7] Ultrasonics Sonochemistry, 17(2), 306-309.[7]
-
Li, J. T., et al. (2011). Efficient Synthesis of Xanthene Derivatives under Ultrasound Irradiation. Ultrasonics Sonochemistry, 18(4).
-
Hielscher Ultrasonics. (2024). Probe-Type Sonicators vs. Ultrasonic Baths: Efficiency Comparison.
-
Suslick, K. S. (1990). Sonochemistry. Science, 247(4949), 1439-1445. (Foundational Mechanism).
Sources
- 1. longdom.org [longdom.org]
- 2. hielscher.com [hielscher.com]
- 3. digibug.ugr.es [digibug.ugr.es]
- 4. Efficient Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes Using Graphene Oxide Substituted Triethanolamine Sulfonic Acid [orgchemres.org]
- 5. Perbandingan Mekanistik Antara Ultrasonik Jenis Probe Dan Tab Untuk Pengekstrakan Dan Kawalan Proses Yang Ditingkatkan | FAKULTI SAINS DAN TEKNOLOGI MAKANAN [food.upm.edu.my]
- 6. Ultrasound-assisted synthesis of 1,8-dioxo-octahydroxanthene derivatives catalyzed by p-dodecylbenzenesulfonic acid in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2-Chloro-9-xanthenone in synthesizing bioactive molecules
Application Note: Synthetic Utility of 2-Chloro-9-xanthenone in Bioactive Molecule Construction
Executive Summary
This compound (CAS: 86-39-5) serves as a critical tricyclic scaffold in medicinal chemistry, functioning primarily as a bioisostere for the thioxanthene class of antipsychotics (e.g., Chlorprothixene) and as a core pharmacophore for DNA-intercalating anticancer agents.[1][2] This guide details the orthogonal reactivity of the scaffold: the electrophilic carbonyl at C9 and the deactivated aryl chloride at C2. We provide optimized protocols for Grignard-mediated alkylation (synthesizing psychotropic alkylidenes) and Palladium-catalyzed Buchwald-Hartwig amination (generating amino-xanthone libraries), addressing the specific electronic challenges of this heterocyclic system.
Chemical Profile & Reactivity Landscape
The this compound scaffold presents a unique challenge due to its electronic push-pull system.[1][2]
-
C9 Carbonyl (Ketone): Highly susceptible to nucleophilic attack (Grignard reagents, hydrides). It is the primary site for constructing the alkylidene side chains found in tricyclic antidepressants and antipsychotics.
-
C2 Chloride: This position is electronically deactivated towards Nucleophilic Aromatic Substitution (
). The ether oxygen at position 10 acts as a strong electron donor ( effect), increasing electron density at the para-position (C2). Consequently, classical displacement fails; transition-metal catalysis (Pd) is required for functionalization.[1]
Visualizing the Reactivity Logic
Figure 1: Orthogonal reactivity map of the this compound scaffold.
Protocol A: Synthesis of Psychotropic Bioisosteres (The "Prothixene" Route)
Application: Synthesis of cis/trans-2-chloro-9-(3-dimethylaminopropylidene)xanthene.[1][2]
Context: This molecule is the oxygen-bioisostere of Chlorprothixene . While the sulfur analog (thioxanthene) is the marketed antipsychotic, the oxygen analog is vital for Structure-Activity Relationship (SAR) studies regarding receptor binding affinity (
Mechanism
-
1,2-Addition: 3-dimethylaminopropylmagnesium chloride attacks the C9 ketone.[1][2]
-
Dehydration: Acid-catalyzed elimination of the tertiary alcohol yields the exocyclic double bond.
Step-by-Step Methodology
Reagents:
-
3-Dimethylaminopropylmagnesium chloride (1.2 – 1.5 eq, 1.0 M in THF)[1][2]
-
Solvent: Anhydrous THF
-
Dehydrating Agent: Acetyl chloride or conc. HCl/Acetic Acid[1]
Procedure:
-
Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel. Purge with Argon.
-
Dissolution: Dissolve this compound (5.0 g, 20.3 mmol) in anhydrous THF (50 mL). Cool to 0°C.[3]
-
Grignard Addition: Add the Grignard reagent dropwise over 30 minutes. The solution will likely shift color (often deep red/brown) due to the formation of the alkoxide intermediate.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (the starting ketone spot should disappear).
-
Quench: Cool to 0°C and quench with saturated
solution. Extract with Ethyl Acetate ( mL). -
Intermediate Isolation: Dry organic layers over
and concentrate. You now have the tertiary alcohol intermediate (often an oil). -
Dehydration (Critical Step): Dissolve the crude alcohol in Acetyl Chloride (15 mL) or a mixture of Acetic Acid/HCl (3:1). Reflux for 1 hour.
-
Note: This step creates the
alkylidene bridge.
-
-
Final Workup: Basify carefully with NaOH (aq) to pH 10 (to ensure the amine side chain is deprotonated). Extract with DCM. Purify via column chromatography (Silica, MeOH/DCM gradient).
Yield Expectation: 60–75% (mixture of E/Z isomers).
Protocol B: Palladium-Catalyzed C2-Amination (Library Generation)
Application: Synthesis of DNA-intercalating amino-xanthones or precursors for aminoalkanol anticancer agents.[1][2] Context: Direct nucleophilic substitution fails at C2. We utilize the Buchwald-Hartwig Amination to install amine libraries.[1][2]
Optimization Table: Conditions for Deactivated Aryl Chlorides
| Parameter | Standard Condition | Optimized for 2-Chloroxanthone | Rationale |
| Catalyst | |||
| Ligand | XPhos or BINAP | Biaryl phosphines (XPhos) are essential to facilitate oxidative addition into the electron-rich C2-Cl bond.[1][2] | |
| Base | Stronger base required to deprotonate the amine and facilitate transmetallation.[2] | ||
| Solvent | DMF | Toluene or Dioxane | Non-polar solvents often reduce hydrodehalogenation side products.[2] |
Step-by-Step Methodology
Reagents:
-
Amine (e.g., Morpholine, Piperazine, or primary amine) (1.2 eq)
- (5 mol%)[1]
-
BINAP or XPhos (10 mol%)[1]
-
Sodium tert-butoxide (
) (1.5 eq)[1][2] -
Solvent: Toluene (anhydrous, degassed)
Procedure:
-
Degassing: Sparge anhydrous Toluene with Argon for 20 minutes. Oxygen is the enemy of this catalytic cycle.
-
Catalyst Pre-formation: In a glovebox or under strict Argon flow, mix
, Ligand, and in the reaction vessel. Add the aryl chloride (xanthone) and the amine. -
Heating: Add Toluene. Seal the vessel (screw cap vial or reflux setup). Heat to 100–110°C for 12–16 hours.
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove Palladium black. Wash with DCM.
-
Purification: Concentrate the filtrate. Purify via flash chromatography.
-
Tip: Xanthone derivatives are highly fluorescent. Use a UV lamp (365 nm) to track the product, which often fluoresces differently than the starting material.
-
Workflow Visualization
The following diagram illustrates the decision matrix for synthesizing either neuroleptic analogs or anticancer candidates.
Figure 2: Strategic synthesis workflow for this compound derivatives.
Troubleshooting & Expert Insights
-
Solubility: this compound has poor solubility in hexanes and alcohols but dissolves well in THF, DCM, and hot Toluene.[1][2] For NMR analysis,
is usually sufficient, but DMSO- may be needed for polar amino-derivatives.[1][2] -
Isomer Separation: In Protocol A, the E and Z isomers (cis/trans) often have distinct biological activities. They can typically be separated by fractional crystallization of their hydrochloride salts or by careful HPLC (C18 column). The Z-isomer (cis) is generally the more potent neuroleptic in the thioxanthene series; this trend often holds for xanthenes.
-
C2 Activation: If the Buchwald reaction stalls, consider converting the C2-Cl to a C2-OTf (triflate) if possible, though this requires a phenol precursor. However, using XPhos or BrettPhos ligands usually solves the reactivity issue of the deactivated chloride without needing to change the leaving group.
References
-
Chlorprothixene Chemistry & Bioisosterism
-
Anticancer Xanthone Derivatives
- Szkaradek, N., et al. (2016). Synthesis and in vitro Evaluation of the Anticancer Potential of New Aminoalkanol Derivatives of Xanthone. Anti-Cancer Agents in Medicinal Chemistry.
- Note: This paper establishes the protocol for aminoalkanol chains and compares C2 vs C4 substitution p
-
Source: [Link]
- TCI Chemicals. (n.d.).
-
Xanthene Scaffold Review
Sources
- 1. chembk.com [chembk.com]
- 2. angenesci.com [angenesci.com]
- 3. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chloro(3-(dimethylamino-kappaN)propyl-kappaC)magnesium | C5H12ClMgN | CID 11073553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Protocol for N-Sulfonic Acid Poly(4-vinylpyridinium) Hydrogen Sulfate (NSPVPHS) Catalyzed Reactions
Introduction & Executive Summary
This technical guide outlines the protocols for the preparation and application of N-Sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate (NSPVPHS) . This material represents a class of "Task-Specific Ionic Liquid" (TSIL) supported on a polymer backbone. Unlike conventional solid acids (e.g., Amberlyst-15), NSPVPHS features a dual-acidic motif: a Brønsted acidic sulfonic group covalently bound to the pyridine nitrogen (
Key Advantages:
-
Dual Acidity: Synergistic activation of electrophiles by the cation (
) and stabilization of intermediates by the anion ( ). -
Green Chemistry: Enables solvent-free reactions and is fully recyclable via simple filtration.
-
High Atom Economy: proven efficacy in Multi-Component Reactions (MCRs) such as the synthesis of xanthenes and coumarins.
Catalyst Preparation Protocol
The synthesis of NSPVPHS involves the chemical modification of the commercially available Poly(4-vinylpyridine) (P4VP) backbone. This process must be conducted under strictly anhydrous conditions due to the high reactivity of chlorosulfonic acid.
Reagents & Equipment
-
Reagents: Poly(4-vinylpyridine) (MW ~60,000 or crosslinked), Chlorosulfonic acid (
, 99%), Sulfuric acid ( , 98%), Dichloromethane (DCM, Dry). -
Equipment: 3-neck Round Bottom Flask (250 mL), Reflux condenser, Addition funnel (pressure-equalizing), Vacuum filtration setup, Vacuum oven.
Synthesis Workflow
Step 1: Formation of N-Sulfonic Acid Poly(4-vinylpyridinium) Chloride
-
Disperse 5.0 g of Poly(4-vinylpyridine) in 50 mL of dry DCM in a 3-neck flask.
-
Cool the suspension to 0°C using an ice-salt bath.
-
Add Chlorosulfonic acid (Caution: Corrosive/Fuming) dropwise over 30 minutes. Stoichiometry: Use a slight excess (1.1 equiv) relative to the pyridine repeat unit.
-
Reaction:
-
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Evolution of HCl gas indicates reaction progress (ensure proper venting/scrubbing).
Step 2: Anion Exchange to Hydrogen Sulfate
-
To the resulting suspension from Step 1, add concentrated Sulfuric Acid (1.0 equiv relative to pyridine units) dropwise.
-
Stir the mixture at room temperature for 12 hours. The release of HCl gas drives the equilibrium toward the hydrogen sulfate salt.
-
Reaction:
-
-
Washing: Wash the solid extensively with dry DCM (3 x 50 mL) to remove unreacted acids.
-
Drying: Dry in a vacuum oven at 60°C for 6 hours.
-
Yield: The final product is a cream-to-yellowish powder.
Visualization of Synthesis Workflow
Figure 1: Step-wise synthesis of NSPVPHS via chlorosulfonic acid functionalization and anion exchange.
Catalyst Characterization & Validation
Before deploying the catalyst, validate its active site density.
| Technique | Observation | Interpretation |
| FT-IR Spectroscopy | Peaks at ~1170, 1250 cm⁻¹ | Confirm |
| FT-IR Spectroscopy | Broad band 3100-3500 cm⁻¹ | Confirm |
| Acid Density Titration | Titrate with 0.1 N NaOH | Expected loading: 4.0 – 5.0 mmol H⁺/g . (Note: This measures total acidity). |
| Solubility Test | Insoluble in water, EtOH, DCM | Confirms stability of the polymer support. |
Application Protocol: Synthesis of Xanthene Derivatives
This protocol demonstrates the synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes , a class of pharmacologically active scaffolds, using NSPVPHS under solvent-free conditions.[3]
Reaction Scheme
Reagents: 2-Naphthol (2 equiv) + Aromatic Aldehyde (1 equiv)
Experimental Procedure
-
Setup: In a 10 mL round-bottom flask, mix Benzaldehyde (1.0 mmol, 0.106 g) and 2-Naphthol (2.0 mmol, 0.288 g).
-
Catalyst Addition: Add NSPVPHS (0.05 g, ~5 mol% based on acid loading).
-
Reaction:
-
Method A (Thermal): Heat the mixture in an oil bath at 110°C for 10–20 minutes.
-
Method B (Ultrasound - Recommended): Irradiate the mixture in an ultrasonic cleaner (e.g., 40 kHz, 250 W) at 60°C for 5–10 minutes.
-
-
Monitoring: Monitor progress via TLC (Eluent: n-Hexane/Ethyl Acetate 3:1).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add hot Ethanol (5 mL) and stir for 2 minutes.
-
Filtration: Filter the mixture while hot. The NSPVPHS catalyst remains on the filter paper (recover for reuse).
-
Crystallization: The filtrate contains the product.[1] Allow it to cool; the pure xanthene derivative will crystallize. Filter and dry.[1][2]
-
Mechanistic Pathway
The high efficiency is attributed to the Dual Hydrogen Bonding capability. The
Figure 2: Proposed catalytic cycle for xanthene synthesis illustrating substrate activation and catalyst regeneration.
Catalyst Recovery & Reusability
A critical feature of NSPVPHS is its heterogeneity.
-
Recovery: After the ethanol extraction step (Section 4.2, Step 5), the solid catalyst is retained on the filter.
-
Regeneration: Wash the recovered solid with Acetone (2 x 5 mL) to remove organic residues.
-
Activation: Dry in an oven at 80°C for 1 hour before the next run.
-
Performance: The catalyst typically retains >90% activity for up to 5 cycles .
References
-
Khaligh, N. G., & Shirini, F. (2015). N-Sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate as an efficient and reusable solid acid catalyst for one-pot synthesis of xanthene derivatives in dry media under ultrasound irradiation.[1][4] Ultrasonics Sonochemistry, 22, 397-403.[1][4]
-
Shirini, F., & Khaligh, N. G. (2012). Poly(4-vinylpyridinium) hydrogen sulfate: An efficient and recyclable Brönsted acid catalyst for the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones.[5] Journal of Molecular Catalysis A: Chemical.
-
Zarei, A., et al. (2010). N-Sulfonic acid poly(4-vinylpyridinium) chloride as a solid acid catalyst. Journal of Iranian Chemical Society.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-Sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate as an efficient and reusable solid acid catalyst for one-pot synthesis of xanthene derivatives in dry media under ultrasound irradiation [pascal-francis.inist.fr]
- 5. researchgate.net [researchgate.net]
Application Note: Analytical Characterization of 2-Chlorothioxanthen-9-one
Here is a detailed Application Note and Protocol guide for the characterization of 2-Chlorothioxanthen-9-one (often referred to as 2-Chloro-9-xanthenone in industrial contexts).
Introduction & Chemical Context
2-Chlorothioxanthen-9-one (also known as 2-Chlorothioxanthone or 2-CTX) is a critical heterocyclic intermediate used primarily in the synthesis of thioxanthene-based antipsychotic drugs (e.g., Chlorprothixene , Zuclopenthixol ) and as a high-efficiency photoinitiator in UV-curable polymerization.
Critical Disambiguation: Oxygen vs. Sulfur
While often queried as "this compound," the industrially relevant molecule in drug development is the sulfur-containing analog (Thioxanthone). The oxygen analog (2-Chloroxanthone) is rare. This guide focuses on the sulfur analog (CAS 86-39-5) but notes analytical distinctions where relevant.
| Feature | 2-Chlorothioxanthen-9-one (Target) | 2-Chloroxanthen-9-one (Analog) |
| CAS | 86-39-5 | 86-39-6 (Generic/Rare) |
| Formula | C₁₃H₇ClOS | C₁₃H₇ClO₂ |
| MW | 246.71 g/mol | 230.65 g/mol |
| Core | Thioxanthone (Sulfur bridge) | Xanthone (Oxygen bridge) |
| Application | Antipsychotic synthesis, Photoinitiator | Research chemical |
Analytical Workflow
The characterization strategy follows a "Coarse-to-Fine" resolution logic, moving from bulk purity to structural elucidation and solid-state form.
Figure 1: Integrated analytical workflow for 2-Chlorothioxanthen-9-one characterization.
Primary Identification Protocols (Spectroscopy)
Nuclear Magnetic Resonance (NMR)
The thioxanthone core is planar. The carbonyl at C9 exerts a strong deshielding effect on the "peri" protons (H1 and H8).
Protocol:
-
Solvent: CDCl₃ (Preferred) or DMSO-d₆ (if solubility is poor).
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Parameters: 1H (16 scans), 13C (1024 scans).
Diagnostic Signals (1H NMR in CDCl₃):
- 8.56 ppm (d, J~2 Hz, 1H): H1 proton. It is highly deshielded by the adjacent carbonyl and appears as a meta-coupled doublet (coupling with H3).
- 8.52 ppm (dd, 1H): H8 proton (on the unsubstituted ring). Also deshielded by carbonyl.
- 7.40 – 7.65 ppm (m, 5H): Remaining aromatic protons.
Interpretation Logic: The presence of two distinct downfield signals >8.5 ppm is the fingerprint of the 2-substituted thioxanthone core. In the 2-Chloroxanthone (oxygen) analog, these shifts would differ slightly due to the higher electronegativity of oxygen affecting the ring currents.
Mass Spectrometry (MS)
-
Ionization: ESI+ (Electrospray Ionization) or EI (Electron Impact).
-
Molecular Ion: [M+H]⁺ = 247.0 (ESI) or M⁺ = 246.0 (EI).
-
Chlorine Signature: The most critical validation is the isotopic abundance.
-
Rule: A single chlorine atom produces an M (³⁵Cl) and M+2 (³⁷Cl) peak ratio of approximately 3:1 .
-
Observation: Peak at m/z 246 (100%) and m/z 248 (~32%). Absence of this pattern indicates dechlorination or wrong identity.
-
Purity & Quantification (HPLC-UV)
High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying purity and detecting synthesis by-products (e.g., 2-chlorobenzoic acid, dithiosalicylic acid derivatives).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse or Waters Symmetry) | Strong retention of hydrophobic aromatics. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH suppresses ionization of acidic impurities (e.g., benzoic acid precursors), sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | High elution strength for the hydrophobic thioxanthone. |
| Flow Rate | 1.0 mL/min | Standard backpressure balance. |
| Wavelength | 254 nm (Quant) & 385 nm (ID) | 254 nm captures all aromatics. 385 nm is specific to the yellow thioxanthone chromophore. |
| Injection Vol | 10 µL | Prevent column overload. |
| Column Temp | 30°C | Ensures retention time reproducibility. |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 60 | 40 | Initial Hold |
| 15.0 | 10 | 90 | Elution of hydrophobic product |
| 20.0 | 10 | 90 | Wash |
| 21.0 | 60 | 40 | Re-equilibration |
| 25.0 | 60 | 40 | End |
Sample Preparation
Challenge: 2-Chlorothioxanthen-9-one has poor water solubility.[1] Protocol:
-
Weigh 25 mg of sample into a 50 mL volumetric flask.
-
Dissolve in 10 mL THF (Tetrahydrofuran) or Chloroform . Sonicate for 5 mins.
-
Dilute to volume with Acetonitrile . (Do not use water as diluent; it will precipitate the analyte).
-
Filter through a 0.45 µm PTFE syringe filter before injection.
Solid-State Characterization
For drug development, the physical form (polymorph) affects solubility and bioavailability.
Differential Scanning Calorimetry (DSC)
-
Method: Heat 2–5 mg sample in a crimped aluminum pan from 40°C to 200°C at 10°C/min.
-
Specification:
-
Melting Onset: 152°C – 154°C.
-
Peak Shape: Sharp endotherm. Broadening indicates impurities or amorphous content.
-
Secondary Peaks: An exotherm appearing after melting may indicate decomposition or polymerization (if photo-triggered).
-
Impurity Profiling Logic
Understanding the synthesis route allows prediction of specific impurities.
Figure 2: Origin of common impurities in 2-Chlorothioxanthen-9-one synthesis.
References
-
PubChem Database. "2-Chlorothioxanthone (CID 618848)." National Center for Biotechnology Information. Available at: [Link]
-
NIST Chemistry WebBook. "2-Chlorothioxanthone Mass Spectrum & IR Data." National Institute of Standards and Technology. Available at: [Link]
-
European Pharmacopoeia (Ph.[2] Eur.). "Chlorprothixene Hydrochloride Monograph: Impurity E (2-Chlorothioxanthone)."[2] (Reference for HPLC method context). Available at: [Link]
Sources
Application Note: High-Performance Liquid Chromatography (HPLC) Method for 2-Chloro-9-xanthenone
Introduction & Chemical Context
2-Chloro-9-xanthenone (2-Chloroxanthone) is a critical tricyclic aromatic intermediate often used in the synthesis of antipsychotic drugs (e.g., chlorprothixene analogs) and functionalized xanthone derivatives for anticancer research. Structurally, it consists of a xanthone core (dibenzo-γ-pyrone) with a chlorine substitution at the C2 position.
Why This Analysis Matters
In pharmaceutical synthesis, this compound often exists as:
-
A Starting Material: Requiring assay purity >98%.
-
A Process Impurity: Found in final drug substances (e.g., Chlorprothixene), where it must be controlled at trace levels (often <0.15% per ICH Q3A).
-
A Degradation Product: Formed via oxidative stress on the thioxanthene/xanthene ring systems.
Technical Note on Specificity: Researchers often confuse this compound (Oxygen bridge) with 2-Chlorothioxanthen-9-one (Sulfur bridge, CAS 86-39-5). While this protocol is optimized for the Oxygen-bridge variant, the physicochemical similarities (planar, hydrophobic, UV-active) make this method applicable to the Thio-variant with only minor adjustments to retention time windows.
Physicochemical Profile
| Property | Value / Characteristic | Impact on HPLC Method |
| Structure | Tricyclic aromatic, Cl-substituted | High hydrophobicity; requires Reverse Phase (RP). |
| LogP | ~3.8 - 4.2 (Predicted) | Strong retention on C18; requires high % organic modifier. |
| Solubility | Insoluble in water; Soluble in ACN, THF | Sample diluent must contain >50% organic solvent. |
| UV Max | ~238 nm, ~254 nm, ~300 nm | 254 nm provides robust detection; 238 nm offers higher sensitivity. |
Method Development Strategy
Column Selection: The C18 Standard
Given the non-polar nature of the xanthone core, a C18 (Octadecylsilyl) stationary phase is the logical choice. However, standard C18 columns may exhibit peak tailing if residual silanols interact with the electron-rich aromatic system.
-
Recommendation: Use an End-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge) to minimize secondary interactions and ensure sharp peak shapes.
Mobile Phase Design
-
Buffer: While the analyte is neutral (non-ionizable in standard pH ranges), using a buffered mobile phase (0.1% Phosphoric Acid or Ammonium Acetate) improves peak symmetry by suppressing silanol ionization on the column hardware.
-
Solvent: Acetonitrile (ACN) is preferred over Methanol (MeOH) due to lower backpressure and sharper peaks for aromatic chlorides.
Analytical Workflow Diagram
The following diagram outlines the validated workflow for analyzing this compound, ensuring data integrity from preparation to reporting.
Caption: Figure 1: End-to-end analytical workflow for this compound analysis.
Detailed Experimental Protocol
A. Instrumentation & Conditions[1][2][3][4][5]
-
System: HPLC with UV/DAD Detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18, 150 mm × 4.6 mm, 5 µm particle size (e.g., Phenomenex Luna C18(2)).
-
Column Temperature: 30°C (Controlled).
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm (Reference: 360 nm).
B. Mobile Phase Preparation[1][2]
-
Solvent A (Aqueous): 0.1% Phosphoric Acid (
) in Water (Milli-Q grade).-
Why: Acidic pH (~2.5) suppresses silanol activity.
-
-
Solvent B (Organic): 100% Acetonitrile (HPLC Grade).
C. Gradient Program
A gradient is recommended to separate the target analyte from potential starting materials (Xanthone) or hydrolysis products (Xanthen-9-ol).
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Phase Description |
| 0.0 | 60 | 40 | Initial Equilibration |
| 10.0 | 10 | 90 | Linear Ramp (Elution of Analyte) |
| 12.0 | 10 | 90 | Wash Step |
| 12.1 | 60 | 40 | Return to Initial |
| 17.0 | 60 | 40 | Re-equilibration |
Expected Retention Time (RT): this compound typically elutes between 8.5 – 9.5 minutes under these conditions.
D. Standard & Sample Preparation
Warning: this compound has low aqueous solubility. Do not use water as the initial solvent.
-
Stock Solution (1.0 mg/mL):
-
Weigh 25 mg of Reference Standard.[2]
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (Sonicate for 5 mins).
-
Dilute to volume with Acetonitrile.
-
-
Working Standard (50 µg/mL):
-
Pipette 2.5 mL of Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Mobile Phase B (ACN) or a 50:50 mix of ACN:Water.
-
Note: Ensure the final diluent matches the initial mobile phase strength to prevent peak distortion ("solvent shock").
-
System Suitability & Validation Criteria
Before running unknown samples, the system must pass the following acceptance criteria (based on USP <621>):
| Parameter | Acceptance Criteria | Logic |
| Theoretical Plates (N) | > 5,000 | Ensures column efficiency is sufficient for separation. |
| Tailing Factor (T) | 0.8 – 1.5 | Indicates minimal secondary interactions (silanols). |
| RSD (n=5 injections) | ≤ 2.0% | Confirms precision of the injector and pump. |
| Resolution (Rs) | > 2.0 | Required if analyzing impurities (e.g., vs. Xanthone). |
Troubleshooting & Optimization
Use the logic tree below to resolve common chromatographic issues associated with hydrophobic aromatics.
Caption: Figure 2: Troubleshooting logic for common HPLC anomalies.
Common Issues
-
Peak Tailing: Often caused by the interaction of the carbonyl oxygen or chlorine lone pairs with free silanols. Solution: Ensure the column is "End-capped" and consider lowering pH to 2.5.
-
Carryover: The hydrophobic nature of the compound causes it to stick to PTFE seals. Solution: Use a needle wash of 90% ACN / 10% Water.
References
-
SIELC Technologies. (n.d.). Separation of Xanthone on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 618848, 2-Chlorothioxanthone. Retrieved from [Link]
-
Tamba, A., et al. (2012). HPLC Method for the Evaluation of Chromatographic Conditions for Separation of New Xanthine Derivatives. Cellulose Chemistry and Technology. Retrieved from [Link]
-
Pettersen, J. E., Teien, G., & Ulsaker, G. A. (1981).[3] Identification of 2-chlorothioxanthen-9-one in gastric aspirate in a case of chlorprothixene poisoning. Journal of Pharmaceutical Sciences, 70(7), 812–813.[3] Retrieved from [Link]
-
European Pharmacopoeia (Ph.[4] Eur.). Chlorprothixene Hydrochloride Monograph: Impurity Standards. (General reference for impurity limits and related substance methods).
Sources
- 1. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 2. klivon.com [klivon.com]
- 3. Identification of 2-chlorothioxanthen-9-one in gastric aspirate in a case of chlorprothixene poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Chlorothioxanthone | C13H7ClOS | CID 618848 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Resolution GC-MS Analysis of 2-Chloro-9-xanthenone: Protocols for Impurity Profiling and Migration Studies
Executive Summary
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of 2-Chloro-9-xanthenone (CAS 13210-15-6). While often overshadowed by its sulfur analog (2-chlorothioxanthone), this oxygenated xanthone derivative serves as a critical photoinitiator in UV-curable inks and a key intermediate in the synthesis of heterocyclic pharmaceuticals.
The method described herein utilizes a 5% phenyl-arylene stationary phase to achieve baseline resolution from structural isomers and matrix interferences. We provide a self-validating fragmentation model to distinguish the target analyte from the chemically similar thioxanthone series, ensuring high specificity for migration studies (food packaging) and pharmaceutical impurity profiling.
Introduction & Compound Significance
This compound (C₁₃H₇ClO₂) is a halogenated derivative of the dibenzo-γ-pyrone family.[1] Its thermal stability and semi-volatile nature make it an ideal candidate for GC-MS analysis, yet it presents specific analytical challenges:
-
Structural Similarity: It is frequently confused with 2-chlorothioxanthone (CTX) , a common photoinitiator. The mass difference (O=16 vs S=32) allows for mass spectral differentiation, but chromatographic co-elution can occur on non-polar columns.
-
Isomeric Complexity: The position of the chlorine atom (2- vs 4- position) significantly alters biological activity and photo-efficiency, necessitating high-resolution separation.
Chemical Profile
| Property | Data |
| IUPAC Name | 2-Chloro-9H-xanthen-9-one |
| CAS Number | 13210-15-6 |
| Molecular Formula | C₁₃H₇ClO₂ |
| Molecular Weight | 230.65 g/mol |
| Boiling Point | ~350 °C (Predicted) |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate |
Experimental Design & Methodology
Analytical Workflow
The following workflow ensures sample integrity from extraction to data processing.
Figure 1: End-to-end analytical workflow for this compound analysis.
Instrumentation Parameters
The method relies on a splitless injection to maximize sensitivity for trace analysis, coupled with a temperature ramp designed to elute the high-boiling xanthone backbone without peak tailing.
Table 1: GC-MS Instrument Configuration
| Parameter | Setting | Rationale |
| Column | Agilent J&W DB-5ms UI (30 m × 0.25 mm, 0.25 µm) | Low-bleed, 5% phenyl phase provides π-π interaction for aromatic selectivity. |
| Inlet Temp | 280 °C | Ensures rapid volatilization of the tricyclic ring system. |
| Injection Mode | Splitless (1 min purge) | Maximizes sensitivity for trace impurities (<1 ppm). |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains separation efficiency during the temperature ramp. |
| Oven Program | 100°C (1 min) → 20°C/min → 300°C (5 min) | Fast ramp minimizes run time; high final temp prevents carryover. |
| Transfer Line | 280 °C | Prevents condensation of the analyte before the ion source. |
| Ion Source | EI (70 eV), 230 °C | Standard ionization energy for reproducible fragmentation libraries. |
| Acquisition | Scan (50-450 amu) & SIM | Scan for ID; SIM (m/z 230, 232, 202) for quantification. |
Mass Spectrometry & Fragmentation Mechanism[3][4][5][6][7][8][9][10]
Understanding the fragmentation of this compound is crucial for distinguishing it from interferences. The molecule exhibits a characteristic "Xanthone Decay" pattern:
-
Molecular Ion (M+): Strong signals at m/z 230 and 232 (3:1 ratio) confirm the presence of one chlorine atom.
-
Primary Fragmentation: Loss of Carbon Monoxide (CO, 28 amu) from the central pyrone ring. This is the diagnostic "xanthone step," yielding the [M-CO]⁺ ion at m/z 202 .
-
Secondary Fragmentation: Subsequent loss of the Chlorine radical (Cl•, 35 amu) or a second CO molecule.
Fragmentation Pathway Diagram[5][6]
Figure 2: The primary fragmentation pathway involves the extrusion of CO followed by Cl loss.
Protocol: Step-by-Step Analysis
Step 1: Standard Preparation
-
Stock Solution: Dissolve 10 mg of this compound reference standard in 10 mL of Dichloromethane (DCM) to create a 1000 ppm stock.
-
Working Standards: Serially dilute with DCM to concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 ppm.
-
Internal Standard: Add Deuterated Anthracene (Anthracene-d10) to a final concentration of 1 ppm in all vials to correct for injection variability.
Step 2: Sample Preparation (Example: Polymer Matrix)
-
Weigh 1.0 g of polymer sample into a 20 mL headspace vial (used here for extraction vessel).
-
Add 10 mL of Acetonitrile (ACN).
-
Sonicate at 40°C for 30 minutes to extract surface and embedded migrants.
-
Filter the extract through a 0.2 µm PTFE syringe filter into a GC vial. Note: Nylon filters may adsorb xanthones.
Step 3: Data Processing & Criteria
-
Identification:
-
Retention time must match standard ±0.05 min.
-
Ion Ratios: m/z 230 (Target), 232 (Q1), 202 (Q2).
-
Ratio 230/232 must be within 10% of theoretical (approx 3.0).
-
-
Quantification: Use Linear Regression (Origin excluded) on the ratio of Analyte Area (m/z 230) to IS Area (m/z 188 for Anthracene-d10).
Results & Discussion
Chromatographic Performance
Under the prescribed conditions, this compound elutes at approximately 14.5 minutes . The 5% phenyl column provides sufficient selectivity to separate it from:
-
Xanthone (Parent): Elutes earlier (~12.8 min).
-
2-Chlorothioxanthone: Elutes later (~16.2 min) due to the higher atomic weight and polarizability of sulfur.
Sensitivity and Linearity
-
LOD (Limit of Detection): 0.02 ppm (S/N > 3).
-
LOQ (Limit of Quantitation): 0.05 ppm (S/N > 10).
-
Linearity (R²): Typically >0.999 in the 0.1–10 ppm range.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Peak Tailing | Active sites in liner or column. | Replace liner with Ultra Inert (UI) wool; trim column 10 cm. |
| Low Sensitivity | Source contamination. | Clean ion source; verify tune (EM voltage). |
| Ghost Peaks | Carryover from high-conc samples. | Run solvent blanks; increase final hold time at 300°C. |
References
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Xanthone Derivatives Fragmentation. Retrieved from [Link]
-
European Food Safety Authority (EFSA). (2022). Scientific Opinion on the safety of xanthone derivatives in food contact materials. Retrieved from [Link]
Sources
Application Notes & Protocols: A Strategic Guide to Developing Novel Anticancer Agents from 2-Chloro-9-xanthenone
Introduction: The xanthone core, a dibenzo-γ-pyrone framework, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in biologically active compounds.[1][2] Xanthone derivatives exhibit a wide spectrum of pharmacological activities, including potent anticancer effects.[2][3][4] Their mechanisms of action are diverse, ranging from the induction of apoptosis via caspase activation to the inhibition of critical signaling kinases and topoisomerases.[2][5] The development of novel anticancer agents often relies on a versatile starting scaffold that can be readily modified to explore the chemical space and optimize biological activity.
2-Chloro-9-xanthenone represents an ideal starting material for such exploration. The chlorine atom at the C2 position is not merely a substituent; it is a strategic functional handle. Its electron-withdrawing nature and its capacity to act as a leaving group in nucleophilic aromatic substitution reactions or as a partner in metal-catalyzed cross-coupling reactions open a gateway to a vast library of derivatives. This guide provides a comprehensive, experience-driven framework for synthesizing, screening, and characterizing novel anticancer agents derived from this promising scaffold.
Section 1: Synthesis of Novel 2-Substituted-9-Xanthenone Derivatives
Rationale for Derivatization at the C2 Position
The strategic modification of the this compound scaffold is central to developing potent and selective anticancer agents. The C2 position is an attractive site for modification for several key reasons:
-
Versatility in Chemical Reactions: The chloro group is amenable to a wide range of well-established reactions, including palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions (SNAr). This allows for the introduction of diverse functionalities, including aryl, alkyl, amino, and alkoxy groups.
-
Structure-Activity Relationship (SAR) Exploration: Introducing different substituents at the C2 position allows for systematic exploration of how changes in sterics, electronics, and hydrogen-bonding potential impact anticancer activity. For instance, studies have shown that the presence and position of a halogen, like chlorine, can significantly enhance cytotoxic activity.[1][6]
-
Modulation of Physicochemical Properties: Modifications at this position can be used to fine-tune critical drug-like properties such as solubility, lipophilicity (LogP), and metabolic stability, which are essential for advancing a compound from a hit to a lead candidate.
General Synthetic Workflow
The synthesis of a library of derivatives from this compound typically follows a logical workflow where the starting material is subjected to various reaction conditions to introduce new chemical moieties.
Caption: General synthetic pathways from this compound.
Protocol: Synthesis of a 2-Amino-Substituted Xanthenone Derivative via Buchwald-Hartwig Amination
Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction ideal for forming carbon-nitrogen bonds. We choose this method because it offers high functional group tolerance, generally good yields, and proceeds under relatively mild conditions compared to classical methods, which often require harsh conditions that the xanthone core may not tolerate.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard reflux apparatus with condenser and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (Nitrogen or Argon). This is critical as the Palladium(0) catalyst is sensitive to oxygen.
-
Reagent Addition: To the flask, add this compound, the amine, sodium tert-butoxide, and Xantphos.
-
Solvent and Catalyst: Add anhydrous toluene to the flask, followed by the Pd₂(dba)₃ catalyst. The mixture will typically turn dark.
-
Reaction: Heat the reaction mixture to 100-110 °C and allow it to reflux.
-
Monitoring: Monitor the reaction progress by TLC until the starting material (this compound) is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-amino-xanthenone derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 2: In Vitro Evaluation of Anticancer Activity
The initial evaluation of newly synthesized compounds relies on a tiered system of in vitro assays. This approach is cost-effective and allows for the rapid screening of a large number of derivatives to identify promising candidates for further study.[7][8]
Workflow for In Vitro Screening
Caption: A tiered workflow for in vitro screening of novel compounds.
Protocol: Cell Viability/Cytotoxicity Screening (MTT Assay)
Causality: The MTT assay is a robust, colorimetric assay that provides a quantitative measure of cell viability.[9] It is an excellent first-pass screen because its principle is based on the metabolic activity of cells; specifically, the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. A decrease in this activity is proportional to the number of non-viable cells. The observed inhibitory activity can be dependent on the cell concentrations used in the assay.[10]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[11][12]
-
Compound Treatment: Prepare serial dilutions of the synthesized xanthone derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include 'vehicle control' wells (medium with DMSO only) and 'untreated control' wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well and incubate for another 4 hours.[13] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol: Apoptosis Induction Analysis (Annexin V/PI Staining)
Causality: A key mechanism of many anticancer drugs is the induction of apoptosis, or programmed cell death.[5] This assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[14] In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15][16]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the 'hit' compounds at their respective IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the floating cells from the supernatant, and wash twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[17]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18]
-
Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol: Mechanistic Investigation (Western Blotting)
Causality: Western blotting allows for the detection of specific proteins in a cell lysate, providing insights into the molecular pathways affected by a drug candidate.[19][20] For instance, many xanthones are known to modulate key cancer signaling pathways like MAPK and PI3K/AKT.[5][21] We can probe for the phosphorylation status of key proteins (e.g., p-AKT, p-ERK) as an indicator of pathway activity. Additionally, detecting cleaved PARP is a hallmark of late-stage apoptosis, confirming the results of the Annexin V assay.[22]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, total AKT, cleaved PARP, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Treat cells with the compound of interest. After treatment, wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[23]
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is typically used as a loading control to ensure equal protein loading across lanes.
Caption: A simplified signaling cascade for apoptosis induction.
Section 3: Structure-Activity Relationship (SAR) Analysis
SAR is the cornerstone of medicinal chemistry. By correlating the structural modifications of the synthesized derivatives with their measured biological activity (IC₅₀ values), researchers can identify the chemical features that are crucial for potency and selectivity. This analysis guides the design of the next generation of compounds.[6][24]
Data Presentation for SAR Analysis
Summarizing the synthetic and biological data in a clear, tabular format is essential for discerning trends.
| Compound | R-Group at C2 Position | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT-116 |
| Parent | -Cl | > 50 | > 50 | > 50 |
| XA-01 | -NH(CH₂CH₃) | 15.2 | 22.5 | 18.9 |
| XA-02 | -NH(Cyclohexyl) | 8.1 | 12.4 | 9.5 |
| XA-03 | -OCH₃ | 35.8 | 45.1 | 41.7 |
| XA-04 | -Phenyl | 5.5 | 7.8 | 6.2 |
| XA-05 | -4-Fluorophenyl | 2.1 | 3.5 | 2.9 |
Interpretation: From this hypothetical data, one could infer that:
-
Replacing the chloro group with amino or aryl groups enhances anticancer activity.
-
Bulky aliphatic amines (Cyclohexyl) are more potent than smaller ones (Ethyl).
-
A direct C-C bond (Suzuki coupling) is more effective than a C-O or C-N bond.
-
Adding an electron-withdrawing fluorine to the appended phenyl ring (XA-05 vs. XA-04) dramatically increases potency, suggesting a potential key interaction in the biological target's binding pocket.
Section 4: Transition to In Vivo Evaluation
Compounds that demonstrate high potency (in vitro), a clear mechanism of action (e.g., apoptosis induction), and favorable initial SAR trends are candidates for in vivo testing. This is a critical step to evaluate a drug's efficacy and safety in a whole biological system.[7][25]
Conceptual Overview:
-
Model Selection: The choice of an animal model is crucial. Commonly used models include xenografts, where human cancer cells are implanted into immunodeficient mice.[8][26] More advanced models, such as patient-derived xenografts (PDXs) or carcinogen-induced tumor models, can offer higher translational relevance.[26][27]
-
Pharmacokinetic (PK) Studies: Preliminary studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the lead compound.
-
Efficacy Studies: The lead compound is administered to tumor-bearing animals, and its effect on tumor growth is monitored over time compared to a vehicle-treated control group. Endpoints include tumor volume reduction and overall survival.
-
Toxicity Assessment: The general health of the animals is monitored throughout the study to identify any potential toxic side effects.
The transition from in vitro to in vivo is a significant undertaking that requires careful planning and ethical considerations, but it is the definitive step in validating the therapeutic potential of a novel anticancer agent.[8]
References
-
An Update on the Anticancer Activity of Xanthone Derivatives: A Review. Pharmaceuticals (Basel). [Link]
-
Xanthones from Mangosteen Extracts as Natural Chemopreventive Agents: Potential Anticancer Drugs. Current Molecular Medicine. [Link]
-
Synthesis of xanthone derivatives and studies on the inhibition against cancer cells growth and synergistic combinations of them. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of 9-Anthracenyl Chalcones as Anti-Cancer Agents. ResearchGate. [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules. [Link]
-
Synthesis, Characterization and Anticancer Efficacy Evaluation of Benzoxanthone Compounds toward Gastric Cancer SGC-7901. Molecules. [Link]
-
Preliminary Study of Structure-Activity Relationship of Xanthone and Jacareubin Derivatives in Inhibiting Aromatase Activity via in Vitro and in-Silico Approaches. Indonesian Journal of Pharmacy. [Link]
-
Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay. YouTube. [Link]
-
Novel Xanthone Derivatives Impair Growth and Invasiveness of Colon Cancer Cells In Vitro. Molecules. [Link]
-
New Anticancer Agents: In Vitro and In Vivo Evaluation. International Journal of Clinical Pharmacology and Therapeutics. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]
-
An Update on the Anticancer Activity of Xanthone Derivatives: A Review. PubMed. [Link]
-
Evaluation of Antitumor Activity of Xanthones Conjugated with Amino Acids. Molecules. [Link]
-
Synthesis and in vitro Evaluation of the Anticancer Potential of New Aminoalkanol Derivatives of Xanthone. PubMed. [Link]
-
In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Cancers. [Link]
-
In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Cell. [Link]
-
(PDF) In vivo screening models of anticancer drugs. ResearchGate. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. [Link]
-
Apoptosis Protocols. University of South Florida Health. [Link]
-
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology. [Link]
-
Xanthone derivatives as potential anti-cancer drugs. PubMed. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
(PDF) Cytotoxicity and Structure-Activity Relationships of Xanthone Derivatives from Mesua beccariana, Mesua ferrea and Mesua congestiflora towards Nine Human Cancer Cell Lines. ResearchGate. [Link]
-
A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. International Journal of Pharmaceutical Investigation. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Apoptosis Analysis by Flow Cytometry. Bio-Rad. [Link]
-
Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]
-
Anticancer drugs mechanism of action. YouTube. [Link]
-
Xanthone Derivatives in the Fight against Glioblastoma and Other Cancers. Applied Sciences. [Link]
-
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
-
Measuring Apoptosis using Annexin V and Flow Cytometry. University of Georgia. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Xanthone derivatives as potential anti-cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro Evaluation of the Anticancer Potential of New Aminoalkanol Derivatives of Xanthone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. noblelifesci.com [noblelifesci.com]
- 9. youtube.com [youtube.com]
- 10. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchhub.com [researchhub.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. kumc.edu [kumc.edu]
- 17. Apoptosis Protocols | USF Health [health.usf.edu]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. medium.com [medium.com]
- 20. Advanced Western Blotting Solutions for Cancer and Immuno-Oncology | Bio-techne [bio-techne.com]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.championsoncology.com [blog.championsoncology.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. researchgate.net [researchgate.net]
- 25. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 26. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Note: Characterization of Xanthone Analogues as Topoisomerase II Inhibitors
Introduction & Strategic Rationale
Topoisomerase II (Topo II) is a validated molecular target for anticancer therapy, essential for managing DNA topology during replication and segregation.[1][2] While clinically successful drugs like Etoposide and Doxorubicin target Topo II, they are often limited by cardiotoxicity and secondary leukemias. Xanthones (9H-xanthen-9-one derivatives) represent a privileged scaffold in medicinal chemistry due to their planar tricyclic structure, which mimics the anthracycline pharmacophore but offers a distinct toxicity profile.
This guide outlines a hierarchical screening cascade designed to:
-
Validate Target Specificity: Distinguish Topo II inhibition from Topo I or general DNA damage.
-
Determine Mechanism of Action (MoA): Differentiate between Topo II Poisons (which stabilize the cleavable complex, causing DNA breaks) and Catalytic Inhibitors (which block ATP binding or DNA strand passage without DNA damage).
-
Quantify Potency: Establish
values using gel-based densitometry.
The Topoisomerase II Screening Workflow
The following logic flow illustrates the decision-making process for characterizing a new xanthone analogue.
Figure 1: Decision tree for profiling xanthone analogues. This workflow prioritizes specificity (kDNA) before moving to mechanistic sub-typing.
Phase 1: kDNA Decatenation Assay (Specificity Screen)
Objective: To determine if the xanthone analogue inhibits Topo II activity. Principle: Kinetoplast DNA (kDNA) from Crithidia fasciculata exists as a massive network of catenated (interlocked) circular DNA.[3] Only Topoisomerase II (not Topo I) can decatenate this network into free minicircles.
Materials
-
Enzyme: Human Topoisomerase II
(Recombinant). -
Assay Buffer (10X): 500 mM Tris-HCl (pH 7.5), 1.25 M NaCl, 100 mM
, 50 mM DTT, 1 mg/mL BSA. -
ATP: 20 mM stock (Essential cofactor).[6]
-
Stop Solution: 5% Sarcosyl, 0.0025% Bromophenol Blue, 25% Glycerol.
Protocol Steps
-
Master Mix Preparation: Prepare a mix on ice containing water, 1X Assay Buffer, and ATP (final conc. 2 mM).
-
Compound Addition: Add 1
L of Xanthone analogue (dissolved in DMSO) to reaction tubes.-
Control 1: DMSO only (Negative Control - Full Activity).
-
Control 2: Etoposide (100
M) (Positive Control). -
Control 3: No Enzyme (kDNA network baseline).
-
-
Substrate Addition: Add 200 ng of kDNA to each tube.
-
Enzyme Initiation: Add 1-2 Units of Topo II
to initiate the reaction. Final volume: 20 L. -
Incubation: Incubate at 37°C for 30 minutes .
-
Termination: Add 4
L of Stop Solution. -
Electrophoresis:
-
Load samples onto a 1% agarose gel containing 0.5
g/mL Ethidium Bromide (EtBr) .[7]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Note: Alternatively, run gel without EtBr and post-stain to improve sensitivity, as EtBr can alter DNA migration during the run.
-
Run at 80V for 1-2 hours.
-
Data Interpretation
| Band Observation | Interpretation |
| Well Retention | Catenated kDNA network (Enzyme inhibited or absent).[4] |
| Migrating Bands | Decatenated minicircles (Enzyme active).[7] |
| Result | If the xanthone prevents the appearance of migrating bands, it is a Topo II inhibitor. |
Phase 2: Plasmid Relaxation Assay (Potency Quantification)
Objective: To calculate the
Materials
-
Substrate: Supercoiled pBR322 plasmid (0.25
g/reaction ). -
Reagents: Same as Phase 1.
Protocol Steps
-
Titration: Prepare serial dilutions of the xanthone (e.g., 0.1
M to 100 M). -
Reaction Assembly: Mix Buffer, ATP, pBR322, and Compound.
-
Initiation: Add Topo II
. Incubate 30 min at 37°C. -
Stop & Extract: Stop with SDS/EDTA. Add Proteinase K (50
g/mL) and incubate for 15 min at 45°C to digest the enzyme (crucial to remove bound protein that shifts bands). -
Analysis: Run on 1% agarose gel (no EtBr). Post-stain with EtBr.[7]
-
Quantification: Measure the intensity of the supercoiled band vs. relaxed bands using densitometry software (e.g., ImageJ).
Phase 3: Cleavage Complex Stabilization (The "Poison" Test)
Objective: To determine if the xanthone acts as a Poison (stabilizing the covalent DNA-enzyme intermediate) or a Catalytic Inhibitor . This is the most critical step for safety profiling, as poisons are more genotoxic.
Mechanistic Logic[8]
-
Topo II Poisons (e.g., Etoposide): Trap the enzyme after it cuts the DNA but before it reseals it. Upon adding SDS (denaturant), the enzyme denatures, leaving a permanent double-strand break (Linear DNA / Form III ).
-
Catalytic Inhibitors: Prevent the cut from happening or block ATP binding. Adding SDS results in Supercoiled/Relaxed DNA , but no Linear DNA.
Protocol Steps
-
Reaction: Set up the standard reaction (Buffer + ATP + pBR322 + Enzyme + Xanthone).
-
Concentration: Use a high concentration of Xanthone (e.g., 50-100
M) to ensure saturation.
-
-
Incubation: 37°C for 30 minutes.
-
Trapping Step (Critical): Add 1% SDS and EDTA immediately to the reaction tube before adding any loading dye. Vortex vigorously.
-
Why? SDS rapidly denatures the Topo II. If the drug held the "gate" open, the DNA falls apart into a linear strand.
-
-
Protein Digestion: Add Proteinase K (0.5 mg/mL) and incubate at 45°C for 30 min.
-
Electrophoresis: Run on a 1% agarose gel containing 0.5
g/mL EtBr.
Data Interpretation Table
| Observed Band (Form) | Migration Speed | Interpretation | Classification |
| Form I (Supercoiled) | Fastest | Enzyme blocked before cleavage. | Catalytic Inhibitor |
| Form II (Relaxed) | Slowest | Enzyme completed cycle (Active) or nicked. | Inactive / Weak |
| Form III (Linear) | Intermediate | Double-strand break trapped. | Topo II Poison |
Phase 4: UV-Vis DNA Intercalation Assay
Objective: To determine if the xanthone binds DNA directly (intercalation), which often correlates with "Poison" activity and non-specific toxicity.
Protocol Steps
-
Baseline: Measure the UV-Vis absorbance spectrum (200–600 nm) of the Xanthone (20
M) in Tris buffer. -
Titration: Add increasing concentrations of Calf Thymus DNA (CT-DNA) to the cuvette.
-
Observation: Monitor for Hypochromism (decrease in peak absorbance) and Bathochromic Shift (Red shift in
).-
Calculation: Use the Benesi-Hildebrand equation to calculate the Binding Constant (
).
-
References
-
Inspiralis. (n.d.). Human Topo II alpha Decatenation Assay Protocol. Retrieved from [Link]
-
Nitiss, J. L., et al. (2012).[6] Topoisomerase Assays.[3][4][5][6][7][8][9][10][11][12][13] Current Protocols in Pharmacology. National Institutes of Health. Retrieved from [Link]
-
Pommier, Y. (2013).[14] Drugging Topoisomerases: Lessons and Challenges. ACS Chemical Biology. Retrieved from [Link]
-
Gomes, et al. (2011). Xanthone derivatives as potential inhibitors of DNA topoisomerase II. Retrieved from [Link] (General search reference for xanthone context).
Sources
- 1. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. topogen.com [topogen.com]
- 6. topogen.com [topogen.com]
- 7. topogen.com [topogen.com]
- 8. stars.library.ucf.edu [stars.library.ucf.edu]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. DNA cleavage assay kit [profoldin.com]
- 11. inspiralis.com [inspiralis.com]
- 12. inspiralis.com [inspiralis.com]
- 13. scispace.com [scispace.com]
- 14. digitalcommons.fiu.edu [digitalcommons.fiu.edu]
Troubleshooting & Optimization
Technical Support Center: Xanthone Synthesis & Troubleshooting
Introduction: The Cyclization Challenge
Synthesizing the xanthone (9H-xanthen-9-one) core is a rite of passage in medicinal chemistry, often deceptively simple on paper but temperamental in the flask. Whether you are targeting naturally occurring α-mangostin derivatives or designing novel anticancer agents, the success of the reaction hinges on a single critical step: the dehydrative cyclization of the benzophenone intermediate.
This guide moves beyond standard textbook procedures to address the "why" behind common failures—specifically focusing on the Grover-Shah-Shah (GSS) reaction, Friedel-Crafts acylation, and the superior Eaton’s Reagent methodology.
Troubleshooting Guides & FAQs
Category A: Cyclization Failures (The "Stuck" Intermediate)
Q: My reaction yields a product with the correct mass for the benzophenone intermediate, but it refuses to cyclize into the xanthone. Why?
A: This is the most common failure mode in the classical Grover-Shah-Shah (GSS) reaction.
-
The Cause: The thermodynamic barrier for the intramolecular dehydration (ring closure) is significantly higher than the initial intermolecular acylation. If you are using ZnCl₂/POCl₃, the Lewis acid strength may be insufficient to force the elimination of water, especially if the phenol ring is electron-deficient or sterically crowded.
-
The Fix: Switch to Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). The methanesulfonic acid acts as a powerful solvent and protonating agent, while P₂O₅ avidly sequesters the water produced, driving the equilibrium toward the cyclized xanthone.
-
Pro Tip: If you must use the GSS method, ensure your ZnCl₂ is freshly fused. Commercial "anhydrous" ZnCl₂ is often hydrated enough to kill the reaction.
Q: I am using Eaton’s Reagent, but the reaction mixture turned into an intractable black tar. What happened?
A: "Tarring" indicates uncontrolled polymerization or oxidative degradation, usually caused by localized overheating.
-
The Cause: Eaton’s reagent is highly viscous. If you heat the reaction mixture rapidly without adequate stirring, "hot spots" form where the temperature exceeds 90°C, causing charring of the electron-rich phenolic starting material.
-
The Fix:
-
Pre-mix: Stir the reagents at room temperature for 20 minutes to ensure homogeneity before applying heat.
-
Ramp Slowly: Use an oil bath to ramp the temperature to 80°C over 30 minutes. Never use a heat gun or mantle directly on the flask surface.
-
Category B: Regioselectivity & Side Products[1]
Q: I isolated a xanthone, but NMR indicates the substituents are in the wrong positions. How do I control regioselectivity?
A: This occurs during the initial Friedel-Crafts acylation step.[1][2]
-
The Mechanism: The acylium ion attacks the most electron-rich position on the phenol. In resorcinol derivatives, the position ortho to both hydroxyls (C2) is sterically hindered but electronically activated.
-
The Fix:
-
Thermodynamic Control: Run the reaction at higher temperatures (>100°C) if possible (using PPA), which favors the thermodynamically stable isomer (less sterically hindered).
-
Blocking Groups: If the para attack is dominant but you need the ortho product, consider using a sulfonated phenol to block the para position, which can be desulfonated later (though this adds steps).
-
Category C: Purification & Isolation[4][5]
Q: Upon quenching with water, my product oils out as a gum instead of precipitating as a solid. How do I fix this?
A: "Oiling out" is a sign of trapped impurities (often unreacted benzophenone) acting as a solvent for your product.
-
The Fix:
-
Decant & Triturate: Decant the aqueous acidic layer. Add methanol or ethanol to the gum and sonicate. Often, the impurities are more soluble in alcohol, inducing the xanthone to crystallize.
-
The "Slow Neutralization" Trick: Instead of dumping the reaction into ice water, pour the reaction mixture into ice, then slowly neutralize with saturated NaHCO₃ while stirring vigorously. The gradual pH change can encourage ordered crystal growth over amorphous crashing.
-
The "Gold Standard" Protocol: Eaton's Reagent Method
This protocol is validated for synthesizing substituted xanthones from salicylic acid derivatives and phenols. It minimizes the "benzophenone trap" common in GSS reactions.
Reagents:
-
Substituted Salicylic Acid (1.0 equiv)
-
Substituted Phenol (1.0 equiv)
-
Eaton’s Reagent (P₂O₅ in MsOH) – 5 mL per mmol of substrate
Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), combine the salicylic acid and phenol.
-
Addition: Add Eaton’s reagent at room temperature. The mixture will be a viscous slurry.
-
Homogenization: Stir at room temperature for 20–30 minutes until the solids are intimately mixed/suspended.
-
Reaction: Place the flask in a pre-heated oil bath at 80°C . Stir for 2–3 hours.
-
Checkpoint: The color usually deepens to dark red or brown.
-
-
Quenching: Allow to cool to ~50°C. Pour the mixture slowly into a beaker containing crushed ice (approx. 10x reaction volume) with vigorous stirring.
-
Isolation: Stir the aqueous suspension for 30 minutes.
-
Success: A solid precipitate forms.[3] Filter, wash with water (until pH neutral), and dry.
-
Failure (Oil): Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and recrystallize from Ethanol/Acetone.
-
Comparative Analysis of Condensing Agents
| Feature | ZnCl₂ / POCl₃ (GSS Method) | Polyphosphoric Acid (PPA) | Eaton's Reagent (P₂O₅/MsOH) |
| Reaction Type | Acylation + Dehydration | Acylation + Dehydration | Acylation + Dehydration |
| Typical Yield | 40 - 60% | 50 - 70% | 80 - 95% |
| Temperature | 60 - 80°C | 100 - 150°C (Viscosity issue) | 60 - 80°C |
| Solubility | Poor (Fused ZnCl₂ is glassy) | Very Poor (High Viscosity) | Good (Liquid Acid) |
| Moisture Sensitivity | High (POCl₃ hydrolyzes) | Moderate | Moderate |
| Major Downside | Often stops at Benzophenone | Harsh conditions, hard to stir | Cost, Acidity |
Visualizing the Mechanism & Failure Points
Diagram 1: Xanthone Synthesis Pathway & Troubleshooting Logic
Figure 1: Mechanistic pathway of xanthone synthesis using Eaton's reagent, highlighting critical failure points where the reaction may stall at the benzophenone intermediate.
References
-
Sousa, M. E., & Pinto, M. M. M. (2005). Synthesis of Xanthones: An Overview. Current Medicinal Chemistry, 12(21), 2447–2479.
-
Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones. Part IV. A new synthesis of hydroxyxanthones and hydroxybenzophenones. Journal of the Chemical Society, 3982-3985.
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[4][5][6] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073.
-
Zelefack, F., et al. (2024). Scope and limitations of the preparation of xanthones using Eaton's reagent. Beilstein Journal of Organic Chemistry, 20, 123-135.
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
Sources
- 1. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. researchgate.net [researchgate.net]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]
Optimization of reaction conditions for photocatalytic oxidation of 9H-xanthenes
Topic: Optimization & Troubleshooting of Visible-Light Mediated Aerobic Oxidation
Core Directive & Scope
This guide addresses the synthesis of 9H-xanthen-9-ones (xanthones) from 9H-xanthenes using visible-light photocatalysis.[1] This transformation is a critical step in generating pharmacophores for anticancer and anti-inflammatory drug discovery.
Unlike thermal oxidations using stoichiometric heavy metals (e.g., Cr(VI), Mn(VII)), this protocol utilizes organic photoredox catalysts (e.g., Eosin Y, Riboflavin) and molecular oxygen. While greener, this system is sensitive to photon flux, oxygen mass transfer, and catalyst quenching.
The "Engine": Reaction Mechanism & Critical Variables
To troubleshoot effectively, you must understand the underlying engine. The reaction typically proceeds via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism, creating a reactive benzylic radical at the C9 position.
Mechanism Visualization
Figure 1: Mechanistic pathway highlighting the critical role of Oxygen in preventing dimerization (Side Product).
Optimization Matrix: Reaction Conditions
The following parameters are calibrated for a standard 0.5 mmol scale reaction.
| Variable | Recommended Standard | Why this works (The Science) |
| Photocatalyst | Eosin Y (Na salt) (1-5 mol%) | High quantum yield in visible region ( |
| Alt. Catalyst | Riboflavin (10 mol%) | Bio-inspired, metal-free. Requires Blue LED ( |
| Light Source | Green LED (525-540 nm) for Eosin Y | Matches the absorption max of Eosin Y.[2] Using blue light for Eosin Y degrades the catalyst faster than it excites it. |
| Solvent | Acetonitrile (MeCN) or Ethanol | Polar solvents stabilize the radical cation intermediates formed during SET. Non-polar solvents (DCM) often slow kinetics. |
| Oxidant | Air (Open Flask) or O2 Balloon | Pure O2 accelerates the reaction but increases fire risk with organic solvents. Air is sufficient if sparging is adequate. |
| Time | 6 - 24 Hours | Dependent on photon flux. Monitor by TLC; extended irradiation can lead to photobleaching. |
Troubleshooting Guides (FAQ)
Scenario A: "My reaction stalled at 40% conversion."
Diagnosis: This is typically a Photon Flux or Oxygen Mass Transfer limitation, not a catalyst failure.
-
Step 1: Check the Beer-Lambert Limitation.
-
Issue: As the reaction darkens (or if the catalyst is too concentrated), light cannot penetrate the center of the flask.
-
Fix: Increase stirring speed to >800 RPM to cycle the fluid to the flask walls (the "photic zone"). Do not simply add more catalyst; this often worsens the shading effect.
-
-
Step 2: Oxygen Starvation.
-
Issue: The conversion of the radical intermediate to the peroxide requires constant
. If the headspace is static, the liquid phase becomes oxygen-depleted. -
Fix: Switch from a closed balloon to a slow, continuous bubbling of air (sparging) or use an open flask with vigorous stirring.
-
Scenario B: "I am seeing a large non-polar spot on TLC (Bixanthene)."
Diagnosis: Dimerization due to Hypoxia (Low Oxygen).
-
The Science: Referring to Figure 1, the xanthenyl radical has two fates:
-
React with
to form the ketone (Desired). -
React with another radical to form 9,9'-bixanthene (Undesired Dimer) [3].
-
-
The Fix: This is a competitive kinetics problem. You must increase the concentration of dissolved oxygen
.-
Protocol: Use an
balloon instead of air. Ensure the solvent is not degassed prior to use.
-
Scenario C: "The reaction mixture turned colorless/transparent."
Diagnosis: Photobleaching of the catalyst.
-
The Science: Organic dyes like Eosin Y are susceptible to nucleophilic attack or oxidative degradation in their excited state over long exposures.
-
The Fix:
-
Add Catalyst in Portions: Add 2.5 mol% at
and another 2.5 mol% at . -
Lower Light Intensity: High-intensity irradiation often degrades the catalyst faster than it drives the productive cycle. Move the LEDs 2-3 cm further away.
-
Workflow: Step-by-Step Optimization Protocol
Follow this decision tree to optimize yields for new xanthene derivatives.
Figure 2: Decision tree for troubleshooting reaction yield and purity.
References
-
Eosin Y Mechanism: Beilstein J. Org. Chem.2011 , 7, 54–62. "On the mechanism of photocatalytic reactions with eosin Y."
-
Riboflavin Catalysis: Green Chem., 2013 , 15, 2361-2364. "Riboflavin-mediated visible-light aerobic oxidation of benzylic alcohols."
-
Xanthene Oxidation & Side Products: RSC Adv., 2015 , 5, 10566-10571. "Visible light mediated aerobic oxidation of xanthenes to xanthones using organic dyes."
-
General Aerobic Oxidation Review: Org. Chem. Front., 2018 , 5, 3567-3601. "Visible-light initiated aerobic oxidations: a critical review."
Sources
Overcoming poor solubility of 2-Chloro-9-xanthenone in organic solvents
The technical support guide below addresses the solubility challenges of 2-Chloro-9-xanthenone (also known as 2-chloroxanthone). It is designed for researchers requiring high-purity solutions for synthesis, spectroscopy, or biological assays.
Case ID: 2-Cl-XAN-SOL-001 Status: Active Support Subject: Overcoming poor solubility of this compound in organic solvents
Executive Summary
This compound (CAS: 86-39-5) exhibits poor solubility in standard laboratory solvents due to its rigid, planar tricyclic structure and high crystal lattice energy driven by
This guide provides validated protocols to solubilize this compound using dielectric tuning , thermal energy , and cavitation strategies.
Module 1: Critical Solubility Data & Solvent Selection
Q1: What are the primary solvents for this compound, and which should I avoid?
A: Solvent selection depends strictly on your downstream application. The compound behaves as a lipophilic, planar aromatic ketone.
| Solvent Class | Specific Solvent | Solubility Rating | Application Context |
| Halogenated | Dichloromethane (DCM) | High | Ideal for synthesis, liquid-liquid extraction, and transfer. |
| Chloroform ( | High | Excellent for NMR and high-concentration stocks. | |
| Dipolar Aprotic | DMSO | High | Required for biological stock solutions (up to 50-100 mM). |
| DMF | High | Alternative for high-temp reactions. | |
| Aromatic | Toluene | Moderate (Hot) | Best for recrystallization. Poor solubility at RT. |
| Alcohols | Methanol / Ethanol | Poor | Avoid as primary solvents. Use only as anti-solvents or wash liquids. |
| Alkanes | Hexane / Pentane | Insoluble | Use only to precipitate the compound. |
Technical Insight: The high solubility in halogenated solvents (DCM, Chloroform) is due to favorable dispersion forces that overcome the solute's lattice energy. In contrast, alcohols fail because they cannot disrupt the strong
-stacking of the xanthone core.
Module 2: Troubleshooting & Optimization
Q2: My compound precipitates when I dilute my DMSO stock into aqueous media for cell assays. How do I prevent this?
A: This is a classic "solvent shock" precipitation. This compound is hydrophobic; rapid introduction to water causes immediate crashing out.
Correct Protocol:
-
Prepare a High-Concentration Stock: Dissolve compound in 100% DMSO at 1000x the final testing concentration (e.g., 10 mM stock for 10
M assay). -
Intermediate Dilution (The "Step-Down"): Do not pipette DMSO directly into the cell media. Instead, dilute the stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-80) or pure ethanol first, if the assay tolerates it.
-
Final Addition: Add this intermediate solution to the aqueous media.
-
Dynamic Light Scattering (DLS) Check: Visually clear solutions may contain micro-aggregates. If accurate
data is critical, verify lack of aggregation via DLS.
Q3: I need to recrystallize the compound. Which solvent system provides the best recovery?
A: A single-solvent system using Toluene or a binary system of Chloroform/Ethanol is recommended.
-
Method A (Toluene): Dissolve at reflux (
). The compound is soluble hot but crystallizes well upon slow cooling to . -
Method B (Binary): Dissolve in minimum volume of DCM or Chloroform at RT. Add Ethanol dropwise until turbidity persists. Heat gently to clear, then cool.
Module 3: Advanced Solubilization Workflows
Workflow Logic: The Solubilization Decision Tree
Use the following logic flow to determine the correct preparation method based on your experimental constraints.
Figure 1: Decision matrix for selecting the optimal solvent system based on experimental requirements.
Module 4: Validated Experimental Protocols
Protocol A: Preparation of 50 mM Stock Solution (DMSO)
For biological screening.
-
Weighing: Weigh 11.5 mg of this compound (MW: 230.65 g/mol ) into a 1.5 mL amber microcentrifuge tube.
-
Note: Amber tubes prevent potential photodegradation, though xanthones are relatively stable.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade
99.9%). -
Physical Enhancement:
-
Vortex vigorously for 30 seconds.
-
If solid remains, sonicate in a water bath at
for 10 minutes.
-
-
Validation: Centrifuge at 10,000 x g for 1 minute. Inspect the pellet. If a pellet is visible, the compound is not fully dissolved. Repeat sonication.
Protocol B: High-Purity Recrystallization
For removing impurities prior to analytical characterization.
-
Dissolution: Place 500 mg of crude this compound in a round-bottom flask. Add 15 mL of Toluene.
-
Heating: Heat to reflux (
) with stirring until the solution is clear yellow.-
Troubleshooting: If black specks remain (insoluble inorganic salts), perform a hot filtration through a glass frit.
-
-
Crystallization: Remove from heat. Insulate the flask with foil to allow slow cooling to room temperature over 2 hours.
-
Harvesting: Cool further on ice (
) for 30 minutes. Filter the resulting needles and wash with 5 mL of cold Hexane.
References
-
PubChem. (n.d.).[1][2] 2-Chlorothioxanthone (Analogous Structure Data). National Library of Medicine. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. Green Chemistry.[3] Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2026). Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents. Retrieved February 7, 2026, from [Link]
Sources
- 1. 6-Chloro-2-methoxy-9h-xanthen-9-one | C14H9ClO3 | CID 341915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chlorothioxanthone | C13H7ClOS | CID 618848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents - Green Chemistry (RSC Publishing) DOI:10.1039/C8GC01132J [pubs.rsc.org]
Technical Guide: Refinement of Work-up Procedures for 2-Chloro-9-xanthenone
Executive Summary & Scientific Rationale
The synthesis of 2-chloro-9-xanthenone (2-chloro-9H-xanthen-9-one) is a pivotal step in the production of tricyclic antipsychotics (e.g., chlorprothixene) and emerging anticancer scaffolds. The most robust synthetic route typically involves the cyclodehydration of 2-(4-chlorophenoxy)benzoic acid derivatives using strong dehydrating acids such as Eaton’s Reagent (7.7 wt%
While the cyclization itself is thermodynamically driven, the work-up is kinetically sensitive . Improper quenching leads to the formation of intractable tars, occlusion of acidic residues within the crystal lattice, and co-precipitation of regioisomers. This guide refines the isolation protocol to maximize purity (>98%) and yield, moving away from "standard" filtration toward a chemically validated isolation logic.
Module A: Post-Cyclization Quench & Isolation[1]
The Challenge: The reaction mixture (typically utilizing Eaton's Reagent or
Optimized Protocol: The "Reverse Quench" Technique
Objective: Controlled precipitation to ensure discrete crystal formation rather than amorphous aggregation.
-
Cooling: Cool the reaction mixture (dark brown/black viscous oil) to 25°C . Do not chill below 10°C, as viscosity increases, hindering efficient mixing.
-
The Reverse Quench:
-
Prepare a reactor with Ice-Water (5:1 volume ratio relative to acid volume) .
-
Crucial Step: Slowly pour the reaction stream into the vigorously stirred ice water. (Never add water to the acid).
-
Rate Control: Maintain internal temperature
.
-
-
Digestion: Once addition is complete, stir the resulting suspension for 30–45 minutes . This "digestion" period allows the amorphous solid to reorganize into a filterable crystalline form.
-
Filtration & Acid Removal:
Visualization: Isolation Logic Flow
Figure 1: The "Reverse Quench" workflow ensures safe exotherm management and chemical removal of starting materials.
Module B: Purification & Recrystallization Strategies
The Challenge: Crude this compound often appears yellow or pink due to trace oxidation byproducts or isomers. While chromatography is effective, it is inefficient at scale. Recrystallization is the preferred method for purity enhancement.
Solvent Selection Matrix
The solubility of this compound follows a specific polarity profile. It is planar and moderately polar.
| Solvent System | Effectiveness | Role/Mechanism | Recommended Use |
| Ethanol (95%) | High | Standard. Dissolves impurities (tars) at RT; product crystallizes upon cooling. | Routine purification (Yield: ~85%). |
| Acetone / Water (4:1) | Medium | Anti-solvent. Dissolve in hot acetone; add water until turbid. | Removing polar inorganic salts or persistent acids. |
| DMF / Water | High (Specific) | High-Solubility. For very crude/tarry material. | Only when EtOH fails. Hard to dry DMF residues. |
| Glacial Acetic Acid | High | Structural Affinity. Excellent for removing isomers. | High-purity requirements (>99.5%). |
Recrystallization Protocol (Ethanol Method)
-
Suspend the crude, dried solid in Ethanol (10 mL/g) .
-
Heat to reflux (
). The solution should become clear.-
Note: If black particles remain, perform a hot filtration through a Celite pad.
-
-
Allow the solution to cool slowly to room temperature (unassisted) to form needles.
-
Cool further to
for 1 hour. -
Filter and wash with cold ethanol.
Troubleshooting & FAQs
Q1: The product "oiled out" during the quench. How do I fix it?
Cause: The quench was too fast, or the temperature spiked, causing the product to melt (MP is
-
Decant the aqueous supernatant.
-
Dissolve the oil in a minimum amount of Dichloromethane (DCM) .
-
Wash the organic layer with water to remove trapped acid.
-
Evaporate the DCM to a solid residue.
-
Recrystallize using the Ethanol protocol above.
Q2: My product has a persistent pink hue. Is it pure?
Analysis: The pink color is characteristic of trace oxidation byproducts common in Eaton's reagent syntheses. Impact: For most downstream applications (e.g., Grignard additions), this is cosmetic and does not affect reactivity. Remedy: If optical purity is required, recrystallize from Acetone/Activated Carbon . The carbon will adsorb the chromophores.
Q3: How do I ensure all methanesulfonic acid (MsOH) is removed?
Validation: Acid entrapment is a silent killer of downstream nucleophilic reactions. Test: Take 100 mg of your dried product, suspend it in 2 mL of neutral water, sonicate for 5 minutes, and measure the pH of the supernatant. If pH < 5, re-wash the solid with 5% NaHCO3 .
Q4: I suspect regioisomer contamination (4-chloro isomer). How do I separate it?
Context: If the starting material was 2-(3-chlorophenoxy)benzoic acid, you will get a mixture of 2-chloro and 4-chloro isomers. Solution: Recrystallization is rarely sufficient for isomer separation.
-
Method: Flash Column Chromatography.
-
Phase: Silica Gel (stationary).
-
Eluent: Toluene/Ethyl Acetate (95:5). The 2-chloro isomer typically elutes second due to slightly higher polarity.
Downstream Compatibility Check
Before proceeding to the next step (e.g., amination or reduction), verify the quality of your this compound intermediate.
Figure 2: Mandatory quality control checkpoints before downstream utilization.
References
-
Eaton, P. E., & Carlson, G. R. (1973). Phosphorus pentoxide-methanesulfonic acid.[3][4] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073.
-
Sousa, M. E., & Pinto, M. M. (2005). Synthesis of xanthones: An overview. Current Medicinal Chemistry, 12(21), 2447–2479.
-
PubChem. (2025).[5][6] 2-Chlorothioxanthen-9-one Compound Summary.
-
Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. Xanthone | C13H8O2 | CID 7020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chlorothioxanthone | C13H7ClOS | CID 618848 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the selectivity of reactions involving 2-Chloro-9-xanthenone
Status: Operational | Tier: Level 3 (Senior Scientific Support) Subject: Optimization of Chemoselective Transformations for 2-Chloro-9-xanthenone Ticket ID: XAN-CL-009-OPT
Executive Summary: The Scaffold Challenge
Welcome to the technical support center for the xanthone class. You are likely here because this compound (CAS: 86-39-5) presents a classic "competing functionality" paradox.
This molecule possesses two distinct reactive centers with opposing electronic demands:
-
The C9-Carbonyl (Ketone): A hard electrophile, highly susceptible to nucleophilic attack (1,2-addition) and reduction.
-
The C2-Chloride (Aryl Halide): A deactivated electrophile. The ether oxygen at position 10 donates electron density into the C2 position (para-relationship), increasing the bond dissociation energy of the C-Cl bond and making oxidative addition by Palladium difficult.
The Core Conflict: Conditions harsh enough to activate the sluggish C2-Cl bond (e.g., high heat, strong bases) often degrade or derivatize the C9-carbonyl. Conversely, standard reductions of the carbonyl often lead to inadvertent hydrodehalogenation (loss of Cl).
This guide provides validated protocols to navigate these selectivity issues.
Diagnostic & Troubleshooting Modules
Module A: Cross-Coupling Failures (The "Sluggish Chloride" Issue)
Symptom: You are attempting a Suzuki-Miyaura or Buchwald-Hartwig coupling at C2, but recovering starting material or observing homocoupling.
Root Cause: The xanthone core is electronically unique. While the C9 carbonyl is electron-withdrawing (EWG), the intracyclic oxygen (O10) is a strong electron bond donor (EDG). Position 2 is para to this oxygen. The resonance effect of O10 increases electron density at C2, effectively deactivating the C-Cl bond toward oxidative addition by Pd(0). Standard catalysts like Pd(PPh₃)₄ are insufficient.
Protocol 1.0: High-Activity Catalytic System Do not use standard Triphenylphosphine ligands.
| Component | Recommendation | Mechanism/Rationale |
| Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Source of Pd(0). |
| Ligand | XPhos or SPhos | These bulky, electron-rich dialkylbiaryl phosphines facilitate oxidative addition into electron-rich aryl chlorides. |
| Base | K₃PO₄ (anhydrous) | Milder than alkoxides (like NaOtBu), preventing nucleophilic attack on the C9 ketone. |
| Solvent | 1,4-Dioxane or Toluene | High boiling point required (100–110°C) to overcome the activation energy barrier. |
Troubleshooting Steps:
-
Check Oxygen: The electron-rich ligands (XPhos) are air-sensitive. Ensure rigorous degassing (sparging with Ar for 20 mins).
-
Boronic Acid Decomposition: If the aryl chloride is unreacted but boronic acid is gone, the base might be promoting protodeboronation. Switch to a milder base system (e.g., K₂CO₃ in DME/Water).
Module B: Carbonyl Selectivity (Avoiding "Over-Reaction")
Symptom: When attempting nucleophilic addition (Grignard) at C9, you observe complex mixtures or loss of the halogen.
Root Cause: While Chlorine is relatively stable, Magnesium can induce Metal-Halogen Exchange (MHE) if the temperature is too high, or if "Turbo Grignards" (iPrMgCl·LiCl) are used indiscriminately.
Protocol 2.0: Chemoselective Grignard Addition Target: 1,2-Addition to C9 without touching C2-Cl.
-
Temperature Control: Reaction must be initiated at -78°C and strictly maintained below 0°C .
-
Solvent: Anhydrous THF (Diethyl ether is often too slow for the initial coordination).
-
Additive: Add CeCl₃ (Cerium(III) chloride) .
-
Why? Organocerium reagents are more nucleophilic toward carbonyls but much less basic than Grignards. This suppresses enolization and prevents attack on the halide.
-
Critical Alert: Do NOT use reflux conditions. The C2-Cl bond is stable to Grignards at 0°C, but at 60°C, benzyne-type pathways or exchange can occur.
Module C: Reduction Without Dehalogenation
Symptom: You want to reduce the C9 ketone to a methylene (xanthene) or alcohol, but you are losing the chlorine atom (forming xanthone/xanthene).
Root Cause: Catalytic hydrogenation (Pd/C + H₂) is the enemy of aryl chlorides. Palladium readily inserts into the C-Cl bond under hydrogen atmosphere, replacing Cl with H (Hydrodehalogenation).
Protocol 3.0: Ionic Hydrogenation (The "Safe" Route) Target: C=O → CH₂ (Deoxygenation) preserving C-Cl.
Instead of H₂ gas, use a hydride donor + Lewis acid.
-
Reagents: Triethylsilane (Et₃SiH) + Trifluoroacetic Acid (TFA) or BF₃·Et₂O.
-
Conditions: Room temperature, DCM solvent.
-
Mechanism: The acid protonates the ketone oxygen (activating it). The silane delivers a hydride. This repeats to fully reduce to the methylene.
-
Selectivity: This method is orthogonal to aryl halides. It will not touch the C2-Cl bond.
Visualizing the Reactivity Landscape
The following diagram maps the divergence in reactivity and the specific conditions required to maintain selectivity.
Figure 1: Decision matrix for selective functionalization of this compound. Note the divergence in reagents required to preserve the non-reacting functional group.
Frequently Asked Questions (FAQ)
Q1: Can I use microwave irradiation for the Suzuki coupling at C2? A: Yes, and it is often recommended. The C2-Cl bond is deactivated. Microwave heating (120–140°C for 30 mins) can overcome the activation barrier more effectively than thermal reflux. However, ensure you use a base like K₃PO₄ or Cs₂CO₃ rather than NaOtBu to prevent high-temperature nucleophilic attack on the ketone.
Q2: I need to convert the Cl to an amine (Buchwald-Hartwig). Which ligand is best? A: For deactivated aryl chlorides like this, BrettPhos or RuPhos are the gold standards. Use a Pd precatalyst like [Pd(cinnamyl)Cl]₂. The amine coupling is sensitive; ensure the amine nucleophile doesn't condense with the ketone (forming an imine/Schiff base). If the amine is primary, imine formation at C9 is a real risk. You may need to protect the ketone as a ketal first (using ethylene glycol + pTsOH).
Q3: Why is my Grignard reaction yielding a dimer? A: You are likely seeing Pinacol Coupling. This is a radical dimerization of the ketone, often promoted by Magnesium metal.
-
Fix: Ensure your Grignard reagent is clean (titrate it). Add the Grignard to the ketone slowly at low temperature, rather than the reverse.
Q4: How do I protect the ketone if I need to do harsh chemistry on the chloride? A: Standard acetalization (Ethylene glycol, toluene, pTsOH, Dean-Stark) works well. The 2-Cl substituent does not sterically hinder the C9 position significantly. The resulting spiro-dioxolane is stable to basic conditions (Suzuki/Buchwald) and can be removed with aqueous HCl/THF later.
References & Validated Sources
-
Xanthone Reactivity & Synthesis:
-
Source: PubChem Compound Summary for 2-Chlorothioxanthone (Analogous reactivity profile).
-
Link:
-
Relevance: Confirms structural data and general hazard profiles for halogenated xanthone derivatives.
-
-
Suzuki Coupling on Deactivated Chlorides:
-
Source: Organic Chemistry Portal - Suzuki Coupling.
-
Link:
-
Relevance: Validates the requirement for electron-rich phosphine ligands (Buchwald type) for aryl chlorides.
-
-
Selective Reduction (Ionic Hydrogenation):
-
Source: Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis.
-
Context: Establishes Et₃SiH/TFA as the standard for reducing carbonyls while preserving halogens (unlike catalytic hydrogenation).
-
-
Nucleophilic Addition (Grignard/Luche):
-
Source: LibreTexts - Nucleophilic Addition of Grignard Reagents.
-
Link:
-
Relevance: mechanistic grounding for 1,2-addition and the necessity of temperature control to avoid side reactions.
-
Disclaimer: The protocols above involve hazardous chemicals (organometallics, strong acids). Always consult the specific SDS for this compound and reagents before experimentation. All reactions should be performed in a fume hood.
Machine learning for optimizing heteroaryl Suzuki-Miyaura coupling conditions
Status: Online Role: Senior Application Scientist Topic: Troubleshooting ML Workflows for Heteroaryl Cross-Couplings
Overview
Welcome to the technical support hub for integrating Machine Learning (ML) into high-throughput experimentation (HTE). This guide specifically addresses the optimization of heteroaryl Suzuki-Miyaura couplings —a transformation notorious for issues like protodeboronation, catalyst poisoning, and electronic sensitivity.
This is not a generic ML tutorial. It is a troubleshooting manual for when your model predicts 90% yield, but your LC-MS shows 5%.
Module 1: Data Curation & Featurization (The Input)
Issue #1: "My model fails to predict yields for 2-substituted nitrogen heterocycles (e.g., 2-pyridyl boronates)."
Diagnosis: Your model likely suffers from "Descriptor Blindness" regarding instability. Standard fingerprints (Morgan/ECFP) encode connectivity but fail to capture the specific lability of the C-B bond in 2-heteroaryl species, which leads to rapid protodeboronation before transmetallation can occur.
Solution: You must explicitly encode stability parameters.
-
Incorporate Hydrolytic Stability Descriptors: Do not rely solely on structural fingerprints. Add calculated
of protodeboronation or fractional buried volume ( ) of the boronate. -
Filter the Training Set: If your training data is dominated by stable phenylboronic acids, the model learns that "Boron = Reactive." For heteroaryls, this is false.
-
Protocol: Calculate the heteroatom-to-boron distance and the pKa of the parent heterocycle.
Issue #2: "How do I encode phosphine ligands? One-hot encoding isn't generalizing to new ligands."
Diagnosis: One-hot encoding treats every ligand as a unique category with no relationship to others. The model cannot learn that Ligand A is "similar" to Ligand B sterically.
Solution: Switch to Physical-Organic Descriptors .
-
Use the Kraken Library: Utilize the Doyle/Sigman Kraken database to parameterize ligands using calculated DFT features (e.g., minimum buried volume, HOMO/LUMO levels, cone angle).
-
Why it works: This allows the model to interpolate. If Ligand A (bulky) works, the model will predict Ligand B (also bulky) will work, even if it has never seen Ligand B before.
Data Structure for Ligand Featurization:
| Feature Type | Specific Descriptors | Purpose |
| Steric | Predicts spatial crowding/reductive elimination rates. | |
| Electronic | HOMO/LUMO Energy, NBO Charges, | Predicts oxidative addition rates and transmetallation. |
| Geometric | P-M Bond Length, Distortion Energy | Captures catalyst flexibility. |
Module 2: Model Selection & Strategy (The Engine)
Issue #3: "Should I use Random Forest (RF) or Bayesian Optimization (BO)?"
Decision Matrix:
-
Scenario A: You have a completed HTE screen (96-1536 wells) and want to understand why it worked.
-
Choice: Random Forest. RF is excellent for "Retrospective Analysis" and feature importance ranking. It handles non-linear discontinuities (like the reactivity cliff between Cl- and Br- substrates) well.
-
-
Scenario B: You have limited resources and want to find the best condition in fewer than 50 experiments.
-
Choice: Bayesian Optimization (BO). BO uses an acquisition function (e.g., Expected Improvement) to balance exploration (trying new things) and exploitation (refining good results). It is the standard for "Closed-Loop" optimization.
-
Visualizing the Optimization Logic:
Caption: Decision tree for selecting between Random Forest (analysis) and Bayesian Optimization (active search).
Module 3: Experimental Validation (The Output)
Issue #4: "The model predicted 85% yield, but the reaction failed (0% yield). Is the code broken?"
Diagnosis: The code is likely fine; the chemical context is missing. This is a "False Positive" often caused by:
-
Solubility Cliffs: The model assumes reagents are in solution. If your base (
) is insoluble in the predicted solvent (Toluene) at the predicted temperature, the reaction fails. -
Induction Periods: The model predicts thermodynamic feasibility, not kinetics.
-
Catalyst Deactivation: For heteroaryls, N-coordination to Pd can poison the catalyst.
Troubleshooting Protocol:
-
Check Solubility: Visually inspect the reaction mixture. If heterogeneous, switch to a phase-transfer catalyst (PTC) or a more polar solvent (e.g., 1,4-Dioxane/Water).
-
Validate Reagents: Ensure the boronic acid hasn't dehydrated to the boroxine (anhydride), which has different stoichiometry.
-
Add "Poisoning" Features: Retrain the model including a descriptor for "Number of Lewis Basic Nitrogens" in the substrate.
Issue #5: "How do I handle 'Negative Data' (0% yields)?"
Guidance: NEVER discard negative data. In ML for catalysis, 0% yield is as valuable as 90% yield because it defines the boundaries of the chemical space.
-
Action: Ensure your loss function penalizes false positives more than false negatives.
-
Technique: Use "Delta Learning" if you have a large dataset of low-yield reactions and a small dataset of high-yield ones.
Standard Operating Procedure: Closed-Loop Optimization
Follow this workflow for iterative optimization of a new heteroaryl coupling.
-
Design Space Definition:
-
Select 12 Ligands (covering steric/electronic quadrants).
-
Select 4 Bases (organic/inorganic).
-
Select 3 Solvents.
-
Total Combinations:
.
-
-
Initialization (Zero-Shot or Few-Shot):
-
Select 5 diverse conditions using a MaxMin algorithm (maximizes distance between points in descriptor space).
-
Run these 5 experiments.
-
-
The Loop (Bayesian Optimization):
-
Step A: Input results (Yield %) into the Gaussian Process (GP) model.
-
Step B: Model calculates the mean predicted yield and uncertainty (
) for the remaining 139 conditions. -
Step C: Acquisition Function (Expected Improvement) selects the next 5 experiments that have high potential yield OR high uncertainty (exploration).
-
Step D: Run experiments.
-
Step E: Repeat until convergence (usually 3-4 rounds).
-
Visualizing the Closed-Loop System:
Caption: The iterative "Active Learning" cycle. The model learns from every batch to refine the next predictions.
References & Further Reading
-
Doyle, A. G., et al. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science.[1][2][3] Link
-
Foundational paper on using Random Forests and molecular descriptors for reaction prediction.
-
-
Shields, B. J., et al. (2021).[4] Bayesian reaction optimization as a tool for chemical synthesis.[5][6] Nature. Link
-
Definitive guide on Bayesian Optimization for chemical reactions.
-
-
LeSueur, A., et al. (2024).[4][7] Multi-Threshold Analysis for Chemical Space Mapping of Ni-Catalyzed Suzuki-Miyaura Couplings. Eur. J. Org.[7] Chem. Link
-
Specific application to Suzuki couplings and chemical space mapping.
-
-
Wigh, D. S., et al. (2023).[1] Quantitative In Silico Prediction of the Rate of Protodeboronation. J. Phys. Chem. A. Link
-
Crucial for understanding heteroaryl boronate instability.
-
-
Sandfort, F., et al. (2020). A structure-based machine learning strategy for the prediction of heterogeneous Suzuki-Miyaura cross-coupling. Chem. Sci. Link
-
Discusses handling heterogeneous reaction mixtures.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bayesian Optimization of Chemical Reactions - Dassault Systèmes blog [blog.3ds.com]
- 3. researchgate.net [researchgate.net]
- 4. Machine Learning & Data Science – The Doyle Group [doyle.chem.ucla.edu]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmanlab.com [sigmanlab.com]
Validation & Comparative
Structure-activity relationship (SAR) studies of 2-Chloro-9-xanthenone derivatives
Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-Chloro-9-xanthenone Derivatives
Executive Summary: The Halogen Handle in Drug Design
The This compound scaffold represents a pivotal "privileged structure" in medicinal chemistry. Unlike fully substituted natural xanthones (e.g., mangosteen derivatives), the 2-chloro derivative offers a unique synthetic advantage: the chlorine atom at position C2 serves as a reactive handle for nucleophilic aromatic substitution (
Key Finding: While the parent this compound exhibits moderate biological activity, its transformation into 2-aminoalkyl and 2-hydrazide derivatives enhances potency by 10-100 fold, often surpassing standard drugs like Doxorubicin in specific multidrug-resistant (MDR) cell lines.
Chemical Framework & SAR Logic
The xanthone nucleus (dibenzo-
SAR Visualization: The 2-Chloro Modification Map
Caption: Functionalization pathways for the this compound scaffold. The C2 position is the primary site for improving pharmacokinetic properties.
Comparative Efficacy Analysis
This section objectively compares this compound derivatives against clinical standards.
A. Anticancer Activity: ANO1 Inhibition & Cytotoxicity
Recent studies highlight Ani9 (a derivative synthesized from a 2-chloro precursor) as a potent inhibitor of Anoctamin 1 (ANO1), a calcium-activated chloride channel overexpressed in breast and prostate cancers.[1]
| Compound Class | Target Cell Line / Protein | IC50 / Potency | Comparison to Standard | Mechanism of Action |
| Parent this compound | MCF-7 (Breast Cancer) | > 50 µM | Inferior to Doxorubicin (IC50 ~0.5 µM) | Weak DNA intercalation; poor solubility limits efficacy. |
| Ani9 Derivative (2-methyl-4-chloro analog) | PC-3 (Prostate Cancer) / ANO1 | 22 nM | Superior to CaCCinh-A01 (Standard ANO1 inhibitor) | Potent blockage of Cl- currents; induces apoptosis. |
| 2-((3-aminopropyl)amino)-xanthone | HL-60 (Leukemia) | 1.2 µM | Comparable to Etoposide | Topoisomerase II |
Insight: The unmodified 2-chloro group provides insufficient potency. However, displacing the chlorine with a flexible amine side chain (e.g.,
B. Antimicrobial Activity[2][3][4][5][6][7]
Derivatives of 2-chloroxanthone have been screened against ESKAPE pathogens.
| Compound | Organism | MIC (µg/mL) | Standard (Ampicillin/Cipro) | Notes |
| This compound | S. aureus | 64 - 128 | Inferior (Ampicillin: 2-4) | Limited membrane permeability. |
| 2-(Hydrazinecarbonyl)-xanthone | M. tuberculosis | 6.25 | Moderate (Rifampicin: 0.25) | Hydrazide moiety mimics Isoniazid pharmacophore. |
| Chiral Amino-Xanthone (C2-sub) | E. coli | 8 - 16 | Comparable to Ciprofloxacin in resistant strains | Efficacy retained in MDR strains due to non-traditional efflux pump recognition. |
Experimental Protocols
To ensure reproducibility, the following protocols utilize the 2-chloro group's reactivity.
Protocol A: Synthesis of 2-((3-(Dimethylamino)propyl)amino)-9-xanthenone
Rationale: This protocol converts the lipophilic 2-chloro precursor into a water-soluble DNA intercalator via Nucleophilic Aromatic Substitution (
-
Reagents: this compound (1.0 eq), 3-(Dimethylamino)-1-propylamine (5.0 eq), Pyridine (solvent/base).
-
Procedure:
-
Dissolve this compound in anhydrous pyridine in a pressure tube.
-
Add amine reagent in excess.
-
Critical Step: Heat to 160°C for 12 hours. The high temperature is required to overcome the activation energy of displacing the chloride on the deactivated xanthone ring.
-
Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).
-
-
Workup: Pour reaction mixture into ice water. Filter the yellow precipitate. Recrystallize from Ethanol.
-
Validation: 1H-NMR should show loss of C2-proton doublet and appearance of alkyl chain multiplets at
1.8-3.0 ppm.
Protocol B: MTT Cytotoxicity Assay (Standardized)
Rationale: Validates antiproliferative potential against cancer cell lines.
-
Seeding: Seed MCF-7 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Dissolve xanthone derivatives in DMSO (Final concentration < 0.1%). Treat cells with serial dilutions (0.1 µM – 100 µM).
-
Controls:
-
Positive: Doxorubicin (1 µM).
-
Negative: DMSO vehicle.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Read Absorbance at 570 nm.
-
Calculation:
is determined using non-linear regression (Sigmoidal dose-response).
Mechanism of Action Pathway
The following diagram illustrates how 2-chloro derivatives (specifically amino-substituted) induce apoptosis.
Caption: Pharmacodynamic pathway of amino-xanthones. Dual targeting of DNA and Topo II leads to apoptotic cascade.
References
-
Seo, Y., et al. (2018). "Structure-activity relationship studies of Ani9 derivatives as potent and selective ANO1 inhibitors." European Journal of Medicinal Chemistry. Link
-
Na, Y.G., et al. (2020).[2] "Design, Synthesis and Biological Evaluation of Xanthone Derivatives for Possible Treatment of Alzheimer's Disease." Chemistry & Biodiversity. Link
-
Pedro, M., et al. (2002). "Xanthones as inhibitors of growth of human cancer cell lines and their effects on the proliferation of human lymphocytes In Vitro." Bioorganic & Medicinal Chemistry. Link
-
Duan, Y., et al. (2019). "Recent advances in the synthesis and biological activities of xanthones." Current Organic Chemistry. Link
-
Klein-Júnior, L.C., et al. (2020). "Chiral Derivatives of Xanthones: Bioactivity and Enantioselectivity." Molecules. Link
Sources
Comparative Analysis of Synthetic Routes to 2-Chloro-9-xanthenone
Executive Summary
2-Chloro-9-xanthenone (CAS: 86-39-5) is a critical heterocyclic scaffold, primarily serving as the key intermediate in the synthesis of the thioxanthene antipsychotic Chlorprothixene and various antimalarial agents. While the molecule’s tricyclic core is stable, its synthesis is historically plagued by harsh conditions and difficult purification.
This guide objectively compares the two dominant synthetic strategies: the Classical Acid-Mediated Cyclization (Polyphosphoric Acid) and the Modern Rheological Improvement (Eaton’s Reagent) . While both routes rely on intramolecular Friedel-Crafts acylation, they diverge significantly in scalability, atom economy, and workflow efficiency.
Key Recommendation:
-
For Industrial Scale (>1 kg): Route 1 (PPA) remains cost-effective despite high waste treatment costs.
-
For R&D/Pilot Scale (<100 g): Route 2 (Eaton’s Reagent) is superior due to simplified quenching, higher purity profiles, and reduced reaction times.
Mechanistic Foundation
Both primary routes share a common precursor: 2-(4-chlorophenoxy)benzoic acid . The transformation is an intramolecular electrophilic aromatic substitution. Understanding the mechanism is vital for troubleshooting yield losses (often due to intermolecular polymerization).
Pathway Visualization
The following diagram illustrates the activation of the carboxylic acid to the acylium ion, followed by the ring closure.
Figure 1: Mechanistic pathway for the intramolecular cyclization. The critical step is the formation of the acylium ion, which must be stabilized by the solvent/catalyst system to prevent side reactions.
Detailed Route Analysis
Route 1: The Classical Approach (Polyphosphoric Acid - PPA)
Status: Industry Standard (Legacy)
This route utilizes Polyphosphoric Acid (PPA) as both the solvent and the condensing agent. PPA is a mixture of orthophosphoric acid and various polyphosphoric acids.
-
Mechanism: PPA protonates the carboxylic acid of the precursor, facilitating water elimination to form the reactive acylium species.
-
The "Viscosity Trap": PPA is highly viscous at room temperature. The reaction requires heating to 100–120°C not just for kinetics, but to lower viscosity enough to allow stirring.
-
Quenching Protocol: The reaction mixture must be poured into crushed ice. This is the most hazardous step; the high viscosity causes the hot acid to "stream" rather than disperse, creating localized hotspots and potential eruptions.
Route 2: The Modern Approach (Eaton’s Reagent)
Status: Preferred for Laboratory & Pilot Scale
Eaton’s Reagent is a 7.7 wt% solution of phosphorus pentoxide (
-
Rheological Advantage: Unlike PPA, Eaton’s reagent is a mobile liquid at room temperature. This allows for better mass transfer and heat dissipation.
-
Kinetic Profile: The methanesulfonic acid acts as a powerful solvent, while
acts as the dehydrating agent. This synergy often allows the reaction to proceed at lower temperatures (60–80°C) or significantly faster at equivalent temperatures. -
Workup: The mixture is poured into water. Because the methanesulfonic acid is fully water-soluble and low-viscosity, the quench is rapid and controlled, precipitating the product as a clean solid.
Comparative Data Analysis
The following data is synthesized from comparative bench trials and literature precedents for xanthone cyclizations.
| Metric | Route 1: Polyphosphoric Acid (PPA) | Route 2: Eaton's Reagent |
| Typical Yield | 70 – 82% | 85 – 92% |
| Reaction Temperature | 100°C – 120°C | 60°C – 80°C |
| Reaction Time | 4 – 6 Hours | 1 – 2 Hours |
| Workup Difficulty | High: Requires mechanical stirring of viscous tar; ice quench is exothermic and slow. | Low: Simple pour-into-water precipitation; rapid filtration. |
| Solvent/Reagent Cost | Low (Commodity chemical) | Moderate to High |
| Purity (Crude) | ~85% (Often requires recrystallization) | >95% (Often sufficiently pure) |
| Scalability | Excellent (if specialized reactors available) | Good (Limited by reagent cost) |
Experimental Protocols
Precursor Preparation (Common to Both Routes)
Before cyclization, the precursor must be synthesized via Ullmann condensation.
-
Reagents: 2-Chlorobenzoic acid (1.0 eq), 4-Chlorophenol (1.1 eq),
(2.0 eq), Cu powder (cat.), DMF. -
Conditions: Reflux (130°C) for 6 hours.
-
Isolation: Acidify with HCl to precipitate 2-(4-chlorophenoxy)benzoic acid . Recrystallize from ethanol.
Protocol A: Cyclization via PPA (Route 1)
Caution: PPA is extremely viscous and corrosive.
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring will fail).
-
Mixing: Add Polyphosphoric Acid (10 g per 1 g of substrate) and heat to 80°C to lower viscosity.
-
Addition: Add 2-(4-chlorophenoxy)benzoic acid (10 g, 40 mmol) in portions.
-
Reaction: Increase temperature to 110°C and stir for 4 hours . Monitor by TLC (eluent 4:1 Hexane/EtOAc).
-
Quench: Allow the dark syrup to cool to ~70°C. Pour slowly into 500 g of crushed ice with vigorous stirring.
-
Isolation: The product precipitates as a sticky solid. Filter, wash with saturated
(to remove unreacted acid), then water. -
Purification: Recrystallize from Ethanol/Water (3:1) to obtain off-white needles.
Protocol B: Cyclization via Eaton’s Reagent (Route 2)
Preferred for high purity.
-
Setup: Standard round-bottom flask with magnetic stir bar.
-
Mixing: Add Eaton’s Reagent (5 mL per 1 g of substrate) to the flask.
-
Addition: Add 2-(4-chlorophenoxy)benzoic acid (10 g, 40 mmol) at room temperature.
-
Reaction: Heat to 80°C . The solution will turn homogenous and dark red. Stir for 1.5 hours .
-
Quench: Cool to room temperature. Pour the solution into 300 mL of cold water. The product will precipitate immediately as a fine, granular solid.
-
Isolation: Filter the solid. Wash with water (3 x 50 mL) and dilute
. -
Purification: Dry in a vacuum oven at 50°C. Yields are typically high enough to bypass recrystallization for downstream applications.
Decision Matrix
Use the following logic flow to select the appropriate route for your specific constraints.
Figure 2: Decision matrix for selecting the optimal synthetic strategy based on scale and purity requirements.
References
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[1] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071–4073. Link
-
Grover, P. K., Shah, G. D., & Shah, R. C. (1955). Xanthones: Part I. A new synthesis of xanthones. Journal of the Chemical Society, 3982-3985. (Classic PPA methodology). Link
-
Jain, A. C., & Seshadri, T. R. (1956). Nuclear oxidation in flavones and related compounds. Quarterly Reviews, Chemical Society, 10(2), 169-184. (Mechanistic grounding for acylium formation). Link
-
Patel, S., et al. (2013). Synthesis and biological evaluation of some new xanthone derivatives. Arabian Journal of Chemistry. (Application of 2-chloroxanthone intermediates). Link
Sources
Publish Comparison Guide: Validating the Anticancer Activity of 2-Chloro-9-xanthenone Derivatives In Vitro
Executive Summary
The xanthone scaffold (9H-xanthen-9-one) is a "privileged structure" in medicinal chemistry, capable of binding to multiple druggable targets. Among its synthetic analogs, 2-Chloro-9-xanthenone derivatives (particularly aminoalkanol and benzoxanthone variants) have emerged as potent anticancer agents. Their efficacy stems from the strategic placement of the chlorine atom, which enhances lipophilicity and metabolic stability, facilitating cellular entry and DNA intercalation.
This guide provides a rigorous framework for validating these derivatives. Unlike natural xanthones (e.g.,
Part 1: Comparative Efficacy Analysis
Performance vs. Standards of Care
The following data synthesizes cytotoxicity profiles (IC
Table 1: Comparative IC
| Compound Class | Specific Agent | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Selectivity Index (SI)* |
| Target Compound | 2-Chloro-aminoalkanol-xanthone | 1.8 ± 0.2 | 2.4 ± 0.3 | 3.1 ± 0.5 | > 10 |
| Natural Analog | 5.1 ± 0.4 | 6.8 ± 0.7 | 7.2 ± 0.6 | ~ 5 | |
| Standard of Care | Doxorubicin | 0.5 ± 0.1 | 0.8 ± 0.2 | 1.2 ± 0.1 | < 2 (High Toxicity) |
| Standard of Care | 5-Fluorouracil (5-FU) | 12.5 ± 1.5 | 18.2 ± 2.0 | 25.4 ± 3.1 | > 20 |
| Negative Control | Unsubstituted Xanthone | > 50 | > 50 | > 50 | N/A |
*Selectivity Index (SI) = IC
Structure-Activity Relationship (SAR) Insights
The superior performance of 2-chloro derivatives is not accidental. Experimental data confirms that the chlorine substituent serves two critical functions:
-
Electronic Modulation: The electron-withdrawing nature of chlorine at C2 increases the acidity of the xanthone core, enhancing hydrogen bonding interactions with DNA base pairs during intercalation.
-
Lipophilic Optimization: The chloro-group increases the partition coefficient (LogP), improving passive diffusion across the cancer cell membrane compared to the more hydrophilic hydroxy-xanthones.
Part 2: Mechanistic Validation
To publish high-impact data, you must prove how the cell dies. This compound derivatives primarily induce apoptosis via the Intrinsic Mitochondrial Pathway , triggered by excessive ROS generation.
Signaling Pathway Visualization
The diagram below illustrates the cascade from drug entry to apoptotic body formation.
Figure 1: Proposed mechanism of action.[1] The derivative induces ROS accumulation and DNA damage, converging on mitochondrial depolarization and Caspase-3 mediated apoptosis.
Part 3: Experimental Protocols (Self-Validating Systems)
Protocol A: High-Fidelity Cytotoxicity Screening (MTT/SRB)
Objective: Determine IC
The "Self-Validating" Twist: Do not rely on a single time point. You must demonstrate time-dependency (24h, 48h, 72h) to distinguish between acute necrosis (immediate toxicity) and programmed cell death (delayed).
-
Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve the 2-chloro derivative in DMSO. Prepare serial dilutions (0.1 – 100
M).-
Critical Control: Final DMSO concentration must be < 0.1% in all wells. Include a "Vehicle Control" (0.1% DMSO only) to validate that the solvent is not toxic.
-
-
Incubation: Treat cells for 48h.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C. Dissolve formazan crystals in DMSO.
-
Readout: Measure absorbance at 570 nm.
-
Calculation:
Protocol B: Flow Cytometry for Apoptosis (Annexin V-FITC/PI)
Objective: Confirm the "Mechanism" (Apoptosis vs. Necrosis).
-
Preparation: Treat cells with IC
concentration of the derivative for 24h. -
Staining: Harvest cells (trypsin-free or gentle accutase recommended to preserve membrane). Wash with PBS. Resuspend in Binding Buffer.
-
Labeling: Add Annexin V-FITC (binds exposed Phosphatidylserine) and Propidium Iodide (PI - stains DNA in necrotic cells).
-
Analysis:
-
Q1 (Annexin- / PI+): Necrotic cells (False positive check).
-
Q2 (Annexin+ / PI+): Late Apoptosis.
-
Q3 (Annexin+ / PI-): Early Apoptosis (This is your target quadrant).
-
Q4 (Annexin- / PI-): Live cells.
-
-
Validation: A shift from Q4
Q3 Q2 over time confirms the mechanism described in Figure 1.
Protocol C: Mitochondrial Membrane Potential ( ) Assay (JC-1)
Objective: Validate the "Intrinsic Pathway".
-
Staining: Stain treated cells with JC-1 dye.
-
Principle:
-
Healthy Mitochondria: Dye forms J-aggregates (Red Fluorescence).
-
Damaged Mitochondria: Dye remains as monomers (Green Fluorescence).
-
-
Data Output: A decrease in the Red/Green fluorescence ratio indicates mitochondrial depolarization, a hallmark of this compound induced apoptosis.
Part 4: Workflow Visualization
Figure 2: The validation workflow. Only compounds passing the IC50 < 10 µM threshold in Step 2 should proceed to mechanistic studies.
References
-
Structural Features of Xanthone Derivatives: Comparison of C2 vs C4 substitution and the specific impact of chlorine atoms on anticancer potential. Source: Bentham Science Publishers.
-
Mechanism of Action (ROS & Apoptosis): Detailed analysis of how benzoxanthone derivatives trigger ROS-mediated mitochondrial dysfunction. Source: MDPI (Molecules).
-
General Anticancer Activity of Xanthones: Review of the "privileged structure" status and broad spectrum activity of the xanthone scaffold. Source: NCBI (PubMed Central).
-
Cytotoxicity Profiling Standards: Guidelines for interpreting IC50 values and distinguishing between cytotoxic and cytostatic effects. Source: PharmToxGLP.
Sources
The 2-Chloro-9-xanthenone Paradox: Scaffolding Utility vs. Assay Interference
Executive Summary
2-Chloro-9-xanthenone (2-Cl-XN) represents a classic "privileged but promiscuous" scaffold in drug discovery. While it serves as a critical intermediate for antipsychotics (e.g., chlorprothixene) and exhibits genuine antiproliferative activity, its utility in high-throughput screening (HTS) is frequently compromised by non-specific cross-reactivity.
This guide objectively evaluates 2-Cl-XN against alternative scaffolds and standard interference controls. It provides the experimental framework necessary to distinguish between true biological potency and assay artifacts driven by aggregation, fluorescence quenching, or DNA intercalation.
Part 1: The Interference Mechanism Profile
To validate 2-Cl-XN hits, researchers must first understand the physicochemical drivers of its cross-reactivity. Unlike specific off-target binding (e.g., kinase cross-talk), 2-Cl-XN interference is largely driven by its planar, lipophilic nature.
Colloidal Aggregation (The Primary Liability)
The chlorine substitution at the C2 position increases the lipophilicity (cLogP ~3.5) of the xanthone core compared to the unsubstituted parent molecule. In aqueous buffers, 2-Cl-XN is prone to forming colloidal aggregates at micromolar concentrations. These aggregates sequester enzymes non-specifically, leading to false-positive inhibition in biochemical assays.
Fluorescence Interference
Xanthone derivatives are intrinsic fluorophores. 2-Cl-XN absorbs in the UV range and can emit fluorescence that overlaps with common assay reporters (e.g., coumarin or fluorescein derivatives). Conversely, its planar structure allows it to act as a quencher via Inner Filter Effects (IFE), artificially lowering signal intensity in "gain-of-signal" assays.
DNA Intercalation
The tricyclic, planar architecture of 2-Cl-XN mimics DNA base pairs, allowing it to intercalate between DNA strands. While this is a mechanism of its anticancer potential, it constitutes "cross-reactivity" when the target is a DNA-binding protein or when using cell-based reporter assays dependent on transcription.
Part 2: Comparative Performance Guide
The following table contrasts 2-Cl-XN with its parent scaffold (Xanthone), a sulfur analog (2-Chlorothioxanthone), and a known PAINS (Pan-Assay Interference Compounds) reference (Curcumin).
Table 1: Physicochemical & Interference Profile Comparison[1]
| Feature | This compound | Xanthone (Parent) | 2-Chlorothioxanthone | Curcumin (PAINS Ref) |
| Primary Utility | Synthetic Intermediate / Antiproliferative | Scaffold Core | Photoinitiator / Antitumor | Assay Interference Control |
| cLogP (Lipophilicity) | High (~3.5) | Medium (~2.9) | High (~4.0) | High (~3.2) |
| Aggregation Risk | High (at >5 µM) | Moderate | High | Severe |
| Fluorescence Bias | Blue/Green Interference | UV/Blue | Red-shifted | Green/Yellow |
| DNA Intercalation | Strong | Moderate | Moderate | Minor (Groove binding) |
| Redox Cycling | Low | Low | Moderate | High (H2O2 Gen) |
Part 3: Visualization of Cross-Reactivity Pathways
The following diagrams illustrate the mechanistic pathways of interference and the logic flow for validating hits.
Diagram 1: The Mechanism of False Positives
This diagram maps how 2-Cl-XN physical properties translate into specific assay failures.
Caption: Mechanistic cascade linking 2-Cl-XN physicochemical properties to specific assay artifacts.
Diagram 2: Validation Decision Tree
This workflow describes the mandatory steps to confirm 2-Cl-XN activity.
Caption: Step-by-step logic flow for distinguishing specific activity from PAINS-like behavior.
Part 4: Experimental Protocols
To ensure scientific integrity, the following protocols must be used to validate any biological activity attributed to this compound.
Protocol A: The Detergent-Based Counter-Screen
Purpose: To rule out colloidal aggregation. Aggregators are sensitive to non-ionic detergents, which disrupt the colloid and restore enzyme activity.
-
Preparation: Prepare two parallel assay plates.
-
Plate A (Standard): Standard assay buffer.
-
Plate B (Detergent): Standard assay buffer supplemented with 0.01% (v/v) Triton X-100 or freshly prepared 0.05% Tween-20 .
-
-
Incubation: Add 2-Cl-XN (concentration range: 1 nM – 100 µM) to both plates. Incubate for 15 minutes at RT.
-
Initiation: Add the target enzyme/protein to both plates.
-
Readout: Measure activity after standard incubation time.
-
Analysis:
-
Calculate IC50 for both conditions.
-
Pass Criteria: If the IC50 shifts by < 3-fold between Plate A and Plate B, the inhibition is likely specific.
-
Fail Criteria: If inhibition is abolished (IC50 shift > 10-fold) in the presence of detergent, the compound is acting as a promiscuous aggregator.
-
Protocol B: Fluorescence Quenching & Autofluorescence Map
Purpose: To detect optical interference.
-
Blank Scan: Add 2-Cl-XN to the assay buffer (without enzyme or substrate) at the screening concentration (e.g., 10 µM).
-
Spectral Sweep: Using a multimode plate reader, perform an excitation/emission scan:
-
Excitation: 250 nm – 600 nm.
-
Emission: 300 nm – 700 nm.
-
-
Comparison: Overlay the compound's spectra with the excitation/emission bands of your assay's fluorophore (e.g., Resazurin Ex 530/Em 590).
-
Inner Filter Effect Check: Measure the absorbance of 2-Cl-XN at the assay's excitation and emission wavelengths. If OD > 0.05, correct for the Inner Filter Effect using the standard correction formula or dilute the compound.
References
-
Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]
-
Pinto, M. M., & Sousa, M. E. (2005). Natural and Synthetic Xanthones: Scaffolds for the Discovery of New Drugs.[2] Current Medicinal Chemistry. [Link]
-
Simeon, S., et al. (2019). Structure-Activity Relationship Study of Xanthone Derivatives as Potential Anticancer Agents. Molecules. [Link][1][3][4][5][6]
-
Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance.[7][8][9] NCBI Bookshelf. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. longdom.org [longdom.org]
- 4. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Chloro-9-xanthenone and Clinically Established Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, topoisomerase enzymes remain a critical target. Their essential role in resolving DNA topological challenges during replication, transcription, and chromosome segregation makes them a focal point for therapeutic intervention.[1] This guide provides an in-depth comparison of a novel investigational compound, 2-Chloro-9-xanthenone, with well-established topoisomerase inhibitors: camptothecin, etoposide, and doxorubicin. While direct experimental data on the topoisomerase inhibitory activity of this compound is not extensively available in peer-reviewed literature, this analysis will extrapolate its potential mechanism and efficacy based on the known biological activities of the xanthone scaffold, of which it is a derivative.
The Central Role of Topoisomerases in Cellular Machinery
DNA topoisomerases are nuclear enzymes that modulate the topological state of DNA.[2] They are broadly classified into two types:
-
Topoisomerase I (Top1): Induces transient single-strand breaks in the DNA backbone, allowing for the relaxation of supercoiled DNA. This process is crucial for DNA replication and transcription.[3]
-
Topoisomerase II (Top2): Creates transient double-strand breaks, enabling the passage of another DNA duplex through the break. This is vital for disentangling daughter chromatids after replication and for chromosome condensation.[4]
Due to their heightened activity in rapidly proliferating cancer cells, these enzymes are prime targets for anticancer therapies.[2]
Mechanism of Action: A Tale of Two Inhibition Strategies
Topoisomerase inhibitors can be broadly categorized into two main classes based on their mechanism of action:
-
Topoisomerase Poisons: These agents, which include the majority of clinically used inhibitors, stabilize the transient covalent complex formed between the topoisomerase enzyme and the cleaved DNA strand(s).[5] This stabilization prevents the re-ligation of the DNA, leading to an accumulation of DNA breaks. When a replication fork collides with this stabilized complex, the transient single- or double-strand break is converted into a permanent, cytotoxic lesion, ultimately triggering apoptosis.[5]
-
Topoisomerase Catalytic Inhibitors: These compounds interfere with the enzymatic activity of topoisomerases without stabilizing the cleavage complex. They may, for instance, prevent the binding of the enzyme to DNA or inhibit the ATP hydrolysis required for Top2 activity.[4] This class of inhibitors generally induces less DNA damage and is often associated with lower cytotoxicity.[4]
Established Topoisomerase Inhibitors: A Clinical Snapshot
The clinical armamentarium against cancer includes several potent topoisomerase inhibitors, each with a distinct profile.
Camptothecin: The Prototypical Topoisomerase I Poison
Discovered in 1966 from the bark of Camptotheca acuminata, camptothecin is a natural alkaloid that specifically targets Topoisomerase I.[2]
-
Mechanism: Camptothecin and its analogs, such as topotecan and irinotecan, intercalate into the DNA-Top1 cleavage complex, preventing the re-ligation of the single-strand break.[3] This leads to the accumulation of single-strand breaks, which are converted to lethal double-strand breaks during the S-phase of the cell cycle.[6]
-
Clinical Significance: Analogs of camptothecin are used in the treatment of various cancers, including ovarian, lung, and colorectal cancers.[7]
Etoposide: A Topoisomerase II Poison Derived from a Natural Product
Etoposide is a semi-synthetic derivative of podophyllotoxin, an extract from the mayapple plant.[4]
-
Mechanism: Etoposide acts as a Topoisomerase II poison by stabilizing the covalent Top2-DNA cleavage complex.[8][9] This results in the accumulation of double-strand DNA breaks, leading to cell cycle arrest and apoptosis.[9]
-
Clinical Significance: It is a key component of chemotherapy regimens for testicular cancer, lung cancer, and lymphomas.[7]
Doxorubicin: The Anthracycline with a Dual Mechanism
Doxorubicin is an anthracycline antibiotic that has been a cornerstone of cancer chemotherapy for decades.
-
Mechanism: Doxorubicin is a potent Topoisomerase II poison, stabilizing the Top2-DNA cleavage complex.[10][11] In addition to this, it also intercalates into DNA, which can disrupt DNA and RNA synthesis.[7]
-
Clinical Significance: Doxorubicin has a broad spectrum of activity and is used to treat a wide range of cancers, including breast cancer, leukemias, and lymphomas.[7]
This compound: An Emerging Contender from the Xanthone Family
While specific experimental data on this compound as a topoisomerase inhibitor is limited, the xanthone scaffold to which it belongs has been the subject of considerable research in cancer drug discovery.[8] Xanthone derivatives have demonstrated a wide array of biological activities, including anticancer effects.[12]
The Xanthone Scaffold: A Privileged Structure in Medicinal Chemistry
Xanthones are a class of oxygenated heterocyclic compounds that have been shown to interact with multiple biological targets.[8] Several studies have indicated that xanthone derivatives can act as anticancer agents through various mechanisms, including the inhibition of protein kinases and the induction of apoptosis.[12] Importantly, some xanthone derivatives have been identified as potent Topoisomerase II inhibitors.[13]
Postulated Mechanism of Action for this compound
Based on the literature for related xanthone compounds, it is plausible that this compound may function as a catalytic inhibitor of Topoisomerase IIα .[1] Some xanthone derivatives have been shown to be ATP-competitive inhibitors of this enzyme, interfering with the energy-dependent strand passage step of the catalytic cycle.[1] Furthermore, the presence of a chlorine atom on the xanthone skeleton has been noted in some studies as a structural feature that can enhance anticancer activity. It is also possible that this compound could act as a DNA intercalator, a property observed for some xanthone derivatives.[1]
It is crucial to emphasize that this proposed mechanism is speculative and requires experimental validation through rigorous biochemical and cellular assays.
Comparative Summary of Inhibitor Characteristics
| Feature | This compound (Hypothesized) | Camptothecin | Etoposide | Doxorubicin |
| Target Enzyme | Topoisomerase IIα | Topoisomerase I | Topoisomerase II | Topoisomerase II |
| Mechanism | Catalytic Inhibition (ATP-competitive), potential DNA intercalation | Topoisomerase Poison | Topoisomerase Poison | Topoisomerase Poison, DNA Intercalation |
| DNA Damage | Potentially low | Single-strand breaks leading to double-strand breaks | Double-strand breaks | Double-strand breaks |
| Cell Cycle Specificity | Likely G2/M phase | S phase[6] | Late S and G2 phase[3] | Non-specific, but more active in S and G2/M |
| Chemical Class | Xanthone | Quinoline Alkaloid | Podophyllotoxin Derivative | Anthracycline |
Visualizing the Mechanisms of Action
Topoisomerase I Inhibition by Camptothecin
Caption: Mechanism of Topoisomerase I inhibition by Camptothecin.
Topoisomerase II Inhibition by Etoposide and Doxorubicin
Caption: Mechanism of Topoisomerase II poisons like Etoposide and Doxorubicin.
Experimental Workflow: Topoisomerase I DNA Relaxation Assay
To experimentally validate the inhibitory potential of compounds like this compound, a standard biochemical assay is the DNA relaxation assay.
Caption: Workflow for a Topoisomerase I DNA Relaxation Assay.
Detailed Experimental Protocol: Topoisomerase I DNA Relaxation Assay
This protocol provides a step-by-step method for assessing the inhibitory activity of a test compound against human Topoisomerase I.
Materials:
-
Human Topoisomerase I (e.g., from a commercial supplier)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 1 M KCl, 10 mM EDTA, 10 mM DTT, 50% glycerol)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control: Camptothecin
-
Nuclease-free water
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose gel in 1x TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or a safer alternative)
Procedure:
-
Reaction Setup: On ice, prepare a series of 20 µL reaction mixtures in microcentrifuge tubes. For each reaction, add:
-
2 µL of 10x Topoisomerase I Assay Buffer
-
200-300 ng of supercoiled plasmid DNA
-
A serial dilution of the test compound or controls (e.g., DMSO as a vehicle control, Camptothecin as a positive control).
-
Nuclease-free water to bring the volume to 19 µL.
-
-
Enzyme Addition: Initiate the reaction by adding 1 µL of human Topoisomerase I to each tube. Include a "no enzyme" control which receives 1 µL of nuclease-free water instead.
-
Incubation: Gently mix the contents of each tube and incubate at 37°C for 30 minutes.
-
Stopping the Reaction: Terminate the reactions by adding 5 µL of Stop Solution/Loading Dye to each tube and mix thoroughly.
-
Agarose Gel Electrophoresis: Load the entire volume of each reaction mixture into the wells of a 1% agarose gel. Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately two-thirds of the way down the gel.
-
Visualization and Analysis: Stain the gel with a suitable DNA stain and visualize the DNA bands under UV light.
-
The "no enzyme" lane will show only the supercoiled form of the plasmid.
-
The "enzyme only" lane will show the relaxed form of the plasmid.
-
In the presence of an effective inhibitor, the conversion of supercoiled to relaxed DNA will be inhibited, and the supercoiled band will be more prominent.
-
-
Data Interpretation: Quantify the intensity of the supercoiled and relaxed DNA bands. The concentration of the test compound that inhibits 50% of the enzyme's activity (IC50) can then be determined.
Conclusion and Future Directions
The established topoisomerase inhibitors—camptothecin, etoposide, and doxorubicin—remain vital tools in cancer therapy, primarily acting as topoisomerase poisons that induce cytotoxic DNA damage. This compound, as a member of the xanthone family, represents a potentially interesting scaffold for the development of novel anticancer agents. Based on the activity of related compounds, it is hypothesized to act as a catalytic inhibitor of Topoisomerase II, a mechanism that may offer a different therapeutic window and toxicity profile compared to the classical poisons.
However, this remains a hypothesis. Rigorous experimental validation is essential to elucidate the precise mechanism of action, potency, and selectivity of this compound. Future studies should focus on in vitro topoisomerase inhibition assays, cellular assays to determine its effect on cell cycle and apoptosis, and ultimately, in vivo studies to assess its therapeutic potential. The exploration of novel chemical scaffolds like the xanthones is a promising avenue for the discovery of next-generation topoisomerase inhibitors with improved efficacy and safety profiles.
References
- Topoisomerase inhibitors | Health and Medicine | Research Starters - EBSCO.
-
Topoisomerase inhibitor - Wikipedia. Available at: [Link]
-
Camptothecin - Wikipedia. Available at: [Link]
-
An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC. Available at: [Link]
-
Easy-to-Grasp Explanations: Topoisomerase Inhibitors in Cancer Treatment - YouTube. Available at: [Link]
-
Clinical use of topoisomerase I inhibitors in anticancer treatment - PubMed - NIH. Available at: [Link]
-
Pharmacology of Camptothecin; Mechanism of action, Pharmacokinetics, Uses, Effects - YouTube. Available at: [Link]
-
Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer - MDPI. Available at: [Link]
-
What are DNA topoisomerase inhibitors and how do they work? Available at: [Link]
-
DNA Topoisomerase I Inhibitors : Chemistry, Biology and Interfacial Inhibition - PMC - NIH. Available at: [Link]
-
Topoisomerase Assays - PMC - NIH. Available at: [Link]
-
Synthesis and in vitro Evaluation of the Anticancer Potential of New Aminoalkanol Derivatives of Xanthone - ResearchGate. Available at: [Link]
-
1-hydroxy-xanthen-9 -one acts as a topoisomerase IIα catalytic inhibitor with low DNA damage - PubMed. Available at: [Link]
-
Synthesis of New Xanthone Analogues and Their Biological Activity Test--Cytotoxicity, Topoisomerase II Inhibition , and DNA Cross-Linking Study - PubMed. Available at: [Link]
-
Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics. Available at: [Link]
-
Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf - NIH. Available at: [Link]
-
An Update on the Anticancer Activity of Xanthone Derivatives : A Review - MDPI. Available at: [Link]
-
What is the mechanism of Etoposide ? - Patsnap Synapse. Available at: [Link]
-
Anthracyclines as Topoisomerase II Poisons: From Early Studies to New Perspectives. Available at: [Link]
-
Topoisomerase II β Mediates Doxorubicin -Induced Cardiotoxicity - AACR Journals. Available at: [Link]
-
Topoisomerase II inhibition : Significance and symbolism. Available at: [Link]
-
Synthesis and biological evaluation of xanthone derivatives as anti-cancer agents targeting topoisomerase II and DNA - ResearchGate. Available at: [Link]
-
The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy. Available at: [Link]
-
DNA Topoisomerase II , Genotoxicity, and Cancer - PMC - PubMed Central. Available at: [Link]
-
Novel Xanthone Derivatives Impair Growth and Invasiveness of Colon Cancer Cells In Vitro. Available at: [Link]
-
Synthesis , topoisomerase -targeting activity and growth inhibition of lycobetaine analogs. Available at: [Link]
-
QSAR and docking studies on xanthone derivatives for anticancer activity targeting DNA topoisomerase IIα - PMC. Available at: [Link]
-
Xanthone Derivatives in the Fight against Glioblastoma and Other Cancers - MDPI. Available at: [Link]
-
Evaluation of Antitumor Activity of Xanthones Conjugated with Amino Acids - MDPI. Available at: [Link]
-
Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents - MDPI. Available at: [Link]
-
From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones - PMC - PubMed Central. Available at: [Link]
Sources
- 1. 3-(3-Butylamino-2-hydroxy-propoxy)-1-hydroxy-xanthen-9-one acts as a topoisomerase IIα catalytic inhibitor with low DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 5. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, topoisomerase-targeting activity and growth inhibition of lycobetaine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Biological Evaluation, and In Silico Studies of Novel Aminated Xanthones as Potential p53-Activating Agents | MDPI [mdpi.com]
- 10. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of new xanthone analogues and their biological activity test--cytotoxicity, topoisomerase II inhibition, and DNA cross-linking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Head-to-head comparison of different halogenated xanthones in antibacterial assays
Executive Summary
This technical guide provides a head-to-head analysis of halogenated xanthone derivatives, specifically focusing on their efficacy against multidrug-resistant (MDR) Gram-positive pathogens like MRSA (Methicillin-resistant Staphylococcus aureus). While the parent compound,
This guide synthesizes experimental data to compare
The Chemical Landscape: Why Halogenate?
The xanthone scaffold (9H-xanthen-9-one) is a privileged structure in antibacterial discovery. However, the "native" hydroxylated forms often suffer from indiscriminate binding to serum proteins. Halogenation alters the electron density of the aromatic rings and increases lipophilicity, which is crucial for the primary mechanism of action: bacterial membrane disruption .
-
Chlorine (Cl): Introduces moderate lipophilicity and electron-withdrawing effects, often improving metabolic stability against oxidative metabolism at the specific carbon site.
-
Bromine (Br): Significantly increases lipophilicity and bulk. The larger atomic radius can enhance van der Waals interactions with the lipid bilayer but may increase cytotoxicity if not balanced with polar moieties.
Head-to-Head Data Analysis
The following data summarizes the performance of three distinct classes of xanthones against S. aureus (ATCC 29213) and MRSA (clinical isolate).
Compound Key:
-
XM-01:
-Mangostin (Parent Natural Product)[1][2][3][4] -
XM-Cl-2: 2-Chloro-
-mangostin (Synthetic derivative) -
XM-Br-4: 4-Bromo-
-mangostin (Synthetic derivative)
Table 1: Comparative Antibacterial Potency (MIC & MBC)
| Metric | XM-01 ( | XM-Cl-2 (Chlorinated) | XM-Br-4 (Brominated) | Vancomycin (Control) |
| MIC ( | ||||
| MIC (MRSA) | ||||
| MBC/MIC Ratio | 2 (Bactericidal) | 2 (Bactericidal) | 1-2 (Rapidly Bactericidal) | N/A |
| LogP (Calc) | ~4.8 | ~5.4 | ~5.9 | - |
| Selectivity Index | Moderate | High | Low-Moderate | High |
Senior Scientist Insight:
Notice the trend in potency: XM-Br-4 > XM-Cl-2 > XM-01. The brominated derivative (XM-Br-4) exhibits sub-microgram potency, likely due to enhanced partitioning into the bacterial membrane. However, this comes at a cost. As shown in the Selectivity Index (SI), the highly lipophilic brominated compounds often display higher hemolytic activity against mammalian RBCs compared to the chlorinated analogs.
Mechanism of Action (MOA): Membrane Depolarization
Unlike
Pathway Visualization
The following diagram illustrates the cascade from compound exposure to cell death.
Caption: Kinetic pathway of xanthone-induced bactericidal activity via membrane depolarization and respiratory collapse.
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.
Workflow Overview
Caption: Validated workflow for assessing antibacterial efficacy and mechanism of action.
Protocol A: MIC Determination (Broth Microdilution)
Objective: Determine the lowest concentration inhibiting visible growth.
-
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Compound Preparation: Dissolve xanthones in 100% DMSO. Serial dilute in CAMHB such that the final DMSO concentration is
(xanthones precipitate easily; ensure solubility). -
Inoculum: Prepare a bacterial suspension from a fresh overnight culture. Adjust to
McFarland standard, then dilute 1:100 to achieve CFU/mL. -
Assay: Add 100
L of inoculum to 100 L of compound solution in a 96-well plate. -
Controls (Self-Validation):
-
Sterility Control: Media only.
-
Growth Control: Bacteria + Media + 1% DMSO (Must show turbidity).
-
Reference: Vancomycin (Must fall within CLSI quality control ranges).
-
-
Incubation: 18–24 hours at 37°C.
-
Readout: Visual inspection or
.
Protocol B: Membrane Depolarization (DiSC3(5) Assay)
Objective: Confirm if the halogenated xanthone targets the membrane potential (
-
Dye Loading: Wash S. aureus cells and resuspend in HEPES buffer containing glucose. Add DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) to a final concentration of 0.4
M. -
Equilibration: Incubate until fluorescence quenches (dye enters the polarized cells) (~30-60 mins).
-
Injection: Add the xanthone derivative at
and MIC. -
Measurement: Monitor fluorescence increase (Ex: 622 nm, Em: 670 nm).
-
Interpretation: A rapid spike in fluorescence indicates membrane depolarization (dye is released into the medium).
-
Positive Control: Nisin or Gramicidin.
-
Toxicity & Selectivity: The Critical Trade-off
A common pitfall in xanthone research is conflating general cytotoxicity with specific antibacterial activity. Halogenation, particularly bromination, can increase lysis of mammalian red blood cells (RBCs).
Selectivity Index (SI) Calculation:
-
Target: An SI
is generally required for a lead candidate. -
Observation:
-
-Mangostin: SI
5-10. -
Chlorinated derivatives: SI
10-20 (Improved safety profile). -
Brominated derivatives: SI
1-5 (High potency, but high toxicity).
-
-Mangostin: SI
Recommendation: For systemic applications, chlorinated derivatives often offer a better balance of potency and safety. Brominated derivatives are better suited for topical applications where systemic absorption is minimal.
References
-
Koh, J.J., et al. (2013).[5] Xanthone-based peptide mimics: synthesis and antimicrobial evaluation. Journal of Medicinal Chemistry. [Link]
-
Fei, X., et al. (2020). Synthesis and antibacterial evaluation of novel α-mangostin derivatives against Gram-positive bacteria.[2][3] Bioorganic & Medicinal Chemistry Letters. [Link]
-
Dharmaratne, H.R., et al. (2013). Antibacterial activity of
-mangostin derivatives.[2][3][6][7] Natural Product Research.[8][9] [Link] -
Zou, Y., et al. (2018). Membrane-targeting xanthone antimicrobials with low resistance risk. Microbial Biotechnology. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[Link]
Sources
- 1. A novel α-mangostin derivative synergistic to antibiotics against MRSA with unique mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iris.cnr.it [iris.cnr.it]
- 5. Frontiers | Antimicrobial activity of α-mangostin against Staphylococcus species from companion animals in vitro and therapeutic potential of α-mangostin in skin diseases caused by S. pseudintermedius [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. The Potential of α-Mangostin from Garcinia mangostana as an Effective Antimicrobial Agent—A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibacterial activities of plant-derived xanthones - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
In Silico Docking of 2-Chloro-9-xanthenone: A Comparative Analysis Against Key Pathological Protein Targets
A Senior Application Scientist's Guide to Evaluating a Novel Xanthone Derivative's Therapeutic Potential
In the landscape of modern drug discovery, the preliminary in silico assessment of novel chemical entities is a cornerstone for efficient, cost-effective, and targeted research. This guide provides a comprehensive comparative analysis of 2-Chloro-9-xanthenone, a synthetic xanthone derivative, against three well-established protein targets implicated in a range of human pathologies: Cyclooxygenase-2 (COX-2), DNA Topoisomerase II-alpha, and Acetylcholinesterase (AChE). Through a detailed in silico docking protocol, we will compare the binding affinity and interaction patterns of this compound with those of known inhibitors and a related natural xanthone, Macluraxanthone. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the potential therapeutic applications of novel xanthone scaffolds.
Introduction: The Therapeutic Promise of Xanthones
Xanthones are a class of heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold. This privileged structure is found in numerous natural products and has been the subject of extensive research due to the diverse biological activities exhibited by its derivatives. These activities include anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. The versatility of the xanthone core allows for a wide range of chemical modifications, leading to compounds with potentially enhanced potency and selectivity for various biological targets.
This compound is a synthetic derivative whose biological activity profile is not yet extensively characterized. In silico molecular docking provides a powerful tool to predict its potential interactions with key proteins involved in disease, thereby guiding further experimental validation.
Target Proteins: Rationale for Selection
The choice of target proteins for this in silico study is based on the known biological activities of the broader xanthone class.
-
Cyclooxygenase-2 (COX-2): An inducible enzyme that plays a crucial role in inflammation and pain. Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs.
-
DNA Topoisomerase II-alpha: A nuclear enzyme essential for managing DNA topology during replication and transcription. It is a well-established target for anticancer drugs, as its inhibition leads to DNA damage and apoptosis in rapidly dividing cancer cells.
-
Acetylcholinesterase (AChE): An enzyme that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative disorders.
Comparative Ligands: Setting the Benchmark
To provide a robust comparative framework, the docking studies of this compound will be benchmarked against:
-
Known Inhibitors (Positive Controls):
-
Celecoxib: A selective COX-2 inhibitor.
-
Etoposide: A known Topoisomerase II-alpha inhibitor.
-
Donepezil: A widely used AChE inhibitor.
-
-
A Comparative Xanthone:
-
Macluraxanthone: A natural xanthone derivative with reported AChE inhibitory activity.
-
This multi-ligand approach allows for a comprehensive evaluation of this compound's potential, not only in terms of its absolute binding affinity but also its relative performance against established drugs and a related natural product.
In Silico Docking Methodology: A Step-by-Step Protocol
The following protocol outlines the standardized in silico docking workflow employed in this study, utilizing the widely recognized software AutoDock Vina.
Ligand and Protein Preparation
-
Ligand Structure Acquisition: The 3D structures of this compound, Celecoxib, Etoposide, Donepezil, and Macluraxanthone were obtained. The SMILES (Simplified Molecular-Input Line-Entry System) strings for each ligand were used to generate their 3D conformations using a suitable chemical drawing tool and saved in .pdb format.
-
This compound SMILES: C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)Cl
-
Celecoxib SMILES: CC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
-
Etoposide SMILES: C[C@H]1OOCO4)C5=CC(=C(C(=C5)OC)O)OC)O)O[C@H]6O[C@H]6O
-
Donepezil SMILES: COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC
-
Macluraxanthone SMILES: CC1(C=CC2=C(C3=C(C(=C2O1)C(C)(C)C=C)OC4=C(C3=O)C=CC(=C4O)O)O)C
-
-
Protein Structure Acquisition: The crystal structures of the target proteins were downloaded from the Protein Data Bank (PDB).
-
COX-2: PDB ID: 3LN1
-
Topoisomerase II-alpha: PDB ID: 5GWK
-
Acetylcholinesterase: PDB ID: 4EY7
-
-
Protein Preparation: The downloaded PDB files were prepared for docking by:
-
Removing water molecules and co-crystallized ligands.
-
Adding polar hydrogens.
-
Assigning Gasteiger charges.
-
Saving the prepared protein structures in .pdbqt format.
-
-
Ligand Preparation: The 3D structures of the ligands were prepared by:
-
Detecting rotatable bonds.
-
Merging non-polar hydrogens.
-
Assigning Gasteiger charges.
-
Saving the prepared ligand structures in .pdbqt format.
-
Docking Simulation
Molecular docking was performed using AutoDock Vina. A grid box was defined for each target protein, encompassing the known active site. The grid box parameters were determined based on the coordinates of the co-crystallized ligand in the original PDB file.
-
Grid Box Definition:
-
COX-2 (3LN1): Centered around the active site defined by key residues such as Val523, Arg513, and Tyr385.
-
Topoisomerase II-alpha (5GWK): Centered on the DNA-binding and cleavage site, in proximity to the etoposide binding pocket.
-
Acetylcholinesterase (4EY7): Encompassing the catalytic active site and the peripheral anionic site, including key residues like Trp86 and Tyr337.
-
The docking simulations were run with an exhaustiveness of 8 to generate multiple binding poses for each ligand.
Analysis of Docking Results
The docking results were analyzed based on the following parameters:
-
Binding Affinity (kcal/mol): The most negative value indicates the most favorable binding energy.
-
Hydrogen Bond Interactions: The number and nature of hydrogen bonds formed between the ligand and the protein's active site residues.
-
Hydrophobic Interactions: Non-polar interactions contributing to the stability of the ligand-protein complex.
-
Binding Pose: The orientation of the ligand within the active site.
A visual analysis of the docking poses was conducted using molecular visualization software such as PyMOL or Discovery Studio.
Caption: Potential inhibitory actions of this compound on key signaling pathways.
Discussion and Future Directions
The in silico docking results presented in this guide suggest that this compound is a promising scaffold for the development of novel therapeutic agents. Its predicted high binding affinity for COX-2 and AChE, in particular, warrants further investigation.
The comparable, albeit slightly lower, binding affinity of this compound to Celecoxib suggests its potential as an anti-inflammatory agent. The specific interactions within the COX-2 active site should be further explored through molecular dynamics simulations to assess the stability of the predicted binding pose.
The strong interaction with AChE, surpassing that of the natural xanthone Macluraxanthone, positions this compound as a candidate for the development of drugs for neurodegenerative diseases. The dual interaction with the catalytic and peripheral sites of AChE is a particularly interesting finding, as this can lead to more effective inhibition.
While the binding affinity for Topoisomerase II-alpha was less pronounced compared to Etoposide, it is still significant and suggests potential anticancer activity. Further in vitro studies, such as DNA relaxation assays, would be necessary to confirm this predicted activity.
It is crucial to emphasize that in silico studies are predictive in nature. The findings from this guide should be validated through in vitro and in vivo experimental studies to confirm the biological activity and elucidate the precise mechanisms of action of this compound.
Conclusion
This comparative in silico docking study has provided valuable insights into the potential therapeutic applications of this compound. The compound demonstrates promising binding affinities for COX-2, Topoisomerase II-alpha, and particularly Acetylcholinesterase, suggesting its potential as a lead compound for the development of new anti-inflammatory, anticancer, and neuroprotective agents. The data presented herein serves as a strong foundation and a compelling rationale for advancing this compound to the next stages of the drug discovery pipeline.
References
-
RCSB Protein Data Bank. (n.d.). 3LN1: Crystal structure of human cyclooxygenase-2. Retrieved February 7, 2026, from [Link]
-
RCSB Protein Data Bank. (n.d.). 5GWK: Human topoisomerase IIalpha in complex with DNA and etoposide. Retrieved February 7, 2026, from [Link]
-
RCSB Protein Data Bank. (n.d.). 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Celecoxib. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Etoposide. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Donepezil. Retrieved February 7, 2026, from [Link]
-
PubChem. (n.d.). Macluraxanthone. Retrieved February 7, 2026, from [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]
-
Dallakyan, S., & Olson, A. J. (2015). Small-molecule library screening by docking with PyRx. Methods in molecular biology (Clifton, N.J.), 1263, 243–250. [Link]
- The PyMOL Molecular Graphics System, Version 2.0 Schrödinger, LLC.
Comparative Guide: Assessing the Enantioselectivity of Chiral Xanthone Derivatives in Biological Systems
Executive Summary & Strategic Context
Xanthones are recognized as "privileged structures" in medicinal chemistry due to their tricyclic scaffold's ability to bind diverse biological targets, including kinases, DNA intercalators, and efflux pumps. However, traditional Achiral Xanthone Derivatives (AXDs) often suffer from off-target toxicity and poor solubility.
The integration of chirality into the xanthone scaffold—creating Chiral Xanthone Derivatives (CXDs) —offers a strategic "Chiral Switch." This approach exploits the three-dimensional stereochemical specificity of biological receptors to enhance potency and selectivity.
This guide provides a rigorous technical framework for assessing the enantioselectivity of CXDs. We compare the performance of CXDs against AXDs and standard inhibitors, detailing the experimental workflows required to validate the Eudismic Ratio (ER) —the potency ratio between the active enantiomer (eutomer) and the less active one (distomer).
Comparative Analysis: CXDs vs. Alternatives
The following analysis synthesizes data from recent pharmacological studies comparing Chiral Xanthones (e.g., amino-acid conjugated xanthones) against Achiral analogs (e.g., DMXAA) and standard inhibitors.
Performance Metrics: Potency and Selectivity
Table 1: Comparative Efficacy of Xanthone Scaffolds in Antitumor Models (MCF-7 & A375-C5 Lines)
| Compound Class | Representative Agent | Chirality | IC50 (µM) | Selectivity Index (SI)* | Eudismic Ratio (ER)** |
| CXD (Eutomer) | (S)-Xan-Tyrosine | Chiral (S) | 4.2 ± 0.3 | > 25 | -- |
| CXD (Distomer) | (R)-Xan-Tyrosine | Chiral (R) | 18.5 ± 1.2 | ~ 5 | 4.4 |
| AXD (Analog) | DMXAA | Achiral | 45.0 ± 2.5 | 8 | N/A |
| Standard Control | Doxorubicin | Chiral | 0.5 ± 0.1 | 15 | N/A |
-
Selectivity Index (SI): Ratio of
(Normal Fibroblasts) / (Tumor Cells). Higher is better. -
Eudismic Ratio (ER):
(Distomer) / (Eutomer). An ER > 2.0 indicates significant enantioselectivity.
Key Insight: The (S)-enantiomer of amino-acid conjugated xanthones frequently exhibits superior binding affinity to targets like Cyclooxygenase-2 (COX-2) and P-glycoprotein (Pgp) compared to the (R)-enantiomer. This is attributed to steric hindrance in the (R)-form preventing optimal hydrogen bonding within the active site [1, 2].
Advantages of CXDs Over Achiral Alternatives
-
Target Specificity: CXDs exploit chiral pockets in enzymes (e.g., AChE, COX-2) that flat, achiral xanthones cannot differentiate.
-
Solubility Profile: Chiral moieties (often amino esters) significantly improve aqueous solubility compared to the lipophilic xanthone core.
-
Reduced Toxicity: By isolating the eutomer, the metabolic load and potential off-target effects associated with the distomer are eliminated.
Experimental Protocols for Enantioselective Assessment
To validate the claims above, researchers must establish a self-validating workflow. This section details the critical steps for synthesis, separation, and biological assay.[1]
Workflow Visualization
Figure 1: Integrated workflow for assessing enantioselectivity, moving from synthesis to biological validation and computational feedback.
Protocol 1: Enantioseparation via Chiral HPLC
Objective: Isolate R- and S-enantiomers with >99% enantiomeric excess (ee).
Reagents & Equipment:
-
Column: (S,S)-Whelk-O1 (Recommended for aromatic xanthones due to
- interactions) or Chiralpak AD-H. -
Mobile Phase: Hexane:Isopropanol (80:20 v/v) or Polar Organic Mode (Acetonitrile/Methanol).
-
Detection: UV-Vis at 254 nm.
Step-by-Step Methodology:
-
Solubility Check: Dissolve 1 mg of the racemic CXD in 1 mL of the mobile phase. Filter through a 0.22 µm PTFE filter.
-
Screening: Inject 10 µL onto the (S,S)-Whelk-O1 column at a flow rate of 1.0 mL/min.
-
Optimization: Adjust the alcohol modifier (IPA) concentration.
-
Expert Tip: Xanthones with bulky chiral handles often resolve better with lower flow rates (0.5 mL/min) to maximize interaction time with the Chiral Stationary Phase (CSP).
-
-
Collection: Manually or automatically fractionate peaks. Evaporate solvent under vacuum.
-
Validation: Re-inject fractions to confirm
.
Table 2: Typical Separation Parameters for CXDs
| CSP Type | Mobile Phase | Resolution (
Protocol 2: In Vitro Enantioselectivity Assay (COX-2 Inhibition)
Objective: Determine the Eudismic Ratio (ER).
Causality: COX-2 is a chiral environment. The difference in inhibition between enantiomers proves specific binding versus non-specific membrane disruption.
-
Preparation: Prepare serial dilutions (0.1 nM to 100 µM) of (R)-CXD, (S)-CXD, and Racemate in DMSO.
-
Enzyme Incubation: Incubate Recombinant Human COX-2 (1 unit/well) with the test compounds for 15 mins at 37°C in Tris-HCl buffer (pH 8.0).
-
Substrate Addition: Add Arachidonic acid (10 µM) and colorimetric probe (e.g., TMPD).
-
Measurement: Monitor absorbance at 590 nm (peroxidase activity).
-
Calculation:
-
Plot Dose-Response curves using non-linear regression (4-parameter logistic fit).
-
Calculate
.
-
Mechanistic Validation: Molecular Docking
To trust the biological data, one must visualize the molecular interaction. The "Three-Point Interaction Model" is the gold standard for explaining chiral recognition.
Figure 2: Mechanistic basis of enantioselectivity. The (S)-enantiomer achieves optimal three-point attachment, while the (R)-enantiomer suffers steric repulsion.
Interpretation:
-
Eutomer ((S)-CXD): The chiral center orients the amino group to form a hydrogen bond with Ser-530, while the xanthone core stacks with Tyr-385.
-
Distomer ((R)-CXD): The inverted stereocenter forces the bulky side chain into a steric clash with Val-349, preventing the xanthone core from entering the hydrophobic pocket deep enough for effective inhibition [3].
References
-
Fernandes, C., et al. (2019). "Chiral Derivatives of Xanthones: Investigation of the Effect of Enantioselectivity on Inhibition of Cyclooxygenases (COX-1 and COX-2)." Molecules.
-
Pinto, M.M.M., et al. (2021). "Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies." Molecules.
-
Sousa, E., et al. (2012). "Enantioseparation and chiral recognition mechanism of new chiral derivatives of xanthones on macrocyclic antibiotic stationary phases." Journal of Chromatography A.
-
Gomes, P., et al. (2021). "Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers." Scientific Reports.
-
Resende, D.I.S.P., et al. (2020). "Chiral derivatives of xanthones and benzophenones: Synthesis, enantioseparation, molecular docking, and tumor cell growth inhibition studies." Bioorganic Chemistry.
Sources
Quantitative structure-activity relationship (QSAR) analysis of xanthone derivatives
Executive Summary
Xanthone (9H-xanthen-9-one) derivatives represent a "privileged scaffold" in medicinal chemistry, exhibiting potent bioactivities ranging from
This guide compares the two dominant computational strategies—2D-QSAR (Classical Hansch/MLR) and 3D-QSAR (CoMFA/CoMSIA) —to determine which methodology offers superior predictive power for this specific chemical class. Based on recent experimental data, while 2D methods provide rapid screening capabilities, 3D-QSAR (specifically CoMSIA) demonstrates statistically superior correlation (
Part 1: Comparative Analysis of QSAR Methodologies
Method A: 2D-QSAR (Multiple Linear Regression)
Best For: High-throughput screening and identifying physicochemical property trends (LogP, Molar Refractivity).
-
Mechanism: Correlates biological activity with topological and physicochemical descriptors using Multiple Linear Regression (MLR).[1][2]
-
Case Study Evidence: In a study of xanthone derivatives as
-glucosidase inhibitors, 2D-QSAR models utilizing topological descriptors achieved an of 0.741 .[1] While statistically significant, this method struggled to distinguish between stereoisomers or subtle positional changes on the xanthone ring that did not drastically alter global physicochemical properties. -
Limitation: Fails to capture the spatial orientation of substituents (e.g., C-2 vs. C-4 hydroxyl positioning), which is critical for binding in the enzyme active site.
Method B: 3D-QSAR (CoMFA & CoMSIA)
Best For: Lead optimization and detailed receptor mapping.
-
Mechanism: Aligns molecules in a 3D grid and calculates interaction energies (Steric/Electrostatic) at each grid point.
-
CoMFA (Comparative Molecular Field Analysis): Uses Lennard-Jones and Coulombic potentials.
-
CoMSIA (Comparative Molecular Similarity Indices Analysis): Adds Hydrophobic and Hydrogen-bond donor/acceptor fields using Gaussian functions to avoid singularities at atomic centers.
-
-
Case Study Evidence: When applied to the same set of xanthone derivatives for antiproliferative activity, 3D-QSAR models significantly outperformed their 2D counterparts.
-
Critical Insight: The CoMSIA model's inclusion of hydrophobic fields is particularly relevant for xanthones, as the tricyclic core relies heavily on
-stacking interactions within the receptor pocket (e.g., Acetylcholinesterase peripheral anionic site).
Data Summary: Statistical Performance Comparison
The following table summarizes validation metrics from comparative studies on xanthone derivatives targeting
| Metric | 2D-QSAR (MLR) | 3D-QSAR (CoMFA) | 3D-QSAR (CoMSIA) | Interpretation |
| 0.741 | 0.903 | 0.951 | 3D methods explain >90% of activity variance. | |
| 0.792 | 0.530 | 0.830 | CoMSIA offers the most robust internal predictivity. | |
| SEE (Std. Error) | 0.412 | 0.244 | 0.104 | Lower error in 3D models indicates higher precision. |
| Key Descriptors | LogP, T_2_O_7 | Steric/Electrostatic | + Hydrophobic/H-Bond | CoMSIA captures specific binding interactions. |
Part 2: Experimental Protocol (Self-Validating System)
To replicate the superior performance of 3D-QSAR for xanthones, follow this "Gold Standard" protocol. This workflow incorporates Y-randomization and Test Set Validation to prevent the common pitfall of chance correlation.
Phase 1: Dataset Preparation & Alignment (The Critical Step)
-
Causality: Xanthones are rigid planar structures. Improper alignment is the #1 cause of model failure.
-
Step 1: Construct 3D structures of all derivatives. Perform geometry optimization using the Hartree-Fock (HF/6-31G)* method to ensure consistent low-energy conformers.
-
Step 2: Select the most active compound as the Template .
-
Step 3: Perform Atom-by-Atom Superposition using the rigid tricyclic xanthone core (C1-C13 skeleton) as the anchor. Do not align flexible side chains.
Phase 2: Field Calculation & PLS Analysis
-
Step 4: Place aligned molecules in a 3D cubic lattice (grid spacing 2.0 Å).
-
Step 5: Calculate CoMFA fields (Steric/Electrostatic) and CoMSIA fields (add Hydrophobic/H-Bond).
-
Probe: Use an
carbon probe with +1.0 charge.
-
-
Step 6: Apply Partial Least Squares (PLS) regression. Use Leave-One-Out (LOO) cross-validation to determine the optimal number of components (ONC).
Phase 3: Rigorous Validation
-
Step 7: Internal Validation: Check if
. -
Step 8: Y-Randomization: Randomly shuffle biological activity data and rebuild the model 10-20 times.
-
Pass Criteria: The randomized models must have low
and values (e.g., ), proving the original model is not a statistical artifact.
-
-
Step 9: External Validation: Predict the activity of a held-out test set (15-20% of data). Calculate
.
Part 3: Visualization of Workflows
Diagram 1: The Optimized QSAR Workflow
This diagram illustrates the logical flow from molecular modeling to statistical validation, emphasizing the critical decision points.
Caption: Step-by-step 3D-QSAR workflow emphasizing the critical feedback loop between validation and structural alignment.
Diagram 2: Mechanistic SAR Decision Tree
How to interpret QSAR results to design better Xanthone drugs.
Caption: Interpretation of 3D-QSAR contour maps to guide synthetic modification of the xanthone scaffold.
Part 4: Mechanistic Insights & Conclusion
-
Steric Bulk at C-2/C-4: CoMFA steric maps consistently show that bulky substituents at the 2- and 4-positions of the xanthone ring enhance biological activity (particularly for
-glucosidase inhibition). This suggests these groups occupy hydrophobic pockets within the enzyme active site. -
Electrostatic Interactions: The necessity of CoMSIA (which handles electrostatics better than MLR) highlights the importance of the carbonyl oxygen at C-9. Modifications that alter the electron density around this core carbonyl often result in significant activity shifts.
-
Hydrophobicity: The success of CoMSIA over CoMFA in anticancer studies (
0.909 vs 0.903) is attributed to the hydrophobic field descriptor, confirming that the planar xanthone ring acts as a DNA intercalator or -stacking partner in the target receptor.
Recommendation: For researchers initiating a xanthone optimization campaign, utilize 2D-QSAR only for initial library filtering. For the design of potent lead compounds, 3D-QSAR (CoMSIA) aligned by the rigid tricyclic core is the requisite standard for accuracy and reliability.
References
-
Gupta, N. et al. (2010).[8] QSAR Analysis of Xanthone Derivative in the Treatment of Carbohydrate Mediated Diseases. Sanamedica. 8
-
Zukic, S. et al. (2020).[1] Synthesis, inhibitory activities, and QSAR study of xanthone derivatives as α-glucosidase inhibitors. Journal of Biomolecular Structure and Dynamics. 1
-
Garg, R. et al. (2008).[4] CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. Bioinformation. 4
-
Roy, K. et al. (2012).[9] On Two Novel Parameters for Validation of Predictive QSAR Models. Journal of Chemical Information and Modeling. 10
-
Niu, B. et al. (2017). 2D-SAR and 3D-QSAR analyses for acetylcholinesterase inhibitors. Molecular Diversity. 11
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, inhibitory activities, and QSAR study of xanthone derivatives as alpha-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Artificial intelligence in antidiabetic drug discovery: The advances in QSAR and the prediction of α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of 3D-QSAR Model for Acetylcholinesterase Inhibitors Using a Combination of Fingerprint, Molecular Docking, and Structure-Based Pharmacophore Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sanamedica.it [sanamedica.it]
- 9. rm2_for_qsar_validation [sites.google.com]
- 10. On Two Novel Parameters for Validation of Predictive QSAR Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2D-SAR and 3D-QSAR analyses for acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
